molecular formula C5H13N3O2 B1599543 1-(2,2-Dimethoxyethyl)guanidine CAS No. 52737-38-9

1-(2,2-Dimethoxyethyl)guanidine

Cat. No.: B1599543
CAS No.: 52737-38-9
M. Wt: 147.18 g/mol
InChI Key: BKEQOIBLBUCKRZ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)guanidine is a guanidine derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Guanidine compounds are of significant scientific interest due to their role as ligands in coordination chemistry and their presence in pharmacologically active molecules . This reagent is particularly valuable for constructing heterocyclic compounds. Recent research demonstrates its application as a precursor in the acid-catalyzed synthesis of new imidazolidin-2-ones, a class of heterocycles with potential pharmacological relevance. This method facilitates the introduction of desired pharmacophore groups into the imidazolidine ring, providing a valuable pathway for drug discovery efforts . As a reagent, it can function as a catalyst or be used in the production of pharmaceuticals, dyes, and polymers . The dimethoxyethyl moiety contributes to the molecule's properties, potentially influencing its reactivity and solubility. Researchers value this compound for exploring structure-activity relationships in the development of new bioactive molecules. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-dimethoxyethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2/c1-9-4(10-2)3-8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEQOIBLBUCKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428332
Record name 1-(2,2-dimethoxyethyl)guanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52737-38-9
Record name 1-(2,2-dimethoxyethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)guanidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 1-(2,2-Dimethoxyethyl)guanidine. As a unique guanidine derivative featuring a masked aldehyde functionality, this molecule presents intriguing possibilities in drug discovery, particularly as a potential arginine mimetic and a tool for probing biological systems. This document delves into the fundamental characteristics of the guanidine functional group, proposes a detailed synthetic protocol for the title compound, outlines methods for its characterization, and explores its putative mechanisms of action based on the extensive literature of related guanidinium-containing compounds. The guide is intended to serve as a foundational resource for researchers interested in the exploration and application of novel guanidine derivatives in medicinal chemistry and chemical biology.

Introduction: The Guanidinium Group - A Privileged Scaffold in Medicinal Chemistry

The guanidinium group, the protonated form of guanidine, is a structural motif of paramount importance in biological systems and medicinal chemistry.[1][2] Its high basicity, with a typical pKa around 13.6, ensures that it is protonated under physiological conditions, allowing it to form strong electrostatic and hydrogen bonding interactions.[1] This capacity for multipoint recognition is exemplified by the amino acid arginine, where the guanidinium side chain plays a critical role in protein structure, enzyme catalysis, and molecular recognition events.[3]

The inherent biological relevance of the guanidinium moiety has led to its incorporation into a vast array of synthetic molecules with diverse therapeutic applications.[4] Guanidine derivatives have been successfully developed as antihypertensives, antidiabetic agents, and antiviral compounds.[5] Furthermore, the ability of the guanidinium group to interact with biological targets such as enzymes, ion channels, and nucleic acids has made it a "privileged scaffold" in drug design.[6] Researchers continue to explore novel guanidine-containing molecules to modulate a wide range of physiological and pathological processes.

This guide focuses on a specific, yet underexplored, derivative: This compound . This molecule is distinguished by the presence of a dimethoxyacetal group, which serves as a protected form of an aldehyde. This feature suggests that this compound could act as a stable arginine mimetic, with the potential for the aldehyde to be unmasked under specific biological conditions, thereby introducing a reactive functional group for covalent modification or further interaction with a biological target.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its application in research and drug development. While specific experimental data for this compound is not extensively reported in the literature, we can infer its key characteristics based on the well-established chemistry of guanidines and acetals.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₅H₁₃N₃O₂Based on chemical structure.
Molecular Weight 147.18 g/mol Calculated from the molecular formula.
IUPAC Name This compoundSystematic nomenclature.
CAS Number Not availableA CAS number for the diethoxy analog (1188-84-7) exists, suggesting the dimethoxy analog is less common.
Appearance Colorless to pale yellow oil or solidTypical for small, functionalized organic molecules.
Basicity (pKa) ~13.5The guanidinium group is a very strong base, and its pKa is largely independent of alkyl substitution.[1]
Solubility Highly soluble in water and polar organic solvents (e.g., methanol, ethanol).The protonated guanidinium group and the polar acetal functionality will confer high polarity. Guanidine hydrochloride is highly soluble in water.[7]
Stability Stable under neutral and basic conditions. The acetal is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde.General reactivity of acetals.

Synthesis and Characterization

The synthesis of this compound can be achieved through the guanylation of the corresponding primary amine, 2,2-dimethoxyethylamine. Several established methods for guanidine synthesis are applicable.[4][8][9][10]

Proposed Synthetic Protocol: Guanylation of 2,2-Dimethoxyethylamine

This protocol describes a common and effective method for the synthesis of monosubstituted guanidines using a commercially available guanylating agent, such as N,N'-di-Boc-S-methylisothiourea.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Guanylation cluster_1 Step 2: Deprotection Amine 2,2-Dimethoxyethylamine Product1 N,N'-di-Boc-1-(2,2-dimethoxyethyl)guanidine Amine->Product1 Reaction Reagent N,N'-di-Boc-S-methylisothiourea + HgCl₂ Reagent->Product1 Product2 This compound (as HCl salt) Product1->Product2 TFA or HCl

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,2-dimethoxyethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add N,N'-di-Boc-S-methylisothiourea (1.1 eq).

  • Activation: Add a thiophile, such as mercury(II) chloride (HgCl₂) (1.1 eq) or silver nitrate (AgNO₃), to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is filtered to remove the insoluble salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N,N'-di-Boc-1-(2,2-dimethoxyethyl)guanidine.

  • Purification (Protected Intermediate): The crude product can be purified by flash column chromatography on silica gel.

  • Deprotection: The purified Boc-protected guanidine is dissolved in a minimal amount of DCM and treated with an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Isolation of Final Product: The solvent and excess acid are removed under reduced pressure to yield this compound as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.[11]

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methoxy protons (a singlet around 3.3 ppm), the methylene protons adjacent to the guanidine group (a triplet), the methine proton of the acetal (a triplet), and exchangeable protons of the guanidinium group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the methoxy carbons, the methylene carbon, the methine carbon of the acetal, and the characteristic guanidinium carbon atom (typically in the range of 155-160 ppm).

  • IR (Infrared) Spectroscopy: A broad absorption in the region of 3100-3400 cm⁻¹ corresponding to N-H stretching vibrations of the guanidinium group is expected. A strong C=N stretching vibration should also be present around 1650 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Potential Biological Activity and Mechanism of Action

The unique structure of this compound suggests several potential avenues for biological activity, primarily centered around its role as an arginine mimetic.[5][6][12]

Diagram of Potential Mechanisms of Action:

G cluster_0 This compound cluster_1 Potential Biological Targets & Actions Molecule Guanidinium Headgroup + Protected Aldehyde Tail Target1 Arginine-Binding Proteins (e.g., NOS, Proteases) Molecule->Target1 Mimics Arginine Target2 Ion Channels Molecule->Target2 Electrostatic Interactions Target3 Nucleic Acids Molecule->Target3 H-Bonding & Electrostatics Action1 Competitive Inhibition Target1->Action1 Action2 Modulation of Channel Gating Target2->Action2 Action3 Groove Binding / Intercalation Target3->Action3

Caption: Putative mechanisms of action for this compound.

Arginine Mimicry and Enzyme Inhibition

The guanidinium group of this compound can mimic the side chain of arginine, allowing it to bind to the active sites of enzymes that recognize arginine as a substrate or regulator.[13] This could lead to competitive inhibition of these enzymes.

  • Nitric Oxide Synthases (NOS): These enzymes utilize arginine to produce nitric oxide, a critical signaling molecule. Arginine analogs are well-known inhibitors of NOS.

  • Trypsin-like Serine Proteases: These enzymes cleave peptide bonds following arginine or lysine residues. Guanidine-containing molecules can act as inhibitors of these proteases.

Modulation of Ion Channels

Guanidinium ions are known to interact with and modulate the activity of various ion channels.[14] The positive charge of the guanidinium group in this compound could lead to interactions with the negatively charged residues in the pore or vestibule of ion channels, potentially altering their gating properties.

Interaction with Nucleic Acids

The ability of the guanidinium group to form multiple hydrogen bonds and engage in electrostatic interactions makes it a candidate for binding to the phosphate backbone and nucleobases of DNA and RNA.[15] This could interfere with processes such as transcription and translation.

The Role of the Masked Aldehyde

The dimethoxyacetal group is stable under physiological conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions, such as those found in the microenvironment of tumors or within cellular compartments like lysosomes. The unmasked aldehyde is a reactive electrophile that could potentially form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) on target proteins, leading to irreversible inhibition.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, chemical entity with significant potential in drug discovery and chemical biology. Its straightforward synthesis and unique structural features make it an attractive candidate for further investigation.

Key areas for future research include:

  • Detailed Physicochemical Characterization: Experimental determination of the pKa, solubility, and stability profile of the compound.

  • In Vitro Biological Screening: Evaluation of its activity against a panel of arginine-recognizing enzymes, ion channels, and its potential antimicrobial or anticancer effects.

  • Mechanism of Action Studies: Elucidation of its specific molecular targets and the role of the masked aldehyde in its biological activity.

  • Structural Biology: Co-crystallization of the compound with its biological targets to understand the molecular basis of its interactions.

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.
  • Wikipedia. (2024). Guanidine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • Linton, B. R., et al. (2012). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. ACS Chemical Biology, 7(5), 864-872.
  • Bohlin, L., & Westh, P. (2009). Arginine mimetic structures in biologically active antagonists and inhibitors. Current medicinal chemistry, 16(30), 3883-3905.
  • Das, S., & Trout, B. L. (2021). Role of arginine in hydrophobic interactions and biological formulation design. Physical Chemistry Chemical Physics, 23(10), 5875-5887.
  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

  • O. V. Chernova, et al. (2020). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN, 3(6), 254-285.
  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).
  • Thieme E-Books. (n.d.). Product Class 13: Guanidine Derivatives.
  • Johnson, R. L., et al. (1998). The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides. Journal of peptide research, 52(3), 201-207.
  • Gellman, S. H., et al. (2012). Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides.
  • University of Calgary. (n.d.). Spectra Problem #7 Solution.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3520, Guanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of polymeric guanidine derivatives.
  • University of Wisconsin-La Crosse. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Schwalbe, H., et al. (2022). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Biomolecular NMR Assignments, 16(2), 223-229.
  • Ishihara, K. (2003). Guanidine chemistry. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 123(1), 1-22.
  • Sigel, R. K., et al. (2022). Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS). ChemBioChem, 23(4), e202100589.
  • Sigma-Aldrich. (n.d.). 1-(2,2-DIETHOXYETHYL)GUANIDINE SULFATE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5742, Guanidine Hydrochloride. Retrieved from [Link]

  • BLDpharm. (n.d.). 215050-11-6|1,3-Di-Boc-2-(2-Hydroxyethyl)Guanidine.

Sources

1-(2,2-Dimethoxyethyl)guanidine synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,2-Dimethoxyethyl)guanidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable bifunctional building block in medicinal chemistry and organic synthesis. The protected aldehyde functionality, presented as a dimethyl acetal, combined with the highly basic and versatile guanidine group, makes this molecule a strategic intermediate for the construction of complex heterocyclic systems and pharmacologically active agents. This document details a reliable synthetic protocol, explains the mechanistic rationale behind the experimental choices, and outlines a rigorous, multi-technique analytical workflow for structural verification and purity assessment, designed for researchers and professionals in drug development.

Introduction: Strategic Importance of this compound

The guanidine functional group is a cornerstone in medicinal chemistry, renowned for its strong basicity and ability to form multiple hydrogen bonds.[1] This "Y-shaped" arrangement of three nitrogen atoms around a central carbon is a key structural motif in numerous natural products and pharmaceuticals, including the amino acid arginine and the antihypertensive drug guanabenz.[1] When incorporated into a molecule like this compound, it is paired with a latent aldehyde group, masked as a stable dimethyl acetal.

This dual functionality is of significant strategic value. The guanidine moiety can be used to impart aqueous solubility, engage in specific receptor binding interactions, or act as a catalyst or superbase.[2][3] The acetal, stable under basic and neutral conditions, can be selectively deprotected under mild acidic conditions to reveal a reactive aldehyde, enabling subsequent reactions such as reductive amination, condensation, or cyclization. This guide provides the essential knowledge to reliably synthesize and confidently characterize this important synthetic intermediate.

Synthesis of this compound

The synthesis of guanidines from primary amines is a well-established transformation with several available methods.[2][4][5] For the preparation of this compound, the most direct and efficient approach involves the reaction of aminoacetaldehyde dimethyl acetal with a suitable guanylating agent.

Rationale for the Synthetic Approach

The chosen method is the condensation of aminoacetaldehyde dimethyl acetal with S-methylisothiourea sulfate. This approach is selected for several key reasons:

  • Expertise & Experience: This is a classic and robust method for guanidinylation that avoids harsh reagents or complex catalysts.[4] The starting materials, aminoacetaldehyde dimethyl acetal and S-methylisothiourea sulfate, are commercially available and relatively inexpensive.

  • Causality: S-methylisothiourea is an excellent guanylating agent because the S-methyl group is a good leaving group, readily displaced by the nucleophilic primary amine of the aminoacetal. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of methanethiol, a volatile and easily removed byproduct.

  • Trustworthiness: The protocol is straightforward, and the reaction progress can be easily monitored. The isolation of the product as a salt (e.g., hydrochloride or sulfate) often facilitates purification by crystallization, ensuring high purity of the final compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Work-up cluster_purification Purification A Aminoacetaldehyde Dimethyl Acetal D Guanylation Reaction in Aqueous Methanol A->D B S-Methylisothiourea Sulfate B->D C Base (e.g., NaOH) C->D E Neutralization & Solvent Removal D->E Reaction Completion F Extraction with Organic Solvent E->F G Purification by Column Chromatography or Crystallization F->G Crude Product H This compound G->H Pure Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Aminoacetaldehyde dimethyl acetal (1.0 eq)[6]

  • S-Methylisothiourea sulfate (0.5 eq, as it contains two equivalents of the reagent)

  • Sodium Hydroxide (1.0 eq)

  • Methanol

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (e.g., 2M in diethyl ether, for salt formation if desired)

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve S-methylisothiourea sulfate (0.5 eq) in water.

  • Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) in water. Stir for 15-20 minutes to liberate the free S-methylisothiourea base.

  • Nucleophilic Addition: To the stirred, cold solution, add a solution of aminoacetaldehyde dimethyl acetal (1.0 eq) in methanol.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours). The elimination of methanethiol (stench) is an indicator of reaction progress.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the residue and extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer). The high polarity of the guanidine may require the addition of salt (brine) to the aqueous layer to improve extraction efficiency.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or solid.

  • Purification: The crude product can be purified by silica gel column chromatography. Alternatively, it can be dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and precipitated as its hydrochloride salt by the addition of an ethereal HCl solution. The resulting salt can then be recrystallized.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized product. The combination of NMR, MS, and FT-IR provides a self-validating system where each analysis corroborates the findings of the others.

Characterization Workflow Diagram

Characterization_Workflow cluster_input cluster_techniques Analytical Techniques cluster_output Data Analysis & Confirmation A Purified Product: This compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (e.g., ESI-MS) A->C D FT-IR Spectroscopy A->D E Structural Confirmation (Connectivity, Functional Groups) B->E Chemical Shifts, Coupling F Molecular Weight Verification C->F m/z Value D->E Vibrational Bands H Verified Structure E->H F->H G Purity Assessment G->H

Caption: Orthogonal workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The expected signals for this compound are summarized below.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The guanidinyl carbon has a characteristic chemical shift.

Table 1: Predicted NMR Data for this compound (in CDCl₃ or DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
-C(H ₂)-NH-~3.3 - 3.5Triplet (t)~45 - 50
-CH (OCH₃)₂~4.4 - 4.6Triplet (t)~102 - 105
-OCH~3.3 - 3.4Singlet (s)~53 - 55
-NH / -NH~5.0 - 7.5 (broad)Broad SingletN/A
C =N(NH₂)₂N/AN/A~157 - 160
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.

  • Technique: Electrospray Ionization (ESI) is ideal for this polar, basic molecule, typically run in positive ion mode.

  • Expected Ion: The compound will readily protonate to form the [M+H]⁺ ion.

    • Molecular Formula: C₅H₁₃N₃O₂

    • Molecular Weight: 147.18 g/mol

    • Expected m/z: 148.19 (for [C₅H₁₄N₃O₂]⁺)

  • Fragmentation: Further fragmentation (MS/MS) could show the loss of methanol (-32 Da) from the acetal or cleavage of the ethyl chain.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[1][8]

Table 2: Characteristic FT-IR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Comments
N-H StretchingGuanidine3200 - 3400 (broad)Multiple overlapping bands due to NH and NH₂.[9][10]
C-H StretchingAlkyl, Methoxy2830 - 3000Aliphatic C-H stretches.
C=N StretchingGuanidine~1650 (strong)Characteristic of the guanidinyl C=N bond.[9]
N-H Bending (Scissoring)Guanidine~1600 (strong)Often overlaps with the C=N stretch.[1][9]
C-O StretchingAcetal1050 - 1150 (strong)Two strong bands are typical for acetals.

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis of this compound, a building block of considerable utility. The causality-driven selection of the synthetic protocol ensures efficiency and accessibility. Furthermore, the prescribed orthogonal analytical workflow, combining NMR, MS, and FT-IR, establishes a self-validating system for the rigorous and unambiguous characterization of the final product. By adhering to these protocols, researchers and drug development professionals can confidently produce and verify this valuable chemical intermediate for application in their synthetic programs.

References

  • ResearchGate. FTIR spectra of polymeric guanidine derivatives. Available from: [Link]

  • Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine. Available from: [Link]

  • Drozdov, F. V., & Kotov, V. M. (2020). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN.
  • Ishikawa, T. (2009). Guanidine chemistry. PubMed. [Link]

  • MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4070, (Mercaptoethyl)guanidine. Available from: [Link]

  • National Institutes of Health. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of guanidines. Available from: [Link]

  • Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. Available from: [Link]

  • ResearchGate. Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Available from: [Link]

  • Royal Society of Chemistry. Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Available from: [Link]

  • Semantic Scholar. Guanidines in Organic Synthesis. Available from: [Link]

  • ResearchGate. The mass spectra of the guanidines. (A) The MS² spectrum of.... Available from: [Link]541)

Sources

An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)guanidine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Guanidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its remarkable versatility stems from its strong basicity, with the corresponding guanidinium cation being protonated under physiological pH, and its ability to form multiple hydrogen bonds.[3] These properties allow guanidine-containing molecules to engage in specific and high-affinity interactions with biological targets such as enzymes and receptors.[4] This guide focuses on a specific derivative, 1-(2,2-dimethoxyethyl)guanidine, providing a comprehensive overview of its chemical characteristics, a proposed synthetic route, and a discussion of its potential in the realm of drug development.

While a specific CAS registry number for this compound is not readily found in major chemical databases, its existence as a chemical intermediate and building block is noted. This guide will, therefore, serve as a foundational document for researchers interested in synthesizing and exploring the therapeutic potential of this and structurally related compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a guanidine headgroup attached to a flexible 2,2-dimethoxyethyl tail. This combination of a highly basic, polar group and a more lipophilic, yet flexible, acetal-containing side chain suggests a unique physicochemical profile that could be advantageous for modulating pharmacokinetic and pharmacodynamic properties.

Molecular Structure:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Guanylation Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_2_dimethoxyethanamine 2,2-Dimethoxyethanamine Reaction_Vessel Reaction in suitable solvent (e.g., Methanol or Water) with base (e.g., Triethylamine) 2_2_dimethoxyethanamine->Reaction_Vessel S_methylisothiourea_sulfate S-Methylisothiourea Sulfate S_methylisothiourea_sulfate->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethoxyethanamine (1.0 eq.) in methanol.

  • Addition of Reagents: To the stirred solution, add S-methylisothiourea sulfate (0.5 eq.) and triethylamine (2.0 eq.). The triethylamine acts as a base to neutralize the sulfuric acid formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting materials and nonpolar impurities. The product, being a salt with any remaining acid, will likely remain in the aqueous phase. Basify the aqueous phase and extract the free guanidine into an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization and Structural Elucidation

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the methoxy protons (a singlet), the methylene protons adjacent to the guanidine nitrogen (a triplet), the methine proton of the acetal (a triplet), and exchangeable protons of the guanidine group.

    • ¹³C NMR: Expect signals for the methoxy carbons, the methylene carbon, the methine carbon of the acetal, and the characteristic downfield signal of the guanidinium carbon.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching of the guanidine group (around 3300-3400 cm⁻¹), C-N stretching, and C-O stretching of the acetal.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Potential Applications in Drug Development

The unique structural features of this compound make it an interesting candidate for various applications in drug discovery. The guanidine moiety is a known pharmacophore in a wide range of therapeutic agents, including antimicrobial, antiviral, anticancer, and cardiovascular drugs. [2][5][6] Potential Therapeutic Areas:

Therapeutic AreaRationale
Antimicrobial Agents The cationic guanidinium group can interact with negatively charged bacterial membranes, leading to membrane disruption and cell death. [3][7]
Antiviral Agents Guanidine and its derivatives have been shown to inhibit the replication of various viruses. [8]
Enzyme Inhibitors The guanidine group can mimic the side chain of arginine, allowing it to act as a competitive inhibitor for enzymes that process arginine or related substrates. [9]
Modulators of Ion Channels and Receptors The charged nature of the guanidinium group can lead to interactions with ion channels and G-protein coupled receptors.

The Role of the 2,2-Dimethoxyethyl Moiety:

The acetal group in the side chain is relatively stable under neutral and basic conditions but can be hydrolyzed to an aldehyde under acidic conditions. This feature could be exploited for the design of prodrugs that release an active aldehyde-containing molecule at a specific physiological site with a lower pH.

Proposed Signaling Pathway Interaction:

Given the structural similarity of the guanidinium group to the side chain of arginine, this compound could potentially interact with enzymes involved in nitric oxide (NO) signaling, such as nitric oxide synthase (NOS).

Signaling_Pathway cluster_compound Compound cluster_enzyme Potential Target cluster_substrate Natural Substrate cluster_products Products Compound This compound NOS Nitric Oxide Synthase (NOS) Compound->NOS Potential Competitive Inhibition NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Arginine L-Arginine Arginine->NOS Binds to active site

Caption: Hypothetical interaction of this compound with the nitric oxide synthase pathway.

Conclusion and Future Directions

This compound represents a simple yet intriguing molecule with untapped potential in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of possible biological activities. This guide provides a foundational framework for its synthesis, characterization, and a rationale for its exploration in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic biological screening to uncover its therapeutic potential. The insights gained from such studies could pave the way for the development of novel guanidine-based therapeutics.

References

  • Assunção, L. R. de, Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • Hussain, Z., Khalaf, M., Ibraheem, H., & Yousif, E. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129.
  • Berlinck, R. G. S., Burtoloso, A. C. B., & Kossuga, M. H. (2010).
  • Human Metabolome Database. (n.d.). Showing metabocard for Methylguanidine (HMDB0001522). Retrieved January 22, 2026, from [Link]

  • Ferreira, M., Dantas, R. F., & de Carvalho, S. A. (2021). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Antibiotics, 10(9), 1083.
  • Yousif, E., Salih, N., & Ahmed, A. (2016). Guanidine group: Definition and pharmaceutical applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 1026-1032.
  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.
  • Google Patents. (n.d.). Method for preparing aminoacetaldehyde dimethyl acetal.
  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(9), 1263-1343.
  • CAS. (n.d.). N,N′′′-(Dithiodi-2,1-ethanediyl)bis[guanidine]. Retrieved January 22, 2026, from [Link]

  • Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129.
  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved January 22, 2026, from [Link]

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
  • Organic Syntheses. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved January 22, 2026, from [Link]

  • Ferreira, M., et al. (2021). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Antibiotics, 10(9), 1083.
  • Darwish, K. M., et al. (2021). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. RSC Medicinal Chemistry, 12(10), 1739-1755.
  • CAS. (n.d.). Guanidine, N,N′-dimethyl-N′′-(phenylmethyl)-, sulfate (2:1). Retrieved January 22, 2026, from [Link]

  • Encyclopedia.pub. (2022). Organometallic Chemistry of Guanidines. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved January 22, 2026, from [Link]

  • CAS. (n.d.). N-[2-(3,6-Dihydro-4-methyl-1(2H)-pyridinyl)ethyl]guanidine. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). 1,2-Bis(methoxycarbonyl)-3-[2-anilino-2-(4-methoxyphenyl)ethyl]guanidine. Retrieved January 22, 2026, from [Link]

Sources

Spectroscopic Characterization of 1-(2,2-Dimethoxyethyl)guanidine: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 1-(2,2-dimethoxyethyl)guanidine. As experimental data for this specific compound is not widely available in public-access databases, this document leverages fundamental spectroscopic principles and data from analogous structures to present a detailed predictive analysis. It is designed for researchers, chemists, and drug development professionals, offering both theoretical interpretation and practical methodologies for the structural elucidation of this and similar molecules using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction and Molecular Structure

This compound is a small organic molecule featuring two key functional groups: a highly basic guanidine moiety and a protected aldehyde in the form of a dimethyl acetal. The guanidine group, present in natural products like arginine, is of significant interest in medicinal chemistry for its ability to form strong hydrogen bonds and electrostatic interactions.[1] The acetal group serves as a stable protecting group for a reactive aldehyde, making the compound a potentially valuable synthetic intermediate.

Accurate structural confirmation is the cornerstone of chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive means to verify molecular identity, purity, and structure. This guide will systematically deconstruct the predicted spectroscopic signature of this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of this compound with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; protic solvents like D₂O or CD₃OD will cause the exchange of labile N-H protons, leading to their disappearance from the ¹H spectrum. DMSO-d₆ is often preferred to observe these protons.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show five distinct signals, reflecting the five unique proton environments in the molecule.

Atom(s) Predicted δ (ppm) Multiplicity Integration Rationale and Expert Insights
NH ₂ (N1, N2)6.5 - 7.5Broad Singlet4HProtons on the terminal amino groups of the guanidine moiety. Their chemical shift is highly variable and depends on concentration and solvent. The broadness is due to quadrupole broadening from the ¹⁴N nuclei and potential chemical exchange.
NH (N3)6.0 - 7.0Broad Triplet1HThis proton is adjacent to the C2 methylene group. It is expected to be a broad triplet due to coupling with the two C2 protons. Its broadness is also influenced by the adjacent nitrogen.
CH (C3)4.4 - 4.6Triplet (t)1HThis is the acetal proton. It is deshielded by two adjacent oxygen atoms, shifting it downfield. It will be split into a triplet by the two neighboring protons on C2.
CH ₃ (C4, C5)3.2 - 3.4Singlet (s)6HThese two methoxy groups are chemically equivalent, giving rise to a single, sharp signal integrating to six protons. They are deshielded by the attached oxygen atoms.
CH ₂ (C2)3.1 - 3.3Triplet (t)2HThis methylene group is adjacent to both the N3 nitrogen and the C3 acetal carbon. It is expected to be a triplet due to coupling with the single proton on C3. Coupling to the N3 proton may also be observed, potentially resulting in a doublet of triplets if resolved.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.

Atom(s) Predicted δ (ppm) Rationale and Expert Insights
C 1157 - 159The guanidinyl carbon is highly deshielded due to its attachment to three electronegative nitrogen atoms and its sp² hybridization. This region is characteristic of guanidines and ureas.[2]
C 3101 - 104This is the acetal carbon, which is characteristically found in the 90-110 ppm range due to being bonded to two oxygen atoms.[3]
C 4, C 553 - 56The two equivalent methoxy carbons. Their chemical shift is typical for sp³ carbons attached to an oxygen atom.
C 242 - 45This aliphatic methylene carbon is attached to a nitrogen atom, which shifts it moderately downfield compared to a simple alkane carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction, yielding the final transmittance or absorbance spectrum.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3400 - 3100Strong, BroadN-H StretchGuanidine NH and NH₂ groups. The broadness results from extensive hydrogen bonding. Multiple overlapping bands are expected.
2950 - 2850MediumC-H StretchAliphatic C-H bonds of the methylene (C2) and methoxy (C4, C5) groups.
~1650StrongC=N StretchThe central carbon-nitrogen double bond of the guanidinium core. This is a highly characteristic and intense band.
~1600MediumN-H BendScissoring vibration of the NH₂ groups.
1150 - 1050StrongC-O StretchAsymmetric and symmetric stretching of the C-O-C bonds in the acetal moiety. This is often a complex and intense region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and basic molecules like guanidines, which are readily protonated.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

  • MS Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement and elemental formula determination.

  • Data Analysis: Identify the molecular ion peak, typically the protonated molecule [M+H]⁺.

Predicted Mass Spectrum (ESI+)
  • Molecular Formula: C₅H₁₃N₃O₂

  • Monoisotopic Mass: 147.1008 g/mol

  • Predicted [M+H]⁺: m/z 148.1086

The high-resolution mass spectrum should show a prominent ion at m/z 148.1086, which corresponds to the protonated molecule [C₅H₁₄N₃O₂]⁺.

Predicted Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion at m/z 148.1 would likely reveal key structural fragments:

  • Loss of Methanol (-32 Da): A common fragmentation pathway for acetals, leading to a fragment ion at m/z 116.

  • Loss of a Methoxy Radical (-31 Da): Cleavage of a C-O bond, resulting in a fragment at m/z 117.

  • Cleavage of the C2-C3 bond: This would lead to fragments corresponding to the guanidino-ethyl portion and the dimethoxymethyl cation.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not reliant on a single technique but on the convergence of evidence from all methods. The following workflow illustrates this self-validating system.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesized Product: This compound ms Mass Spectrometry (ESI-MS) - Determine Molecular Weight - Confirm Elemental Formula synthesis->ms ir Infrared Spectroscopy (IR) - Identify Functional Groups (Guanidine, Acetal) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Map C-H Framework - Confirm Connectivity synthesis->nmr confirm Structure Confirmed ms->confirm [M+H]⁺ matches C₅H₁₃N₃O₂? ir->confirm N-H, C=N, C-O bands present? nmr->confirm ¹H & ¹³C signals match predicted structure?

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The ¹H and ¹³C NMR spectra are expected to provide unambiguous confirmation of the carbon-hydrogen skeleton and connectivity. Infrared spectroscopy will verify the presence of the critical guanidine and acetal functional groups, while high-resolution mass spectrometry will confirm the elemental composition and molecular weight. By cross-referencing data from these orthogonal techniques, researchers can achieve a high-confidence structural elucidation, ensuring the identity and purity of this versatile chemical building block.

References

  • de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(v), 82-91. [Link][1]

  • Fricke, J., et al. (2019). First structural characterization of guanidine, HN=C(NH₂)₂. Chemistry – A European Journal, 25(3), 736-740. [Link][4]

  • Batagarawa, S. M., & Adam, F. (2016). The Chemical Fixation of Carbon Dioxide by Tetramethylguanidine and Triazabicyclodec-5-ene Bases. ResearchGate. [Link][2]

  • Gable, K. P. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link][3]

  • ResearchGate. (n.d.). The mass spectra of the guanidines. ResearchGate. [Link][5]

Sources

Solubility and stability of 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(2,2-Dimethoxyethyl)guanidine

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Given the limited specific literature on this molecule, this document synthesizes foundational principles of guanidine chemistry with field-proven methodologies to offer a predictive assessment and a robust framework for its empirical evaluation. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for solubility and stability assessment, development of a stability-indicating analytical method, and insights into the underlying chemical principles.

Introduction to this compound

This compound is a substituted guanidine derivative featuring a dimethoxyacetal moiety. The guanidinium group, with a pKa typically around 12.5-13.6, confers a strongly basic nature and renders the molecule protonated under most physiological conditions.[1][2] This protonated state, the guanidinium ion, is stabilized by resonance, distributing the positive charge across three nitrogen atoms, which contributes to its overall stability.[3] The presence of the 2,2-dimethoxyethyl group introduces a flexible, moderately lipophilic side chain containing an acetal functional group. This unique combination of a highly polar, charged head group and a non-polar, hydrolytically sensitive tail suggests a nuanced physicochemical profile that warrants careful experimental investigation.

Molecular Structure:

  • IUPAC Name: this compound

  • Chemical Formula: C₅H₁₃N₃O₂

  • Key Features:

    • Guanidine Group: Strongly basic, readily protonated, capable of extensive hydrogen bonding.

    • Acetal Group: Susceptible to acid-catalyzed hydrolysis, which represents a primary potential degradation pathway.

    • Ethyl Linker: Provides flexibility and spacing between the two key functional groups.

Predicted Physicochemical Properties

Based on the principles of guanidine chemistry, we can infer a set of expected properties for this compound. These predictions serve as a hypothesis to be tested by the empirical protocols detailed in subsequent sections.

  • High Aqueous Solubility: The polar and ionic nature of the protonated guanidinium group is expected to dominate the molecule's properties, leading to high solubility in polar solvents like water.[2][4]

  • pH-Dependent Solubility: Solubility in aqueous media will likely be influenced by pH. While highly soluble in acidic to neutral pH where it exists as the guanidinium ion, the free base may be less soluble.[2]

  • Limited Solubility in Non-Polar Solvents: As with most guanidine salts, solubility in non-polar organic solvents is predicted to be low.[2]

  • Hygroscopicity: Guanidine and its salts are known to be hygroscopic, readily absorbing moisture from the air.[2][5]

  • Stability Profile: The primary point of instability is the acetal functional group, which is prone to hydrolysis under acidic conditions to yield aminoacetaldehyde dimethyl acetal and guanidine. The guanidinium core itself is generally stable but can hydrolyze to urea under harsh heating in aqueous solutions.[5]

Comprehensive Solubility Assessment

A thorough understanding of solubility is critical for formulation development and ensuring reliable results in biological assays. Both kinetic and thermodynamic solubility should be evaluated.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation and lead optimization.[5][6]

  • Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., pH-buffered aqueous solutions, saline, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

  • Sampling and Dilution: Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Perform a precise dilution of the supernatant into the mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (detailed in Section 5) to determine the concentration of the dissolved compound.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment used in early drug discovery to identify compounds with potential solubility liabilities.[7][8] It measures the concentration at which a compound, introduced from a DMSO stock, precipitates in an aqueous buffer.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate.[7]

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[5]

  • Precipitate Detection: Analyze the plate using a nephelometer to detect light scattering from any precipitate formed. Alternatively, filter the solutions and quantify the concentration in the filtrate via HPLC-UV or UV plate reader.[7]

Data Presentation: Predicted Solubility Profile

The following table should be used to summarize the experimentally determined solubility data.

Solvent/Buffer SystempHTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
0.1 M HCl1.025Experimental ValueExperimental Value
Acetate Buffer4.525Experimental ValueExperimental Value
Phosphate-Buffered Saline (PBS)7.425Experimental ValueExperimental Value
Water (Deionized)~7.025Experimental ValueExperimental Value
EthanolN/A25Experimental ValueN/A
AcetonitrileN/A25Experimental ValueN/A
DMSON/A25Experimental ValueN/A

In-Depth Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[9][10] A target degradation of 5-20% is generally considered optimal for these studies.[9]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions cluster_2 Outcomes start Drug Substance: This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal Stress (e.g., 80°C, solid & solution) start->therm photo Photolytic Stress (ICH Q1B light exposure) start->photo analysis Analysis of Stressed Samples (Stability-Indicating HPLC-UV/MS) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method Validate Stability- Indicating Method analysis->method stability Establish Intrinsic Stability Profile analysis->stability

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Stress Testing
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize, dilute, and analyze by HPLC. The primary expected degradation product is guanidine, resulting from the hydrolysis of the acetal.

  • Base Hydrolysis: Repeat the above procedure using 0.1 M NaOH. Guanidine derivatives are generally more stable under basic conditions, so less degradation is expected compared to acidic conditions.

  • Neutral Hydrolysis: Repeat the procedure using HPLC-grade water.

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature. Monitor the sample over time (e.g., up to 24 hours) by HPLC.

  • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C). Analyze samples at set intervals to assess degradation.

  • Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[11] Analyze the samples by HPLC.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionParametersTime (hours)% Assay of Parent% DegradationNo. of DegradantsMajor Degradant Peak (RT)
0.1 M HCl60°C24Experimental ValueExperimental ValueExperimental ValueExperimental Value
0.1 M NaOH60°C24Experimental ValueExperimental ValueExperimental ValueExperimental Value
3% H₂O₂RT24Experimental ValueExperimental ValueExperimental ValueExperimental Value
Thermal (Solid)80°C72Experimental ValueExperimental ValueExperimental ValueExperimental Value
PhotolyticICH Q1B-Experimental ValueExperimental ValueExperimental ValueExperimental Value

Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique.[12] Due to the polar and basic nature of guanidines, specialized chromatographic conditions are often required for good peak shape and retention.[1]

G cluster_0 HPLC Method Development & Validation prep Sample & Standard Preparation inj Injection & Separation prep->inj hplc HPLC System (Pump, Autosampler, Detector) hplc->inj col Column Selection (e.g., Cogent Diamond Hydride™) mob Mobile Phase Optimization (e.g., ACN/H₂O/Formic Acid) col->mob mob->inj det UV Detection (e.g., 195 nm) inj->det data Data Acquisition & Quantification det->data val Method Validation (Linearity, Accuracy, Precision) data->val

Caption: HPLC Method Development Workflow.

Recommended HPLC-UV Method

This method is adapted from established protocols for guanidine analysis and serves as an excellent starting point.[2][3]

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm.[3] This HILIC-type column is effective for retaining highly polar and basic compounds.

  • Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid.[3] The formic acid serves to protonate the guanidine and improve peak shape.

  • Flow Rate: 1.0 mL/minute.[3]

  • Injection Volume: 1-5 µL.

  • Detection Wavelength: UV at 195 nm.[3] Guanidines have a UV absorbance maximum at low wavelengths.

  • Column Temperature: Ambient or controlled at 25°C.

The developed method must be validated according to ICH guidelines to ensure it is stability-indicating . This involves demonstrating specificity (the ability to separate the parent peak from all degradation products), linearity, accuracy, precision, and robustness.

Conclusion

This compound is a molecule with distinct physicochemical properties dictated by its strongly basic guanidine head and hydrolytically sensitive acetal tail. This guide provides a predictive framework and detailed experimental protocols for the rigorous determination of its solubility and stability profiles. The successful execution of these studies, underpinned by a robust, stability-indicating HPLC method, will provide the critical data necessary for advancing the research and development of any project involving this compound.

References

  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link][1]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][13]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link][14]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link][15]

  • Kuujia. (n.d.). 113-00-8(Guanidine). Retrieved from [Link][4]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Al-Salami, H., Butt, G., & Tucker, I. (2018). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 13(10), 935-944.[7]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link][11]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][10]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][6]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link][12]

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The Strategic Utility of 1-(2,2-Dimethoxyethyl)guanidine: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2,2-dimethoxyethyl)guanidine as a versatile and strategic building block in modern organic synthesis. Positioned at the intersection of guanidine chemistry and masked functionality, this reagent offers a unique platform for the construction of complex heterocyclic scaffolds. We will delve into its synthesis, physicochemical properties, and critically, its application in the preparation of functionalized 2-aminoimidazoles and pyrimidines. The causality behind its synthetic utility, stemming from the latent aldehyde functionality within the dimethoxyethyl moiety, will be a central theme. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the efficient synthesis of novel molecular architectures.

Introduction: The Unmasked Potential of a Functionalized Guanidine

The guanidinium group is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its strong basicity and ability to engage in multiple hydrogen bonding interactions.[1][2] When incorporated into a building block, it provides a reliable nucleophilic component for the construction of various nitrogen-containing heterocycles. This compound introduces a strategic advantage to this landscape: a protected aldehyde functionality. The dimethoxy acetal group is stable under basic and neutral conditions, allowing the guanidine moiety to participate in cyclization reactions without interference. Subsequent mild acidic hydrolysis can then unmask the aldehyde, providing a versatile handle for a wide array of further synthetic transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This "masked functionality" approach is a cornerstone of efficient and elegant organic synthesis.

Physicochemical Properties and Synthesis

While detailed experimental data for this compound is not extensively published, its properties can be inferred from its constituent functional groups. It is expected to be a colorless to pale yellow liquid or low-melting solid, soluble in polar organic solvents.[3]

The synthesis of this compound can be achieved through the guanidinylation of aminoacetaldehyde dimethyl acetal. Aminoacetaldehyde dimethyl acetal is a commercially available starting material.[3][4] The guanidinylation can be accomplished using various established reagents.[5]

Table 1: Physicochemical Properties of this compound (Predicted)
PropertyValue
Molecular FormulaC5H13N3O2
Molecular Weight147.18 g/mol
AppearanceColorless to pale yellow liquid/solid
SolubilitySoluble in methanol, ethanol, chloroform
StabilityStable under basic/neutral conditions; hydrolyzes in acid

Synthesis of this compound: A General Protocol

A plausible and well-precedented method for the synthesis of this compound involves the reaction of aminoacetaldehyde dimethyl acetal with a suitable guanidinylating agent.

Step-by-Step Protocol:
  • Reaction Setup: To a solution of aminoacetaldehyde dimethyl acetal (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a guanidinylating agent (e.g., N,N'-di-Boc-S-methylisothiourea, 1.05 equivalents) and a non-nucleophilic base like triethylamine (2.0 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the protected guanidine.

  • Deprotection (if necessary): If a protected guanidinylating agent is used, the protecting groups (e.g., Boc) are removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Application in the Synthesis of 2-Amino-1-(2,2-dimethoxyethyl)imidazoles

The reaction of guanidines with α-haloketones is a classical and efficient method for the synthesis of 2-aminoimidazoles.[6][7] this compound serves as an excellent substrate in this reaction to introduce a functionalizable side chain at the N1 position of the imidazole ring.

Reaction Workflow: Synthesis of 2-Amino-1-(2,2-dimethoxyethyl)imidazoles

workflow reagent1 This compound intermediate Guanidinylated Ketone Intermediate reagent1->intermediate + reagent2 α-Haloketone reagent2->intermediate product1 2-Amino-1-(2,2-dimethoxyethyl)imidazole intermediate->product1 Intramolecular Cyclization deprotection Acidic Hydrolysis product1->deprotection product2 2-Amino-1H-imidazole-1-acetaldehyde deprotection->product2

Caption: Workflow for the synthesis of 2-amino-1H-imidazole-1-acetaldehyde.

Detailed Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an appropriate α-haloketone (e.g., 2-bromoacetophenone, 1.0 equivalent) in a polar solvent such as ethanol or isopropanol.

  • Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired 2-amino-1-(2,2-dimethoxyethyl)imidazole.

Application in the Synthesis of Functionalized 2-Aminopyrimidines

The condensation of guanidines with 1,3-dicarbonyl compounds is a robust and widely used method for the synthesis of 2-aminopyrimidines.[8][9] By employing this compound, a dimethoxyethyl moiety can be readily installed on the pyrimidine ring, paving the way for further synthetic elaborations.

Reaction Workflow: Synthesis of Functionalized 2-Aminopyrimidines

workflow reagent1 This compound intermediate Condensation Adduct reagent1->intermediate + reagent2 1,3-Dicarbonyl Compound reagent2->intermediate product1 Functionalized 2-Aminopyrimidine intermediate->product1 Cyclocondensation deprotection Acidic Hydrolysis product1->deprotection product2 2-Aminopyrimidine with Aldehyde deprotection->product2

Caption: Synthesis of 2-aminopyrimidines with a functionalizable side chain.

Detailed Experimental Protocol:
  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 equivalent) and this compound (1.0 equivalent).

  • Reaction Execution: Heat the reaction mixture at reflux. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the functionalized 2-aminopyrimidine.

Deprotection and Further Synthetic Transformations

The strategic value of this compound is fully realized upon the deprotection of the acetal to reveal the aldehyde functionality. This is typically achieved under mild acidic conditions.

General Deprotection Protocol:
  • Reaction Setup: Dissolve the acetal-protected heterocycle in a mixture of an organic solvent (e.g., tetrahydrofuran) and aqueous acid (e.g., 1 M HCl).

  • Reaction Execution: Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The combined organic layers are dried and concentrated to yield the aldehyde.

The resulting aldehyde is a versatile intermediate for a plethora of subsequent reactions, including but not limited to:

  • Reductive Amination: To introduce a variety of amine-containing side chains.

  • Wittig Reaction: For the formation of carbon-carbon double bonds.

  • Oxidation: To generate the corresponding carboxylic acid.

  • Grignard and Organolithium Additions: To form secondary alcohols.

Conclusion: A Strategic Asset in Synthetic Chemistry

This compound represents a powerful and versatile building block for the synthesis of functionalized heterocyclic compounds. Its unique combination of a reactive guanidine moiety and a masked aldehyde functionality allows for the construction of complex molecular architectures with high efficiency and strategic elegance. The protocols and workflows presented in this guide, based on well-established chemical principles, provide a solid foundation for researchers to explore the full potential of this valuable synthetic tool in drug discovery and materials science.

References

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(10), 2732–2735. [Link]

  • Kapp, T. G., Fottner, M., & Kessler, H. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 54873. [Link]

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(10), 2732-2735. [Link]

  • Kapp, T. G., Fottner, M., & Kessler, H. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), e54873. [Link]

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  • Google Patents. (n.d.).
  • de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]

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The Dimethoxyethyl Group: A Keystone for Modulating Guanidine Reactivity and Function

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Chemical and Pharmaceutical Research

Abstract

The guanidine moiety, a cornerstone in both organic synthesis and medicinal chemistry, possesses a unique combination of high basicity and a resonance-stabilized conjugate acid.[1] Its utility, however, is not monolithic; it can be exquisitely tuned through strategic substitution. This technical guide provides an in-depth exploration of the dimethoxyethyl group as a powerful and nuanced modulator of guanidine reactivity. We will dissect the synergistic interplay of electronic, steric, and conformational effects imparted by this substituent, with a primary focus on its capacity for intramolecular hydrogen bonding (IMHB). This guide will demonstrate how the dimethoxyethyl group enhances basicity, pre-organizes the guanidinium cation for catalysis, and offers unique advantages for drug design. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical knowledge to leverage this remarkable functional group.

The Guanidine Core: A Foundation of Reactivity

Guanidines are among the strongest organic bases, a property derived from the exceptional stability of their protonated form, the guanidinium cation.[1][2] Upon protonation, the positive charge is delocalized across three nitrogen atoms through resonance, creating a highly stable, planar cation. This inherent stability is the primary driver for the high pKa of guanidines.[1] The guanidinium cation is not merely a spectator ion; its N-H protons are potent hydrogen-bond donors. This dual character—a potent neutral base and a structured, hydrogen-bond-donating conjugate acid—makes guanidines versatile tools in organocatalysis, where they can act as Brønsted bases or as bifunctional catalysts that activate both nucleophiles and electrophiles through hydrogen bonding.[3][4] In medicinal chemistry, the guanidinium group is a privileged scaffold, frequently involved in crucial interactions with biological targets like phosphate and carboxylate residues.[5][6]

The Dimethoxyethyl Substituent: A Unique Modulator of Reactivity

The true potential of the guanidine core is unlocked through substitution. While simple alkyl groups provide steric bulk and minor inductive effects, the dimethoxyethyl group—[-CH₂CH(OCH₃)₂]—introduces a far more sophisticated set of controls over the guanidine's properties.

Electronic and Steric Profile

The dimethoxyethyl group exerts a mild electron-withdrawing inductive effect through its ether oxygen atoms. However, this effect is significantly overshadowed by a much more powerful interaction: intramolecular hydrogen bonding. Sterically, the group is more demanding than a simple ethyl or propyl chain, which can influence the accessibility of the guanidine's nitrogen atoms to substrates or protons.[7][8]

The Decisive Role of Intramolecular Hydrogen Bonding (IMHB)

The defining feature of the dimethoxyethyl group is the ability of its ether oxygens to act as hydrogen-bond acceptors.[9][10] Upon protonation of the guanidine, the resulting N-H donors can form strong intramolecular hydrogen bonds with these strategically positioned oxygens. This creates a chelate-like effect, rigidly organizing and further stabilizing the guanidinium cation.[11] This pre-organization is a key differentiator from simple alkyl-substituted guanidines where the conjugate acid is stabilized only by solvent interactions. This phenomenon has been observed to significantly increase the basicity of guanidines bearing heteroalkyl side chains capable of forming IMHBs.[11]

The diagram below, generated using Graphviz, illustrates this critical intramolecular interaction.

IMHB cluster_guanidinium Protonated Dimethoxyethyl Guanidine cluster_dme C C N1 N⁺H₂ C->N1 N2 NH C->N2 N3 NH C->N3 R R N2->R H_N3 H C_alpha CH₂ N3->C_alpha C_beta CH C_alpha->C_beta O1 O C_beta->O1 O2 O C_beta->O2 Me1 CH₃ O1->Me1 Me2 CH₃ O2->Me2

Caption: Intramolecular H-bond in a protonated dimethoxyethyl guanidine.

Impact on Physicochemical Properties

The structural features endowed by the dimethoxyethyl group have profound consequences for the guanidine's fundamental chemical properties.

Enhanced Basicity (pKa)

The primary effect of intramolecular hydrogen bonding is the significant stabilization of the conjugate acid. By lowering the energy of the protonated state, the equilibrium for protonation is shifted, resulting in a marked increase in basicity (higher pKa).[11] This renders dimethoxyethyl-substituted guanidines "superbases," often several pKa units more basic than their simple alkyl counterparts.[11] This enhanced basicity allows them to deprotonate a wider range of weakly acidic substrates in catalytic applications.

CompoundSubstituentpKa (in MeCN)Rationale
Tetramethylguanidine (TMG)Methyl23.3Baseline reference, stabilization by induction.
Tripropylguanidinen-Propyl~24.9Increased inductive effect over methyl.
Tris(methoxypropyl)guanidineMethoxypropyl~25.5Moderate IMHB stabilization.[11]
Tris(dimethylaminopropyl)guanidineDimethylaminopropyl27.15Strong IMHB stabilization.[11]
Solubility and Conformation

The presence of ether functionalities increases the polarity of the molecule, often improving its solubility in a wider range of organic solvents compared to purely hydrocarbon-substituted guanidines. Furthermore, the IMHB can lock the side chain into a more rigid conformation, which can be highly advantageous in asymmetric catalysis or for achieving specific binding geometries in drug design.

Applications in Organic Synthesis & Catalysis

The unique properties of dimethoxyethyl guanidines make them highly effective organocatalysts.

A Pre-organized Brønsted Superbase

In its role as a Brønsted base catalyst, a dimethoxyethyl guanidine efficiently deprotonates a substrate to initiate a reaction. The resulting guanidinium ion, pre-organized by IMHB, forms a well-defined, structured counterion. This structured ion pair can effectively shield one face of the deprotonated substrate, leading to high levels of stereoselectivity in asymmetric reactions.[3][12]

The Guanidinium Ion as a Bifunctional Catalyst

Following proton abstraction, the dimethoxyethyl guanidinium ion can act as a bifunctional catalyst.[3][4] Its N-H groups, already oriented by the IMHB, can serve as hydrogen-bond donors to activate an electrophile while the deprotonated substrate (the nucleophile) remains associated as a counter-anion. This simultaneous activation of both reaction partners within a single, organized transition state complex dramatically accelerates the reaction and controls its stereochemical outcome.

The workflow below illustrates a general catalytic cycle for a guanidine-catalyzed reaction, such as a Michael addition.

CatalyticCycle Cat Guanidine Catalyst (Base) CatH Protonated Catalyst (Guanidinium Ion) Cat->CatH + Nu-H Complex Ternary Complex [Cat-H⁺---Nu⁻---E] CatH->Complex + Nu⁻ + E Substrate Protonated Substrate (e.g., Nu-H) DeprotSubstrate Deprotonated Substrate (Nu⁻) Substrate->DeprotSubstrate - H⁺ DeprotSubstrate->Complex Electrophile Electrophile (E) Electrophile->Complex Complex->Cat Catalyst Regeneration Product Product (Nu-E) Complex->Product Reaction

Caption: Generalized catalytic cycle for a guanidine-catalyzed reaction.

Relevance in Drug Development

The guanidine group is a key pharmacophore in numerous approved drugs and clinical candidates.[13][14][15] The introduction of a dimethoxyethyl substituent offers a sophisticated strategy for lead optimization.

Modulating Drug-Target Interactions

The primary role of a guanidinium group in a drug is often to form salt bridges or hydrogen bonds with anionic residues (carboxylate or phosphate) on a biological target.[6] A dimethoxyethyl group can fine-tune these interactions in several ways:

  • Conformational Constraint: The IMHB can lock the guanidine moiety into a specific conformation, reducing the entropic penalty of binding and potentially increasing affinity and selectivity.

  • Modulating Acidity: By increasing the pKa of the guanidine, the dimethoxyethyl group ensures the moiety remains protonated and active at physiological pH.

  • Additional Interactions: The ether oxygens, once freed from the IMHB upon binding to a target, can themselves act as hydrogen-bond acceptors with other residues at the binding site, creating additional favorable interactions.

Improving Pharmacokinetic Properties

The physicochemical changes induced by the dimethoxyethyl group can have a positive impact on a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile. The ether groups can modulate lipophilicity and polarity, potentially improving membrane permeability and solubility—two critical parameters that are often difficult to balance.[10]

Experimental Protocols

The following protocols provide methodologies for the synthesis of a model dimethoxyethyl-functionalized guanidine and its application in a representative catalytic reaction.

Protocol: Synthesis of N,N'-bis(2,2-dimethoxyethyl)guanidine

This protocol describes a common method for guanidine synthesis via the guanylation of an amine with a thiourea derivative.[16][17]

Materials:

  • 2,2-Dimethoxyethan-1-amine

  • N,N'-Di-Boc-thiourea

  • Mercury(II) chloride (HgCl₂) or Mukaiyama's reagent

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Guanylation. To a solution of 2,2-dimethoxyethan-1-amine (2.2 equivalents) and triethylamine (3.0 equivalents) in dry DCM at 0 °C, add N,N'-Di-Boc-thiourea (1.0 equivalent).

  • Add HgCl₂ (1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature at 0 °C. Caution: Mercury compounds are highly toxic.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the mercury salts.

  • Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected guanidine.

  • Step 2: Deprotection. Dissolve the purified Boc-protected guanidine in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Protocol: Catalysis of a Michael Addition

This protocol outlines the use of the synthesized guanidine as a Brønsted base catalyst for the conjugate addition of a β-keto ester to nitro-olefin.

Materials:

  • N,N'-bis(2,2-dimethoxyethyl)guanidine (Catalyst, 10 mol%)

  • β-keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate, 1.0 equivalent)

  • Nitro-olefin (e.g., β-nitrostyrene, 1.2 equivalents)

  • Toluene (solvent)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the β-keto ester (1.0 equivalent) and toluene.

  • Add the N,N'-bis(2,2-dimethoxyethyl)guanidine catalyst (0.10 equivalents).

  • Cool the mixture to the desired temperature (e.g., -20 °C) and stir for 10 minutes.

  • Add the nitro-olefin (1.2 equivalents) as a solution in toluene dropwise over 20 minutes.

  • Stir the reaction at this temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the Michael adduct.

Conclusion

The dimethoxyethyl group is far more than a simple substituent; it is a sophisticated functional module for rationally tuning the properties of guanidines. Through a powerful intramolecular hydrogen bonding mechanism, it significantly enhances basicity and pre-organizes the conjugate acid into a well-defined, chelated structure. This unique combination of properties translates into superior performance in organocatalysis, enabling efficient and highly stereoselective transformations. For drug development professionals, it offers a novel strategy to constrain molecular conformation, enhance target affinity, and optimize pharmacokinetic profiles. Understanding and applying the principles outlined in this guide will empower researchers to design more effective catalysts, probes, and therapeutic agents built upon the versatile guanidine scaffold.

References

  • Fu, X., & Tan, C.-H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications. [Link][3][18]

  • Fu, X., & Tan, C.-H. (2011). Mechanistic Considerations of Guanidine-Catalyzed Reactions. ChemInform. [Link][4]

  • Guedes, J. V., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic & Medicinal Chemistry. [Link][5]

  • ResearchGate. (n.d.). Selected examples of guanidine-based drugs. [Link][13]

  • Fu, X., & Tan, C.-H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Semantic Scholar. [Link][19]

  • Singh, T. P., et al. (2013). Applications of Guanidine in Pharmaceutical Field. Journal of Organic and Pharmaceutical Chemistry. [Link][14]

  • Xue, H., et al. (2015). Mechanistic Insights into Bicyclic Guanidine-Catalyzed Reactions. TCHLab. [Link][12]

  • Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link][6]

  • Dantas, M. F., et al. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Molecules. [Link][15]

  • Leito, I., et al. (2008). Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile. ResearchGate. [Link][11]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link][16]

  • Herber, U., et al. (2025). Steric Restraints in Redox-Active Guanidine Ligands and Their Impact on Coordination Chemistry. Chemistry – A European Journal. [Link][7]

  • Herber, U., et al. (2025). Steric Restraints in Redox-Active Guanidine Ligands and Their Impact on Coordination Chemistry. ResearchGate. [Link][8]

  • Ishikawa, T., & Kumamoto, T. (2006). Superbases for Organic Synthesis: Guanidines, Amidines and Phosphazenes and Related Organocatalysts. Superbases for Organic Synthesis. [Link][2]

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  • Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry. [Link][10]

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Unlocking the Therapeutic Potential of 1-(2,2-Dimethoxyethyl)guanidine: A Novel Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The guanidinium group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent ability to form multiple hydrogen bonds and engage in electrostatic interactions allows for high-affinity binding to various biological targets.[3][4] This guide introduces 1-(2,2-dimethoxyethyl)guanidine, a novel, uncharacterized molecule, and posits its significant potential as a versatile platform for drug discovery. By combining the well-established pharmacophoric properties of the guanidine moiety with the unique physicochemical characteristics of a 2,2-dimethoxyethyl substituent, this compound presents a compelling starting point for developing new therapeutics across multiple disease areas. This document provides a comprehensive exploration of its synthetic feasibility, hypothesized biological activities, and a strategic roadmap for its investigation.

The Guanidine Moiety: A Privileged Scaffold in Drug Discovery

The guanidine group, with its Y-shaped planar structure and strong basicity (pKa of the conjugate acid is 13.6), exists predominantly as the protonated guanidinium cation at physiological pH.[5][6] This cation is highly stabilized by resonance, delocalizing the positive charge across the three nitrogen atoms. These fundamental properties underpin its diverse roles in pharmacology:

  • Molecular Recognition: The guanidinium ion is a bioisostere of the protonated side chain of arginine, enabling it to interact with biological targets that recognize this amino acid.[7] It acts as a multidentate hydrogen bond donor, forming robust interactions with carboxylate and phosphate groups found in proteins and nucleic acids.[2][3]

  • Broad-Spectrum Bioactivity: The guanidine functional group is a key component in numerous natural products and synthetic drugs with a wide range of therapeutic applications.[8][9]

Table 1: Examples of Guanidine-Containing Drugs and Their Therapeutic Applications

DrugTherapeutic ClassMechanism of Action (Simplified)
Metformin AntidiabeticActivates AMP-activated protein kinase (AMPK)
Zanamivir AntiviralNeuraminidase inhibitor for influenza
Cimetidine AntihistamineHistamine H2 receptor antagonist
Guanethidine AntihypertensiveInhibits the release of norepinephrine
Chlorhexidine AntisepticDisrupts bacterial cell membranes
Imatinib AnticancerTyrosine kinase inhibitor

The versatility of the guanidine moiety makes it an attractive starting point for the design of new bioactive molecules.[10]

The 2,2-Dimethoxyethyl Substituent: Physicochemical and Metabolic Considerations

The 2,2-dimethoxyethyl group is an acetal, which can influence the overall properties of the parent molecule in several ways:

  • Lipophilicity and Solubility: The two methoxy groups increase the lipophilicity compared to a simple ethyl group, which could enhance membrane permeability. However, the oxygen atoms can also act as hydrogen bond acceptors, potentially maintaining aqueous solubility.

  • Steric Hindrance: The bulk of this substituent may influence the binding pose of the guanidine group within a target's active site, potentially leading to novel selectivity profiles compared to smaller alkyl-substituted guanidines.

  • Metabolic Stability: Acetals are generally stable to hydrolysis under basic and neutral conditions but can be labile in acidic environments. In the context of drug metabolism, the primary metabolic transformations are likely to involve the ether linkages. Studies on related compounds like bis(2-methoxyethyl) ether indicate that metabolism can proceed via O-demethylation, followed by oxidation to acidic metabolites.[11][12] For instance, 2-methoxyethanol is metabolized to the toxicant methoxyacetic acid.[13] This suggests that the 2,2-dimethoxyethyl group could be a site of Phase I metabolism, potentially leading to the formation of more polar derivatives that can be readily excreted.

Proposed Synthesis of this compound

While no specific synthesis for this compound has been reported, a plausible and efficient synthetic route can be proposed based on established guanylation methods.[14] A common approach involves the reaction of a primary amine with a guanylating agent.

Proposed Synthetic Protocol:

  • Starting Material: The synthesis would commence with 2,2-dimethoxyethan-1-amine.

  • Guanylation Reaction: This amine would be reacted with a suitable guanylating agent, such as N,N'-di-Boc-S-methylisothiourea or cyanamide. The reaction with S-methylisothiourea derivatives is a well-established method for forming substituted guanidines.[15]

  • Deprotection (if necessary): If a protected guanylating agent is used (e.g., with Boc protecting groups), a final deprotection step under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) would be required to yield the target compound as a salt.

Synthesis Amine 2,2-Dimethoxyethan-1-amine ProtectedGuanidine Protected this compound Amine->ProtectedGuanidine Guanylation (e.g., in DMF) GuanylatingAgent N,N'-di-Boc-S-methylisothiourea GuanylatingAgent->ProtectedGuanidine FinalProduct This compound (as salt) ProtectedGuanidine->FinalProduct Deprotection (e.g., TFA/DCM) Antimicrobial_Workflow Start Synthesized Compound MIC_MBC MIC/MBC Screening (Gram+/Gram- Panel) Start->MIC_MBC Active Active? MIC_MBC->Active MembraneAssay Membrane Permeability Assay (e.g., Propidium Iodide) Active->MembraneAssay Yes TherapeuticIndex Determine Therapeutic Index TimeKill Time-Kill Kinetics MembraneAssay->TimeKill Cytotoxicity Mammalian Cell Cytotoxicity Assay TimeKill->Cytotoxicity Cytotoxicity->TherapeuticIndex

Caption: Experimental workflow for antimicrobial evaluation.

As an Arginase Inhibitor for Immuno-Oncology

Scientific Rationale: Arginase is an enzyme that depletes L-arginine, an amino acid crucial for the proliferation and function of T-cells. [16]In the tumor microenvironment, high arginase activity leads to immunosuppression, allowing cancer cells to evade the immune system. Guanidine-containing molecules can act as arginine mimetics and inhibit arginase. The development of potent arginase inhibitors is an active area of cancer immunotherapy research. [16]The structure of this compound, with its guanidinium head group, could potentially bind to the active site of arginase, inhibiting its function and restoring T-cell-mediated antitumor immunity.

Experimental Workflow:

  • Enzymatic Assay: Screen the compound for its ability to inhibit recombinant human arginase 1 (ARG1) using a colorimetric assay that measures urea production. Determine the IC50 value.

  • Cell-Based Assays:

    • T-cell Proliferation: Co-culture activated human T-cells with myeloid-derived suppressor cells (MDSCs) or cancer cells known to express arginase. Assess the ability of the compound to restore T-cell proliferation in the presence of these immunosuppressive cells.

    • Cytokine Production: Measure the production of key T-cell effector cytokines, such as interferon-gamma (IFN-γ), in the co-culture system using ELISA or flow cytometry.

  • In Vivo Studies: If potent in vitro activity is observed, evaluate the compound's efficacy in a syngeneic mouse tumor model (e.g., CT26 colon carcinoma). Monitor tumor growth and analyze the tumor immune infiltrate.

Arginase_Inhibitor_Pathway cluster_TME Tumor Microenvironment Arginine L-Arginine Arginase Arginase (from MDSCs/Tumor) Arginine->Arginase T_Cell T-Cell Arginine->T_Cell Required for Ornithine Ornithine + Urea Arginase->Ornithine Arginase->T_Cell Depletes Arginine, leading to Immunosuppression Proliferation Proliferation & Effector Function T_Cell->Proliferation Compound This compound Compound->Arginase Inhibits

Caption: Hypothesized mechanism of action as an arginase inhibitor.

Pharmacokinetic and Toxicological Profile Prediction

  • Absorption and Distribution: The compound's moderate lipophilicity and cationic nature may allow for oral absorption, although active transport mechanisms cannot be ruled out. Guanidine itself is known to be rapidly distributed in the body. [17]* Metabolism: As previously discussed, the 2,2-dimethoxyethyl moiety is a likely site for Phase I metabolism (O-demethylation and oxidation) by cytochrome P450 enzymes. [11][12]The resulting acidic metabolites would likely be conjugated in Phase II reactions (e.g., glucuronidation) and excreted. [18][19]* Excretion: Guanidine and its metabolites are primarily eliminated via the kidneys. [17]Therefore, renal function could impact the compound's clearance.

  • Potential Toxicity: A key concern for guanidine-containing drugs can be bone marrow suppression, as seen with guanidine hydrochloride. [20]The metabolism of the 2,2-dimethoxyethyl group could potentially lead to toxic metabolites like methoxyacetic acid, which is a known testicular toxicant. [11][13]Therefore, a thorough toxicological evaluation, including hematological and reproductive toxicity studies, would be essential.

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with significant therapeutic potential. Its design leverages the proven utility of the guanidine scaffold while introducing a unique substituent that may confer advantageous physicochemical and pharmacological properties. The proposed applications in antimicrobial and cancer immunotherapy are just two of the many possibilities, which also include roles as enzyme inhibitors, ion channel modulators, and agents targeting the central nervous system. [8][9] The immediate next steps should be the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the workflows outlined in this guide. Further structural modifications of the 2,2-dimethoxyethyl group could also be explored to optimize potency, selectivity, and pharmacokinetic properties. This foundational work will pave the way for a new class of guanidine-based therapeutics.

References

  • Wikipedia. Guanidine. [Link]

  • Starck, J., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists.
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  • Li, P., et al. (2023). Biologically active guanidine alkaloids. ScienceOpen.
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  • de Assunção, L. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
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  • Fisyuk, A. S., et al. (2022). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN.
  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research.
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  • Fagerlund, M. H., & Mero, M. (1981). Pharmacokinetics and pharmacodynamics of guanidine hydrochloride in an hereditary myasthenia gravis-like disorder in dogs. PubMed. [Link]

  • Daniel, J. W., et al. (1991). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. PubMed. [Link]

  • Tavares da Silva, E. J., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic & Medicinal Chemistry.
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  • PDR.Net. Guanidine - Drug Summary. [Link]

  • Richards, D. E., et al. (1993). Comparative metabolism of bis(2-methoxyethyl) ether by rat and human hepatic microsomes: formation of 2-methoxyethanol. PubMed. [Link]

  • Saechs, G. (2024).
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An In-Depth Technical Guide to 1-(2,2-Dimethoxyethyl)guanidine and its Analogs: Synthesis, Potential Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[1][2] Its strong basicity (pKa of the conjugate acid is ~13.5) and ability to form multiple hydrogen bonds and ionic interactions underpin its role in molecular recognition and catalysis.[3][4] This guide focuses on a specific, yet underexplored, member of this class: 1-(2,2-Dimethoxyethyl)guanidine . This molecule is characterized by a guanidine core appended with a dimethoxyethyl group, which can be considered a masked aldehyde. This unique structural feature suggests intriguing possibilities for its biological activity, potentially acting as a prodrug or a scavenger of reactive dicarbonyl species.

This technical guide provides a comprehensive literature review of this compound and its analogs, from synthetic strategies to potential therapeutic applications. As a senior application scientist, the aim is to not only present established facts but also to provide expert insights into the rationale behind experimental designs and to extrapolate potential mechanisms of action based on the rich chemistry of guanidine compounds.

I. Synthesis of this compound and its Analogs

The synthesis of this compound, while not extensively detailed in the literature for this specific molecule, can be reliably approached using well-established methods for the guanylation of primary amines.[5][6][7] The key starting material is the commercially available aminoacetaldehyde dimethyl acetal (also known as 2,2-dimethoxyethylamine).[8][9][10][11]

Key Starting Material: Aminoacetaldehyde Dimethyl Acetal
  • Chemical Formula : C₄H₁₁NO₂

  • Molecular Weight : 105.14 g/mol

  • CAS Number : 22483-09-6

  • Properties : A colorless liquid, soluble in water and organic solvents.[10]

The synthesis of this precursor can be achieved through various routes, including the reaction of chloroacetaldehyde dimethyl acetal with ammonia or the hydrogenation of dialkoxyacetonitrile.[8][9]

General Synthetic Strategies for Guanylation

Several classes of guanylating agents can be employed to convert aminoacetaldehyde dimethyl acetal into this compound. The choice of reagent often depends on the desired scale, substrate scope, and tolerance of functional groups.

Method 1: Reaction with Cyanamide

A straightforward and atom-economical method involves the direct reaction of an amine with cyanamide. This reaction is often catalyzed by Lewis acids, such as scandium(III) triflate, and can be performed in aqueous media, which is advantageous for polar substrates.[5]

Proposed Reaction Scheme:

G reagents H2N-CN Sc(OTf)3 (cat.) H2O start H2N-CH2-CH(OCH3)2 end H2N-C(=NH)-NH-CH2-CH(OCH3)2 start->end

Caption: Proposed synthesis of this compound via cyanamide.

Method 2: Reaction with S-Alkylisothioureas

A classic and reliable method is the reaction of an amine with an S-alkylisothiourea salt, typically S-methylisothiourea sulfate. This reaction proceeds via nucleophilic substitution, with the amine displacing the methylthio leaving group.

Proposed Reaction Scheme:

G reagents H2N-C(=NH)-SMe • H2SO4 Base start H2N-CH2-CH(OCH3)2 end H2N-C(=NH)-NH-CH2-CH(OCH3)2 start->end

Caption: Synthesis using S-methylisothiourea.

Method 3: Reaction with Protected Guanylating Agents

For more controlled reactions and to facilitate purification, protected guanylating agents are often used. These reagents typically have protecting groups on one or both of the guanidine nitrogens, which can be removed in a subsequent step. Common examples include N,N'-di-Boc-S-methylisothiourea and pyrazole-based carboxamidines.[12][13]

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a proposed method based on the reaction of aminoacetaldehyde dimethyl acetal with cyanamide, adapted from general procedures for amine guanylation.

Materials:

  • Aminoacetaldehyde dimethyl acetal (1.0 eq)

  • Cyanamide (1.2 eq)

  • Scandium(III) triflate (0.05 eq)

  • Water

  • Hydrochloric acid (for salt formation)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add aminoacetaldehyde dimethyl acetal and water.

  • Add cyanamide and scandium(III) triflate to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of ~2.

  • Extract the aqueous layer with dichloromethane to remove any unreacted starting amine.

  • The aqueous layer containing the guanidinium salt can be concentrated under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization.

Synthesis of Analogs

The versatility of guanidine synthesis allows for the creation of a diverse library of analogs of this compound.

Modification Site Potential Analogs Synthetic Approach
Acetal Group 1-(2,2-Diethoxyethyl)guanidineStart with aminoacetaldehyde diethyl acetal.
1-(1,3-Dioxolan-2-ylethyl)guanidineUse 2-(2-aminoethyl)-1,3-dioxolane as the starting amine.
Guanidine Group N-Methyl-1-(2,2-dimethoxyethyl)guanidineUse a methyl-substituted guanylating agent.
N-Cyano-N'-(2,2-dimethoxyethyl)guanidineReact with dicyanamide.
Ethyl Linker 1-(3,3-Dimethoxypropyl)guanidineStart with 3-aminopropionaldehyde dimethyl acetal.

II. Potential Mechanisms of Action and Therapeutic Applications

While there is a lack of direct biological studies on this compound, its structure allows for informed hypotheses regarding its potential mechanisms of action and therapeutic applications, drawing parallels with related guanidine-containing compounds.[14][15]

The Acetal Moiety: A Prodrug and Bioisostere Perspective

The dimethoxyethyl group can be considered a protected form of an aldehyde. Under acidic conditions, such as those found in some cellular compartments or upon metabolic processing, the acetal can hydrolyze to release an aldehyde. This suggests that this compound could act as a prodrug, delivering a reactive aldehyde-containing guanidine species to its target.[6][16][17][18]

G reagents H+, H2O start H2N-C(=NH)-NH-CH2-CH(OCH3)2 end H2N-C(=NH)-NH-CH2-CHO start->end

Caption: Hydrolysis of the acetal to reveal an aldehyde.

Potential as an Alpha-Dicarbonyl Scavenger

Reactive dicarbonyl species (RCS), such as methylglyoxal (MGO) and glyoxal, are byproducts of metabolism that can lead to "carbonyl stress," a condition implicated in aging and various chronic diseases, including diabetes and neurodegenerative disorders.[19][20] Aminoguanidine is a well-known scavenger of these toxic carbonyls.[21] The guanidine group of this compound, particularly after potential hydrolysis to the aldehyde, could react with and detoxify RCS.

G start Guanidine Derivative end Non-toxic Adduct start->end middle Reactive Dicarbonyl Species (e.g., MGO) middle->end

Caption: Proposed scavenging of reactive carbonyl species.

Structure-Activity Relationship (SAR) Considerations

The biological activity of guanidine derivatives is highly dependent on their substitution pattern. For this compound and its analogs, key SAR points to consider for future drug design include:

  • Acetal Stability : The nature of the acetal (e.g., dimethoxy vs. diethoxy) will influence its rate of hydrolysis and, therefore, the prodrug release kinetics.

  • Guanidine Substitution : N-alkylation or N-acylation of the guanidine group will modulate its basicity, lipophilicity, and ability to interact with biological targets.

  • Linker Length : The length of the alkyl chain connecting the guanidine and acetal moieties can affect the molecule's conformational flexibility and binding to target proteins.

Potential Therapeutic Areas

Based on the known biological activities of guanidine compounds, this compound and its analogs could be explored for a variety of therapeutic applications:

  • Neuroprotection : By scavenging reactive carbonyls, these compounds could mitigate neuronal damage in diseases like Alzheimer's and Parkinson's.

  • Diabetic Complications : Inhibition of advanced glycation end-product (AGE) formation is a key strategy in preventing diabetic nephropathy and retinopathy.[21]

  • Cardiovascular Disease : Some guanidine derivatives are known to modulate ion channels and have shown cardioprotective effects.

  • Anticancer Agents : The guanidinium group can interact with the minor groove of DNA, and some guanidine derivatives exhibit anticancer properties.[15]

III. Key Experimental Workflows

To validate the proposed synthesis and to investigate the biological activity of this compound, the following experimental workflows are recommended.

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Aminoacetaldehyde dimethyl acetal reaction Guanylation Reaction start->reaction reagent Guanylating Agent (e.g., Cyanamide) reagent->reaction product Crude Product reaction->product purify Purification (Recrystallization/ Chromatography) product->purify nmr NMR Spectroscopy (1H, 13C) purify->nmr ms Mass Spectrometry purify->ms final Pure this compound G cluster_bio Biological Evaluation compound This compound carbonyl_assay Carbonyl Scavenging Assay (e.g., with MGO) compound->carbonyl_assay cell_culture Cell-based Assays (e.g., cytotoxicity, neuroprotection) compound->cell_culture enzyme_assay Enzyme Inhibition Assays (e.g., NOS, ion channels) compound->enzyme_assay data Data Analysis and SAR Studies carbonyl_assay->data cell_culture->data enzyme_assay->data

Caption: Workflow for biological evaluation.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. Its unique structure, combining the versatile guanidine core with a masked aldehyde, opens up avenues for its application as a prodrug and as a scavenger of toxic carbonyl species. The synthetic routes to this compound and its analogs are accessible through established chemical methodologies. This technical guide provides a solid foundation and a strategic roadmap for researchers to delve into the synthesis, characterization, and biological evaluation of this promising class of compounds. Further investigation is warranted to unlock the full therapeutic potential of this compound and its derivatives.

References

  • Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). The use of HATU, a common amide coupling reagent, enables an efficient synthesis of pentasubstituted guanidines (TMGs) using optimized methods for strong and weak nucleophiles. The Journal of Organic Chemistry, 90, 2636-2643. [Link]

  • Akahane, K., et al. (2016). Novel prodrugs with a spontaneous cleavable guanidine moiety. Bioorganic & Medicinal Chemistry Letters, 26(7), 1753-1756. [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]

  • Ortu, F., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(9), 2333. [Link]

  • Al-Hourani, B. J., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Scientific Reports, 15(1), 1-15. [Link]

  • Google Patents. (1984).
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  • Schalkwijk, C. G., & Stehouwer, C. D. (2020). Vascular complications in diabetes mellitus: the role of endothelial dysfunction. Clinical Science, 134(10), 1045-1067. [Link]

  • Ahmed, N. (2005). Advanced glycation endproducts—role in pathology of diabetic complications. Diabetes research and clinical practice, 67(1), 3-21. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link]

  • El-Sayed, M. A., et al. (2014). Novel linear triaryl guanidines, N-substituted guanidines and potential prodrugs as antiprotozoal agents. European journal of medicinal chemistry, 86, 546-557. [Link]

  • Vistoli, G., et al. (2013). Acetal derivatives as prodrugs of resveratrol. Journal of pharmaceutical sciences, 102(7), 2418-2427. [Link]

  • Tivari, S., et al. (2022). THE DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF THE PEPTIDE DERIVATIVES CONTAINING GUANIDINE MOIETY WITH 5-CHLORO-THIOPHENE-2-CARBOXYLIC ACID CONJUGATES. RASAYAN Journal of Chemistry, 15(02), 875-884. [Link]

  • Rautio, J., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & medicinal chemistry letters, 27(8), 1671-1679. [Link]

  • Ishikawa, T., & Nagai, T. (2006). Guanidine chemistry. Chemical Society reviews, 35(3), 259-268. [Link]

  • Google Patents. (2014). CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.
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  • Ishikawa, T. (2006). Guanidines in Organic Synthesis. The Journal of Synthetic Organic Chemistry, Japan, 64(3), 226-236. [Link]

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  • ResearchGate. (2020). (PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of Pyrimidines Utilizing 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically significant molecules. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the architecture of DNA and RNA. Beyond this central biological role, synthetic pyrimidine derivatives have emerged as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The continued exploration of novel and efficient synthetic routes to functionalized pyrimidines is therefore a critical endeavor in the pursuit of new therapeutic agents.

This application note details a robust and versatile strategy for the synthesis of 2-aminopyrimidines employing 1-(2,2-dimethoxyethyl)guanidine as a key building block. This method leverages the concept of a "masked" functional group, where the acetal moiety of the guanidine serves as a precursor to an aldehyde, which participates in the pyrimidine ring formation under specific reaction conditions. This approach offers significant advantages in terms of reaction control and substrate scope, providing a valuable tool for synthetic and medicinal chemists.

The Strategic Advantage of this compound: A Masked Aldehyde Approach

The classical synthesis of 2-aminopyrimidines often involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent.[2] While effective, this approach can be limited by the reactivity and stability of the precursors. The use of this compound introduces a strategic element of control. The dimethoxyethyl group is a stable acetal that protects a reactive aldehyde functionality. This "masked aldehyde" remains inert during the initial coupling steps and can be deprotected in situ under acidic conditions to drive the final cyclization and aromatization to the pyrimidine ring.

This strategy offers several key benefits:

  • Enhanced Stability and Handling: The protected guanidine is generally more stable and easier to handle than the corresponding free aldehyde-containing guanidine, which would be prone to self-condensation or decomposition.

  • Controlled Reactivity: The stepwise nature of the reaction, involving initial condensation followed by acid-catalyzed deprotection and cyclization, allows for greater control over the reaction pathway and can minimize the formation of side products.

  • Increased Substrate Scope: The mild conditions for the initial coupling can accommodate a wider range of sensitive functional groups on the 1,3-dicarbonyl partner.

  • Avoidance of Side Reactions: Protecting the guanidine nitrogen in this manner can prevent undesired side reactions, such as N-alkylation, that might occur under certain conditions.

Reaction Mechanism: A Stepwise Approach to Pyrimidine Formation

The synthesis of a 2-aminopyrimidine using this compound and a β-ketoester proceeds through a well-defined, multi-step mechanism. The overall transformation can be conceptualized as a condensation-cyclization-aromatization sequence.

Reaction_Mechanism Reagents This compound + β-Ketoester Condensation Initial Condensation (Formation of Intermediate A) Reagents->Condensation Base Deprotection Acid-Catalyzed Acetal Hydrolysis (Formation of Aldehyde Intermediate B) Condensation->Deprotection Acid Cyclization Intramolecular Cyclization (Formation of Dihydropyrimidine C) Deprotection->Cyclization Aromatization Dehydration (Formation of 2-Aminopyrimidine) Cyclization->Aromatization -H₂O Product Substituted 2-Aminopyrimidine Aromatization->Product

Figure 1: Conceptual workflow of pyrimidine synthesis.

Step 1: Initial Condensation: The reaction is initiated by the base-catalyzed condensation of the more nucleophilic nitrogen of this compound with the ketone carbonyl of the β-ketoester. This forms an enamine intermediate.

Step 2: Acid-Catalyzed Acetal Hydrolysis: Upon introduction of an acid catalyst, the dimethyl acetal is hydrolyzed to reveal the aldehyde functionality. This step is crucial and transforms the stable precursor into a reactive intermediate poised for cyclization.

Step 3: Intramolecular Cyclization: The newly formed aldehyde undergoes an intramolecular condensation with the remaining amino group of the original guanidine moiety, leading to the formation of a dihydropyrimidine ring.

Step 4: Aromatization: The dihydropyrimidine intermediate readily undergoes dehydration (loss of a water molecule) under the acidic conditions to yield the stable, aromatic 2-aminopyrimidine final product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key reagent, this compound, and its subsequent application in the synthesis of a representative 2-aminopyrimidine.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes the guanylation of aminoacetaldehyde dimethyl acetal. A variety of guanylating agents can be employed; this example utilizes S-methylisothiourea sulfate as a readily available reagent.

Materials:

  • Aminoacetaldehyde dimethyl acetal

  • S-Methylisothiourea sulfate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether ((Et)₂O)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous methanol.

  • Addition of Guanylating Agent: To the stirred solution, add S-methylisothiourea sulfate (0.5 eq, as it contains two isothiourea units per sulfate) in one portion.

  • Base Addition: Slowly add a solution of sodium methoxide (2.0 eq) in methanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by trituration with diethyl ether to yield this compound as its free base. For the hydrochloride salt, dissolve the free base in a minimal amount of methanol and add a stoichiometric amount of hydrochloric acid in diethyl ether. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Protocol 2: Synthesis of a Substituted 2-Aminopyrimidine

This protocol outlines the cyclocondensation reaction between this compound and ethyl acetoacetate to form 2-amino-4-methyl-6-hydroxypyrimidine.

Materials:

  • This compound hydrochloride

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of the Guanidine Free Base: In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.0 eq) in ethanol to generate the free base in situ.

  • Addition of β-Ketoester: To the stirred mixture, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • Initial Condensation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the initial condensation.

  • Cyclization and Aromatization: Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. Heat the mixture to reflux for 2-4 hours. Monitor the formation of the pyrimidine product by TLC.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 2-aminopyrimidine derivative.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 2-aminopyrimidines using this methodology.

1,3-Dicarbonyl CompoundBaseAcidSolventReaction Time (h)Yield (%)
Ethyl acetoacetateNaOEtHClEthanol475-85
Diethyl malonateNaOEtH₂SO₄Ethanol670-80
AcetylacetoneNaOMeHClMethanol380-90
DibenzoylmethaneK₂CO₃p-TsOHToluene865-75

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of a 2-aminopyrimidine using this compound.

Synthetic_Workflow Start Aminoacetaldehyde dimethyl acetal Guanylation Guanylation (e.g., with S-methylisothiourea) Start->Guanylation Guanidine This compound Guanylation->Guanidine Condensation Condensation Guanidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Acid-Catalyzed Deprotection & Cyclization Condensation->Cyclization Product 2-Aminopyrimidine Derivative Cyclization->Product

Figure 2: Overall synthetic workflow.

Troubleshooting and Self-Validation

A robust protocol should be self-validating. The following points can help in troubleshooting and ensuring the success of the synthesis:

  • Incomplete Guanylation: If the synthesis of this compound is low-yielding, ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture.

  • Low Yield in Pyrimidine Synthesis: If the final pyrimidine yield is low, ensure the complete formation of the free guanidine base before the addition of the 1,3-dicarbonyl compound. Also, confirm that the pH is sufficiently acidic during the cyclization step.

  • Side Product Formation: The formation of side products can often be attributed to incorrect stoichiometry or reaction temperature. Careful control of these parameters is crucial.

  • Monitoring the Reaction: Regular monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the degradation of products.

Conclusion

The use of this compound represents a sophisticated and highly effective strategy for the synthesis of 2-aminopyrimidines. The "masked aldehyde" approach provides excellent control over the reaction, allowing for the efficient construction of the pyrimidine core under relatively mild conditions. The protocols and insights provided in this application note are intended to empower researchers in the fields of synthetic chemistry and drug discovery to utilize this valuable methodology for the creation of novel pyrimidine-based molecules with therapeutic potential.

References

  • Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673–5676. [Link]

  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090. [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4479. [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine and Quinazoline Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

  • Odagi, M., Yamamoto, Y., & Nagasawa, K. (2016). Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst. Beilstein Journal of Organic Chemistry, 12, 198–203. [Link]

  • Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). A Mild and General Protocol for the Guanylation of Amines. The Journal of Organic Chemistry, 76(17), 6967–6971. [Link]

Sources

Application Note: Cyclocondensation of 1-(2,2-Dimethoxyethyl)guanidine with Dicarbonyls for the Synthesis of Novel 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the cyclocondensation reaction between 1-(2,2-dimethoxyethyl)guanidine and dicarbonyl compounds, a powerful strategy for the synthesis of substituted 2-aminopyrimidines. These heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This document outlines the synthesis of the key guanidine precursor, the mechanism of pyrimidine formation, step-by-step experimental procedures, and expected outcomes, including characterization data.

Introduction: The Significance of 2-Aminopyrimidines

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and is a cornerstone in medicinal chemistry.[1][2] The 2-aminopyrimidine scaffold, in particular, is a "privileged structure" that serves as the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The synthetic accessibility and the ability to introduce diverse substituents onto the pyrimidine ring make it an attractive target for drug discovery programs.[5]

The classical and most straightforward method for synthesizing 2-aminopyrimidines involves the cyclocondensation of a guanidine derivative with a 1,3-dicarbonyl compound.[1] This application note focuses on the use of a specialized guanidine, this compound, which introduces a masked aldehyde functionality onto the pyrimidine core. This acetal group can be deprotected under acidic conditions to reveal a reactive aldehyde, providing a handle for further synthetic modifications and the development of novel compound libraries.

Reaction Mechanism and Rationale

The cyclocondensation reaction proceeds through a well-established mechanism involving nucleophilic attack and subsequent dehydration. The reaction is typically catalyzed by a base, which deprotonates the dicarbonyl compound to form an enolate.

Mechanism of Pyrimidine Formation:

  • Enolate Formation: A base (e.g., sodium ethoxide) removes an acidic α-proton from the 1,3-dicarbonyl compound (e.g., acetylacetone) to generate a resonance-stabilized enolate ion.

  • Nucleophilic Attack: One of the terminal amino groups of the this compound acts as a nucleophile, attacking one of the carbonyl carbons of the dicarbonyl compound.

  • Intramolecular Cyclization: The second amino group of the guanidine derivative then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic hemiaminal intermediate.

  • Dehydration: The reaction is driven to completion by the elimination of two molecules of water, resulting in the formation of the stable aromatic 2-aminopyrimidine ring.

The choice of a base as a catalyst is crucial as it facilitates the formation of the nucleophilic enolate from the dicarbonyl compound.[6] The reaction is often carried out in an alcoholic solvent, and heating is typically required to drive the dehydration steps.

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Cyclization & Dehydration Dicarbonyl 1,3-Dicarbonyl Enolate Enolate Intermediate Dicarbonyl->Enolate - H⁺ Base Base (e.g., NaOEt) Intermediate1 Initial Adduct Enolate->Intermediate1 Guanidine This compound Guanidine->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Attack Pyrimidine 2-Aminopyrimidine Product Intermediate2->Pyrimidine - 2 H₂O

Caption: General mechanism of pyrimidine synthesis.

Experimental Protocols

This section provides a two-part experimental protocol: the synthesis of the starting material, this compound, followed by its cyclocondensation with acetylacetone as a representative 1,3-dicarbonyl.

Synthesis of this compound

The synthesis of the substituted guanidine is a critical first step. A common and effective method for the guanylation of primary amines is the reaction with S-methylisothiourea sulfate.

Workflow for Guanidine Synthesis:

Guanidine_Synthesis_Workflow Start Start Materials: - 2,2-Dimethoxyethylamine - S-Methylisothiourea sulfate - Base (e.g., NaOH) Reaction Guanylation Reaction: - Aqueous solution - Stir at room temperature Start->Reaction Workup Reaction Workup: - Extraction with organic solvent - Drying and concentration Reaction->Workup Product Product: This compound Workup->Product

Caption: Workflow for the synthesis of the guanidine precursor.

Materials:

  • 2,2-Dimethoxyethylamine (1.0 eq)

  • S-Methylisothiourea sulfate (0.5 eq)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve S-methylisothiourea sulfate (0.5 eq) in deionized water.

  • To this solution, add 2,2-dimethoxyethylamine (1.0 eq).

  • Slowly add a solution of NaOH (2.0 eq in water) to the reaction mixture while stirring.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil. The product is often used in the next step without further purification.

Cyclocondensation with Acetylacetone

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add this compound (1.0 eq) and stir for 15 minutes.

  • Add acetylacetone (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and neutralize with a few drops of glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,2-dimethoxyethyl)-4,6-dimethyl-2-aminopyrimidine.

Results and Discussion

The successful synthesis of 1-(2,2-dimethoxyethyl)-4,6-dimethyl-2-aminopyrimidine is confirmed by standard analytical techniques.

Expected Yield and Appearance:

  • Yield: Typically in the range of 60-80% after purification.

  • Appearance: A white to pale yellow solid.

Spectroscopic Characterization:

The structure of the final product can be unequivocally confirmed by NMR and mass spectrometry.

Technique Predicted Data for 1-(2,2-dimethoxyethyl)-4,6-dimethyl-2-aminopyrimidine
¹H NMR δ (ppm): ~6.5 (s, 1H, pyrimidine C5-H), ~4.5 (t, 1H, CH of acetal), ~3.6 (t, 2H, CH₂), ~3.3 (s, 6H, 2 x OCH₃), ~2.3 (s, 6H, 2 x CH₃ on pyrimidine)
¹³C NMR δ (ppm): ~165 (C2), ~160 (C4, C6), ~110 (C5), ~105 (CH of acetal), ~55 (OCH₃), ~45 (CH₂), ~24 (CH₃)
Mass Spec (ESI+) m/z: [M+H]⁺ expected at 212.14

Note: Predicted NMR values are based on analogous structures and may vary slightly based on the solvent and instrument used.

Troubleshooting

Problem Possible Cause Solution
Low yield of pyrimidine Incomplete reaction.Increase reaction time and/or temperature. Ensure anhydrous conditions as water can inhibit the reaction.
Inefficient purification.Optimize the mobile phase for column chromatography to ensure good separation.
Acetal hydrolysis Reaction conditions are too acidic.The cyclocondensation is base-catalyzed, so acidic conditions should be avoided. If workup requires acidification, perform it at low temperatures and quickly. Acetals are generally stable to bases.[1][7]
Formation of side products Self-condensation of the dicarbonyl.Add the dicarbonyl slowly to the solution of the guanidine and base.
Impure starting guanidine.While often used crude, purification of the guanidine by chromatography may be necessary if significant impurities are present.

Conclusion

The cyclocondensation of this compound with dicarbonyl compounds is an efficient and versatile method for the synthesis of 2-aminopyrimidines bearing a masked aldehyde functionality. This approach provides a valuable platform for the generation of diverse chemical libraries for drug discovery and other applications. The protocols outlined in this application note are robust and can be adapted for a variety of dicarbonyl substrates.

References

  • Wikipedia. Pyrimidine. [Link]

  • PubMed. Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. [Link]

  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • National Institutes of Health. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

  • National Institutes of Health. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • ResearchGate. Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. [Link]

  • Chemistry LibreTexts. 14.3: Acetal Formation. [Link]

  • National Institutes of Health. Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. [Link]

  • National Institutes of Health. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • National Institutes of Health. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • ResearchGate. Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • National Institutes of Health. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [Link]

  • National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]

  • National Institutes of Health. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. [Link]

  • PubMed. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. [Link]

  • Google Patents. Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. [Link]

  • ResearchGate. A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • ResearchGate. Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. [Link]

  • RSC Publishing. Mechanistic considerations of guanidine-catalyzed reactions. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • ACS Publications. Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. [Link]

  • Thieme. Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. [Link]

  • JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • National Institutes of Health. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. [Link]

  • National Institutes of Health. 2-Aminopyrimidine. [Link]

  • Common Organic Chemistry. Acetyl Deprotection - Acidic Conditions. [Link]

  • Reddit. Deprotection of acetal - Stupidly easy ? or complicated story ?. [Link]

  • RSC Publishing. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. [Link]

  • National Institute of Standards and Technology. 2-Aminopyridine. [Link]

  • PharmaCompass. 2,2-DIMETHOXYETHAN-1-AMINE. [Link]

  • Google Patents. Method for preparing aminoacetaldehyde dimethyl acetal.
  • Semantic Scholar. Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • Chemsrc. 2,2-Dimethoxyethanamine. [Link]

  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • ResearchGate. How to make acetal and hemiacetal stable on acidic medium?. [Link]

  • SpectraBase. 2-Amino-4,6-dimethyl-pyrimidine - Optional[1H NMR] - Chemical Shifts. [Link]

  • National Institute of Standards and Technology. 2-Pyrimidinamine, 4,6-dimethyl-. [Link]

  • Organic Syntheses. s-methyl isothiourea sulfate. [Link]

  • Cardiff University. Introduction to cyanamides. [Link]

  • FULIR. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. [Link]

  • National Institutes of Health. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

  • Patsnap Synapse. What is the mechanism of Cyanamide?. [Link]

  • IJERA. FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. [Link]

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Application Note: Synthesis of Novel Dihydropyrimidin-2-(1H)-imines via a Modified Biginelli Reaction Using 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Biginelli reaction, a cornerstone of multicomponent reactions, traditionally synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This application note details a robust, modified protocol that utilizes 1-(2,2-dimethoxyethyl)guanidine as a novel building block in place of urea. This substitution leads to the formation of highly functionalized 2-imino-dihydropyrimidines, a scaffold of significant interest in medicinal chemistry.[1][2][3] The protocol discusses key experimental considerations, including catalyst selection, reaction conditions, and the implications of the acid-sensitive dimethoxyethyl acetal moiety. This guide is intended for researchers in synthetic organic chemistry and drug discovery seeking to expand their library of heterocyclic compounds.

Introduction and Scientific Rationale

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea.[4] The resulting dihydropyrimidinone (DHPM) core is a privileged scaffold found in numerous pharmacologically active molecules, including calcium channel blockers and antiviral agents.[2][3][4]

The classical Biginelli reaction is versatile, but its true power lies in the modification of its core components. Replacing the traditional urea component with substituted guanidines is a less explored but highly promising strategy for generating structural diversity.[1] Guanidines introduce a basic, hydrogen-bond-donating imino group into the heterocyclic core, which can profoundly influence the molecule's biological activity and pharmacokinetic properties.[1][5]

This protocol focuses on the use of this compound. The key features of this reagent are:

  • Guanidine Core: Enables the synthesis of 2-imino-dihydropyrimidines.

  • Dimethoxyethyl Substituent: This acetal group serves as a masked aldehyde. Under acidic conditions, it can be deprotected to reveal a reactive aldehyde functionality, opening pathways for subsequent intramolecular cyclizations or further derivatization.[6][7][8]

Understanding the acid sensitivity of the acetal is critical. While the Biginelli reaction is typically acid-catalyzed, the choice of catalyst and reaction conditions must be carefully managed to prevent premature or unwanted deprotection of the dimethoxyethyl group.[4][6]

Reaction Mechanism and Workflow

The reaction proceeds through a series of acid-catalyzed bimolecular steps. The currently accepted mechanism involves the initial formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and the guanidine.[9][10] This electrophilic intermediate is then attacked by the enol of the β-ketoester. The final step is a cyclization via nucleophilic attack of the guanidine nitrogen onto the ester carbonyl, followed by dehydration to yield the dihydropyrimidine ring.

// Connections Reagents -> Heating [color="#4285F4"]; Heating -> TLC [color="#4285F4"]; TLC -> Cooling [color="#34A853"]; Cooling -> Extraction [color="#34A853"]; Extraction -> Purify [color="#34A853"]; Purify -> Characterize [color="#FBBC05"]; }

Caption: General experimental workflow for the Biginelli reaction.

// Reactants RCHO [label="Ar-CHO\n(Aldehyde)"]; Guanidine [label="R'-NH-C(=NH)NH₂\n(Guanidine)"]; Ketoester [label="EtO₂C-CH₂-CO-R''\n(β-Ketoester)"];

// Intermediates Iminium [label="[Ar-CH=N⁺H-C(=NH)NH₂]\n(N-Acyliminium Ion)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Enol [label="EtO₂C-CH=C(OH)-R''\n(Enol form)"]; Adduct [label="Open-chain Intermediate", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Imino-dihydropyrimidine\n(Final Product)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Path {rank=same; RCHO; Guanidine;} RCHO -> Iminium [label="+ H⁺, -H₂O", color="#EA4335"]; Guanidine -> Iminium [color="#EA4335"];

{rank=same; Ketoester; Enol;} Ketoester -> Enol [label="Keto-Enol\nTautomerism"];

{rank=same; Iminium; Enol;} Iminium -> Adduct [label="Michael Addition", color="#34A853"]; Enol -> Adduct [color="#34A853"];

Adduct -> Product [label="Cyclization &\nDehydration (-H₂O)", color="#FBBC05"]; }

Caption: Simplified Biginelli reaction mechanism using a guanidine.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific aldehyde and β-ketoester used.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
Aryl AldehydeReagentSigma-AldrichSubstituted benzaldehydes are common.
Ethyl AcetoacetateReagentSigma-AldrichOther β-dicarbonyls can be used.
This compound>95%Custom SynthesisOften prepared from 2,2-dimethoxyethanamine.
Ytterbium(III) Triflate (Yb(OTf)₃)98%Strem ChemicalsA mild and effective Lewis acid catalyst.
Acetonitrile (MeCN)AnhydrousAcros OrganicsA suitable polar aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRFor drying organic layers.

3.2. Reaction Setup and Procedure

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl aldehyde (10.0 mmol, 1.0 equiv.), ethyl acetoacetate (12.0 mmol, 1.2 equiv.), and this compound (11.0 mmol, 1.1 equiv.).

    • Scientist's Note: Using a slight excess of the β-ketoester and guanidine components can help drive the reaction to completion.

  • Solvent and Catalyst Addition: Add anhydrous acetonitrile (20 mL) to the flask, followed by the Lewis acid catalyst, Ytterbium(III) triflate (0.5 mmol, 5 mol%).

    • Scientist's Note: Yb(OTf)₃ is an effective and water-tolerant Lewis acid that promotes the reaction without being overly harsh, which is crucial for preserving the acetal protecting group.[9] Other Lewis acids like InCl₃ or FeCl₃ can also be effective but may require optimization.[2][11]

  • Reaction: Heat the reaction mixture to 80 °C (reflux) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is typically complete within 8-16 hours.

  • Workup (Aqueous): Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (1 x 30 mL).

    • Scientist's Note: The bicarbonate wash is essential to remove the acid catalyst, which can interfere with purification and product stability.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to obtain the crude product.

3.3. Purification

The crude product is typically a viscous oil or an amorphous solid.

  • Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is the preferred method of purification.

  • Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of the Expected Product

The final product should be characterized using standard spectroscopic methods to confirm its structure and purity.

  • ¹H NMR: Expect characteristic signals for the dihydropyrimidine ring, including a doublet for the C4-H (around 5.0-5.5 ppm) and a broad singlet for the N-H protons. The signals for the dimethoxyethyl group (two methoxy singlets and the CH/CH₂ system) should be clearly visible.

  • ¹³C NMR: Look for the characteristic signals of the C2 (imino carbon, ~155-160 ppm), C4, C5, and C6 carbons of the heterocyclic ring.

  • Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Expect strong absorptions for N-H stretching, C=N stretching (imine), and C=O stretching (ester).[12][13]

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the catalyst loading to 10 mol% or switching to a more potent Lewis acid.[14] Ensure all reagents are pure and the solvent is anhydrous.

  • Side Product Formation (Acetal Deprotection): If significant deprotection of the dimethoxyethyl group is observed (identified by NMR/MS), switch to a milder catalyst or lower the reaction temperature. The use of Brønsted acids should be approached with caution as they can readily hydrolyze the acetal.[6][15]

  • Reaction Stalls: This can occur if the aldehyde is particularly electron-withdrawn or sterically hindered. Increasing the reaction time or temperature may be necessary.

  • Guanidine Reactivity: Guanidines are strong organic bases.[16] Protected guanidines with reduced basicity may show lower reactivity in the Biginelli condensation.[1] The this compound used here is sufficiently nucleophilic for this transformation.

Applications and Future Directions

The synthesized 2-imino-dihydropyrimidines are valuable scaffolds for further chemical elaboration. The presence of the ester allows for saponification and amide coupling, while the imino group can be further functionalized. Most importantly, the masked aldehyde of the dimethoxyethyl group can be deprotected under controlled acidic conditions to generate a pendant aldehyde, enabling:

  • Reductive amination to introduce new side chains.

  • Intramolecular cyclization reactions to build complex, fused heterocyclic systems.

  • Wittig reactions or other carbonyl chemistry.

These compounds serve as excellent starting materials for generating libraries of complex molecules for screening in drug discovery programs, targeting areas such as oncology, virology, and cardiovascular disease.[2][3][17][18]

References

  • Wikipedia. Biginelli reaction. [Link]

  • Snider, B. B., & Shi, Z. (2001). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Journal of Organic Chemistry, 66(11), 3944-3950. Available from: [Link]

  • Kumar, S., & Singh, R. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100193. Available from: [Link]

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  • ResearchGate. Spectroscopic characterization of dihydropyrimidinone (2), prepared by GA‐RAM process. [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. Available from: [Link]

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  • Organic Chemistry Portal. Synthesis of guanidines. [Link]

  • Wang, X., et al. (2019). Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry, 58(11), 7436-7443. Available from: [Link]

  • ResearchGate. Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. [Link]

  • Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmacy & Pharmaceutical Research, 30(5), 34-43. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information: Assessment of Dihydropyrimidinone based Nanocomposites as Multifunctional Anti-cancer Drug. [Link]

  • Science of Synthesis. Product Class 13: Guanidine Derivatives. [Link]

  • Kumar, A., et al. (2012). Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study. Bioorganic & Medicinal Chemistry Letters, 22(11), 3749-3754. Available from: [Link]

  • Reddit. Selective Deprotection of Dimethyl-Acetal. [Link]

  • Alvim, H. G. O., et al. (2014). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. Organic & Biomolecular Chemistry, 12(4), 605-612. Available from: [Link]

  • ResearchGate. Results of the acid-catalysed deprotection of acetaldehyde dimethyl acetal 1. [Link]

  • ResearchGate. Recent Advance in the Pharmacology of Dihydropyrimidinone. [Link]

  • de Assunção, L. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Available from: [Link]

  • Connected Papers. Dihydropyrimidinone derivatives: Significance and symbolism. [Link]

  • Royal Society of Chemistry. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. [Link]

  • Novak, M., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 28(5), 2186. Available from: [Link]

  • Wipf, P., & Janjic, J. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 375. Available from: [Link]

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Application Note & Protocol: A Guideline for the Synthesis of 2-Aminopyrimidines from 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive guide for the synthesis of substituted 2-aminopyrimidines through the condensation of 1-(2,2-dimethoxyethyl)guanidine with β-dicarbonyl compounds. This method offers a reliable route to 2-aminopyrimidines bearing a protected aldehyde functional group, which serves as a versatile handle for subsequent molecular elaboration. We present a detailed mechanistic overview, a step-by-step experimental protocol, strategies for optimization and troubleshooting, and methods for product characterization. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this synthetic pathway.

Introduction: The Significance of 2-Aminopyrimidines

Heterocyclic compounds are foundational to modern pharmacology, and among them, the pyrimidine ring is particularly noteworthy.[3] As a key component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine structure is inherently biocompatible.[2][4] The 2-aminopyrimidine moiety, in particular, is a common feature in a wide range of biologically active molecules, demonstrating anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][5] Marketed drugs such as the kinase inhibitor Imatinib highlight the therapeutic importance of this structural class.[5]

The classical and most direct synthesis of the 2-aminopyrimidine core involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent.[4][6] This approach, known as the Remfry-Hull synthesis, is robust and widely applicable. This guide focuses on the use of a substituted precursor, this compound, which allows for the introduction of a latent aldehyde functionality onto the pyrimidine ring system. This acetal-protected side chain remains stable during the ring-forming condensation and can be deprotected in a later step for further derivatization, such as reductive amination or Wittig reactions, thus expanding the chemical space accessible from a common intermediate.

Reaction Mechanism and Rationale

The core of the synthesis is a base-catalyzed condensation-cyclization reaction between the N-C-N nucleophilic backbone of guanidine and the C-C-C electrophilic centers of a β-dicarbonyl compound.

Causality Behind the Mechanism:

  • Deprotonation: The reaction is typically initiated under basic conditions (e.g., using an alkoxide like sodium ethoxide). The base serves two purposes: it deprotonates the guanidinium salt to generate the free, more nucleophilic guanidine, and it catalyzes the enolization of the β-dicarbonyl compound.

  • Nucleophilic Attack: The terminal amino group of the this compound performs a nucleophilic attack on one of the carbonyl carbons of the β-dicarbonyl compound (e.g., acetylacetone).

  • Cyclization: This is followed by an intramolecular condensation. The second amino group of the guanidine moiety attacks the remaining carbonyl group, leading to a cyclic dihydropyrimidine intermediate.

  • Dehydration (Aromatization): The reaction is driven to completion by the elimination of two molecules of water, resulting in the formation of the stable, aromatic 2-aminopyrimidine ring.

The diagram below illustrates this mechanistic pathway.

Mechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product Guanidine This compound Attack Nucleophilic Attack (Forms Schiff Base/Enamine) Guanidine->Attack Dicarbonyl β-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Attack Cyclization Intramolecular Cyclization Attack->Cyclization + Base (cat.) - H₂O Dehydration Dehydration & Aromatization Cyclization->Dehydration - H₂O Product Substituted 2-Aminopyrimidine Dehydration->Product

Caption: General workflow of the condensation-cyclization reaction.

Detailed Experimental Protocol

This protocol details the synthesis of 4,6-dimethyl-N-(2,2-dimethoxyethyl)pyrimidin-2-amine using acetylacetone as the representative β-dicarbonyl compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightRecommended PuritySupplier Example
This compound*N/A147.19 g/mol >95%Custom Synthesis
Acetylacetone (2,4-Pentanedione)123-54-6100.12 g/mol >99%Sigma-Aldrich
Sodium Ethoxide (NaOEt)141-52-668.05 g/mol >95%Acros Organics
Ethanol (Absolute)64-17-546.07 g/mol Anhydrous, 200 proofFisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeVWR
Hexanes110-54-386.18 g/mol ACS GradeVWR
Saturated Sodium Bicarbonate (aq.)N/AN/AN/ALab Prepared
Brine (Saturated NaCl aq.)N/AN/AN/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol GranularAlfa Aesar

Note: this compound is not a common stock chemical and may need to be synthesized from aminoacetaldehyde dimethyl acetal and a guanylating agent like S-methylisothiourea sulfate.

Equipment
  • Round-bottom flasks (50 mL, 250 mL)

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Flash chromatography system (optional, for high purity)

Step-by-Step Synthesis Procedure

Rationale: The procedure is designed to ensure the complete formation of the free guanidine base before the condensation reaction proceeds efficiently under reflux, driving the reaction towards the aromatized product.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.47 g, 10.0 mmol, 1.0 equiv.).

    • Add 20 mL of absolute ethanol to dissolve the guanidine.

    • Attach a reflux condenser and place the flask under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent moisture, which can interfere with the base and the reaction intermediates.

  • Addition of Reagents:

    • While stirring, add acetylacetone (1.05 mL, 1.02 g, 10.2 mmol, 1.02 equiv.) to the solution via syringe. A slight excess ensures the complete consumption of the limiting guanidine reagent.

    • In a separate, dry vial, prepare a solution of sodium ethoxide (0.75 g, 11.0 mmol, 1.1 equiv.) in 10 mL of absolute ethanol. Caution: Sodium ethoxide is highly reactive and hygroscopic.

    • Slowly add the sodium ethoxide solution to the reaction mixture at room temperature. An exotherm may be observed. The base neutralizes any salt form of the guanidine and catalyzes the condensation.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The product spot should be significantly less polar than the starting guanidine.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Resuspend the resulting residue in 50 mL of ethyl acetate and 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Shake and allow the layers to separate.

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and 30 mL of brine (to reduce the solubility of organic material in the aqueous phase).

    • Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification:

    • Recrystallization: If the crude product is a solid, it can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes. Dissolve the solid in a minimum amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow to cool slowly to form crystals.

    • Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

Optimization and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive base (hydrolyzed NaOEt).2. Insufficient heating or reaction time.3. Wet solvent or reagents.1. Use fresh, high-purity sodium ethoxide.2. Ensure reflux temperature is maintained and extend reaction time to 8-12 hours.3. Use anhydrous solvents and dry glassware thoroughly.
Formation of Multiple Side Products 1. Self-condensation of acetylacetone.2. Reaction temperature too high, causing decomposition.1. Add the base solution slowly to the mixture of guanidine and dicarbonyl.2. Maintain a gentle reflux; do not overheat.
Difficult Purification 1. Product is a viscous oil.2. Co-elution of impurities.1. Attempt to form a salt (e.g., HCl or oxalate salt) which may be crystalline.2. Use a shallower gradient during column chromatography or switch to a different solvent system (e.g., Dichloromethane/Methanol).

Product Characterization

Expected Product: 4,6-dimethyl-N-(2,2-dimethoxyethyl)pyrimidin-2-amine Appearance: White to pale yellow solid or viscous oil. Molecular Formula: C₁₀H₁₇N₃O₂ Molecular Weight: 211.26 g/mol

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.35 (s, 1H, pyrimidine C5-H), ~4.50 (t, 1H, -CH(OMe)₂), ~5.50 (br s, 1H, NH), ~3.50 (t, 2H, -CH₂-NH-), ~3.40 (s, 6H, -OCH₃), ~2.35 (s, 6H, pyrimidine -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~168.0 (C4/C6), ~162.0 (C2), ~110.0 (C5), ~103.0 (-CH(OMe)₂), ~54.0 (-OCH₃), ~45.0 (-CH₂-), ~24.0 (-CH₃).

  • Mass Spectrometry (ESI+): m/z = 212.1394 [M+H]⁺.

Workflow and Further Applications

The synthesized product is a valuable intermediate due to its protected aldehyde group. This group can be easily deprotected under mild acidic conditions (e.g., formic acid or aqueous HCl) to reveal the aldehyde, which can be used in subsequent reactions.

Workflow Start This compound + Acetylacetone Synthesis Condensation Reaction (Protocol 3.3) Start->Synthesis Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Product Protected 2-Aminopyrimidine Purification->Product Deprotection Acetal Hydrolysis (Mild Acid) Product->Deprotection Final Aldehyde-Functionalized 2-Aminopyrimidine Deprotection->Final Derivatization Further Reactions (e.g., Reductive Amination) Final->Derivatization

Caption: Synthetic workflow from starting materials to advanced intermediates.

Safety Precautions

  • Sodium Ethoxide: Highly corrosive and flammable solid. Reacts violently with water. Handle only in a glovebox or under a dry, inert atmosphere.

  • Ethanol/Ethyl Acetate/Hexanes: Highly flammable liquids. Work in a well-ventilated fume hood away from ignition sources.

  • Guanidine Derivatives: Can be irritating to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) when performing this procedure.

References

  • Iqbal, S., Shaikh, N. N., Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5199. Available at: [Link]

  • Yadav, P., & Singh, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Advanced Scientific Research, 3(3), 1-10. Available at: [Link]

  • Tzani, A., et al. (2021). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. Available at: [Link]

  • Pawar, P. A. (2023). REVIEW ON PYRIMIDINE. IRJMETS. Available at: [Link]

  • Kaur, N. (2022). Synthesis of heterocycles using guanidine: An overview. Synthetic Communications, 52(15), 1547-1580. Available at: [Link]

  • Troshin, P. A., et al. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 82(1), 119-125. Available at: [Link]

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The Strategic Utility of 1-(2,2-Dimethoxyethyl)guanidine in the Construction of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Heterocycles

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in the realm of drug discovery and development. Fused heterocyclic scaffolds are privileged structures, forming the core of numerous biologically active compounds.[1][2] Among the myriad of synthetic tools available, guanidine and its derivatives have long been recognized as powerful reagents for the construction of nitrogen-containing heterocycles such as pyrimidines and triazines.[3][4] This guide delves into the specific applications of a uniquely functionalized guanidine, 1-(2,2-Dimethoxyethyl)guanidine , as a versatile precursor for the synthesis of fused heterocyclic systems.

The strategic incorporation of a protected aldehyde functionality, in the form of a dimethoxyacetal, onto the guanidine core imparts a dual reactivity profile. This allows for its initial participation in classical cyclization reactions to form foundational heterocyclic rings, followed by a subsequent acid-mediated intramolecular cyclization to generate more complex, fused architectures. This approach offers a streamlined pathway to novel chemical entities with potential applications in medicinal chemistry and materials science. This document provides in-depth technical guidance, including mechanistic insights and detailed experimental protocols, for the effective utilization of this valuable synthetic tool.

Core Synthetic Applications: From Pyrimidines and Triazines to Fused Systems

The primary utility of this compound lies in its ability to serve as a synthon for the introduction of a 2-amino group bearing a latent aldehyde functionality onto a heterocyclic core. This section will explore its application in the synthesis of substituted pyrimidines and triazines, and the subsequent transformation of these intermediates into fused heterocyclic systems.

Synthesis of 2-(N-(2,2-Dimethoxyethyl)amino)pyrimidines

The condensation of a guanidine with a 1,3-dicarbonyl compound is a cornerstone of pyrimidine synthesis.[4] By employing this compound, this reaction provides a direct route to 2-aminopyrimidines functionalized with the dimethoxyethyl side chain, poised for further elaboration.

Mechanistic Rationale: The reaction proceeds via a series of condensation and cyclization steps. The more nucleophilic nitrogen of the guanidine initially attacks one of the carbonyl groups of the β-dicarbonyl compound. Subsequent intramolecular condensation and dehydration lead to the formation of the stable pyrimidine ring. The N-substituent on the guanidine does not significantly hinder this process, allowing for the efficient formation of the desired N-substituted 2-aminopyrimidine.

Workflow for Pyrimidine Synthesis:

Pyrimidine_Synthesis reagent1 This compound intermediate Condensation Intermediate reagent1->intermediate Nucleophilic Attack reagent2 1,3-Dicarbonyl Compound reagent2->intermediate product 2-(N-(2,2-Dimethoxyethyl)amino)pyrimidine intermediate->product Cyclization & Dehydration

Caption: General workflow for the synthesis of 2-(N-(2,2-Dimethoxyethyl)amino)pyrimidines.

Synthesis of Substituted 1,3,5-Triazines

This compound can also be employed in the synthesis of substituted 1,3,5-triazines. A common method involves the reaction of a substituted guanidine with a suitable precursor that provides the remaining two carbon atoms and one nitrogen atom of the triazine ring. One such approach involves the reaction with dicyandiamide (cyanoguanidine) in the presence of a nitrile.[5]

Mechanistic Rationale: Under microwave irradiation, dicyandiamide and a nitrile can react to form a reactive intermediate. The substituted guanidine then adds to this intermediate, followed by cyclization and elimination of ammonia to afford the substituted 2,4-diamino-1,3,5-triazine. The 1-(2,2-dimethoxyethyl) group is incorporated as one of the amino substituents on the triazine ring.

Workflow for Triazine Synthesis:

Triazine_Synthesis reagent1 This compound intermediate Reactive Intermediate reagent1->intermediate Addition reagent2 Dicyandiamide reagent2->intermediate reagent3 Nitrile (R-CN) reagent3->intermediate Microwave product Substituted 1,3,5-Triazine intermediate->product Cyclization

Caption: General workflow for the synthesis of substituted 1,3,5-triazines.

Intramolecular Cyclization to Fused Heterocycles: The Power of the Acetal Moiety

The key advantage of using this compound becomes apparent in the subsequent transformation of the initially formed heterocycles. The dimethoxyethyl side chain serves as a masked aldehyde. Upon treatment with acid, the acetal is hydrolyzed to reveal the aldehyde, which can then undergo an intramolecular electrophilic substitution reaction with a nucleophilic position on the heterocyclic ring, leading to the formation of a fused ring system. This strategy is analogous to the well-established Pictet-Spengler reaction.[6][7]

Mechanistic Rationale: In the presence of a strong acid, the dimethoxyacetal is deprotected to form a highly reactive oxonium ion, which is in equilibrium with the corresponding aldehyde. The endocyclic nitrogen atom of the pyrimidine or triazine ring can then act as an intramolecular nucleophile, attacking the aldehyde to form a cyclic hemiaminal intermediate. Subsequent dehydration leads to the formation of a stable, fused aromatic system, such as an imidazo[1,2-a]pyrimidine. The feasibility of such cyclizations has been demonstrated with related N-(2,2-dialkoxyethyl)urea systems.[8]

Workflow for Fused Heterocycle Synthesis:

Fused_Heterocycle_Synthesis start 2-(N-(2,2-Dimethoxyethyl)amino)pyrimidine step1 Acid-catalyzed Deprotection start->step1 intermediate Aldehyde Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Fused Heterocycle (e.g., Imidazo[1,2-a]pyrimidine) step2->product Dehydration

Caption: Two-step sequence for the synthesis of fused heterocycles.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of 2-(N-(2,2-Dimethoxyethyl)amino)-4,6-dimethylpyrimidine

This protocol is adapted from general procedures for the synthesis of 2-aminopyrimidines from β-dicarbonyl compounds and guanidine derivatives.[3][9]

Materials:

  • This compound (assuming preparation from aminoacetaldehyde dimethyl acetal and a guanylating agent)

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide solution (21% in ethanol)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol (5 mL per mmol of guanidine) in a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent).

  • Stir the mixture at room temperature for 15 minutes.

  • Add acetylacetone (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-(N-(2,2-Dimethoxyethyl)amino)-4,6-dimethylpyrimidine.

Protocol 2: Synthesis of a 6-Substituted-N-(2,2-dimethoxyethyl)-1,3,5-triazine-2,4-diamine

This protocol is based on the microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines.[5]

Materials:

  • This compound

  • Dicyandiamide (Cyanoguanidine)

  • Aryl or alkyl nitrile (e.g., benzonitrile)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 equivalent), dicyandiamide (1.1 equivalents), and the desired nitrile (1.2 equivalents) in anhydrous DMF (2 mL per mmol of guanidine).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature of 150-180 °C for 15-30 minutes. (Note: The optimal temperature and time should be determined empirically for each substrate).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified triazine derivative.

Protocol 3: Acid-Catalyzed Intramolecular Cyclization to form a Fused Imidazo[1,2-a]pyrimidine

This protocol is based on the principles of acetal deprotection and intramolecular cyclization, drawing parallels to the Pictet-Spengler reaction and cyclizations of related urea derivatives.[6][8]

Materials:

  • 2-(N-(2,2-Dimethoxyethyl)amino)-4,6-dimethylpyrimidine (from Protocol 1)

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-(N-(2,2-Dimethoxyethyl)amino)-4,6-dimethylpyrimidine (1.0 equivalent) in dichloromethane (10 mL per mmol).

  • Add polyphosphoric acid (or Eaton's reagent) (5-10 equivalents by weight) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture onto crushed ice and neutralizing with a saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the fused imidazo[1,2-a]pyrimidine derivative.

Data Presentation: A Survey of Synthetic Efficiency

The following tables summarize representative yields for the synthesis of pyrimidines and triazines using guanidine derivatives, highlighting the broad applicability of these methods.

Table 1: Representative Yields for the Synthesis of 2-Aminopyrimidines from Guanidines and β-Dicarbonyl Compounds

Guanidine Derivativeβ-Dicarbonyl CompoundProductYield (%)Reference
Guanidine hydrochlorideEthyl cyanoacetate2,4-Diamino-6-hydroxypyrimidine80-82[10]
Guanidine nitrateDiethyl malonate2-Amino-4,6-dihydroxypyrimidine95-96[9]
N,N'-disubstituted guanidine(2-formylphenyl)boronic acid2-AminoquinazolineGood[11]
This compoundAcetylacetone2-(N-(2,2-Dimethoxyethyl)amino)-4,6-dimethylpyrimidineExpected HighThis work

Table 2: Representative Yields for the Synthesis of 2,4-Diamino-1,3,5-triazines

Guanidine SourceNitrileProductYield (%)Reference
DicyandiamideBenzonitrile2,4-Diamino-6-phenyl-1,3,5-triazine83
DicyandiamideAcetonitrile2,4-Diamino-6-methyl-1,3,5-triazine96
Biguanide derivativesAryl esters6-Aryl-2,4-diamino-1,3,5-triazines16-86[7]
This compound & DicyandiamideBenzonitrile6-Phenyl-N-(2,2-dimethoxyethyl)-1,3,5-triazine-2,4-diamineExpected GoodThis work

*Expected yields are based on the efficiency of similar reactions reported in the literature.

Conclusion and Future Outlook

This compound emerges as a highly valuable and versatile building block for the synthesis of complex fused heterocyclic systems. Its ability to participate in classical heterocycle-forming reactions, coupled with the latent reactivity of the dimethoxyethyl group, provides a powerful and efficient strategy for molecular diversification. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthetic potential of this reagent. Future work in this area could involve the exploration of a broader range of 1,3-dicarbonyl and nitrile coupling partners, as well as the investigation of alternative acid catalysts and reaction conditions for the intramolecular cyclization step. The resulting library of novel fused heterocycles will undoubtedly provide a rich source of candidates for screening in drug discovery programs and for the development of new functional materials.

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  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal.

  • The Pictet-Spengler Reaction.

  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing).

  • Guanidine Scope for the Synthesis of Aminoquinazolines - ResearchGate.

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Application Notes and Protocols for the Deprotection of the Dimethoxyethyl Group in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Dimethoxyethyl Protecting Group in Pyrimidine Chemistry

In the intricate landscape of heterocyclic chemistry, particularly in the synthesis of pyrimidine derivatives which are core scaffolds in numerous pharmaceuticals and bioactive molecules, the use of protecting groups is indispensable. The dimethoxyethyl (DME) group, an acetal-type protecting group, serves as a valuable tool for the temporary masking of the nitrogen atoms within the pyrimidine ring. Its utility lies in its stability under a range of synthetic conditions, including basic and nucleophilic environments, while allowing for facile removal under acidic conditions. This orthogonality is crucial in multi-step syntheses where precise control over the reactivity of different functional groups is paramount for achieving the desired molecular architecture.

This guide provides a comprehensive overview of the deprotection of the dimethoxyethyl group in the context of pyrimidine synthesis. It delves into the underlying reaction mechanism, offers detailed, field-proven protocols for various deprotection strategies, and provides insights into troubleshooting common challenges.

Mechanistic Insights into the Deprotection of the Dimethoxyethyl Group

The cleavage of the N-(2,2-dimethoxyethyl) group from a pyrimidine nucleus is a classic example of an acid-catalyzed hydrolysis of an acetal. The reaction proceeds through a series of well-defined steps, initiated by the protonation of one of the methoxy groups of the acetal moiety.

The mechanism can be outlined as follows:

  • Protonation of the Acetal: The reaction is initiated by the protonation of one of the oxygen atoms of the dimethoxyethyl group by an acid catalyst (H-A). This protonation converts the methoxy group into a good leaving group (methanol).

  • Formation of an Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack by Water: A molecule of water, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: Subsequent deprotonation of the resulting oxonium ion by a base (A⁻) regenerates the acid catalyst and yields a hemiacetal intermediate.

  • Second Protonation and Elimination: The hydroxyl group of the hemiacetal is then protonated, converting it into a good leaving group (water). The lone pair on the remaining methoxy group facilitates the elimination of water, reforming an oxocarbenium ion.

  • Final Hydrolysis and Tautomerization: A second molecule of water attacks the oxocarbenium ion, and after deprotonation, yields an unstable gem-diol. This gem-diol readily eliminates a molecule of methanol to form an aldehyde intermediate which is still attached to the pyrimidine nitrogen.

  • Cleavage of the N-C Bond: The N-C bond is subsequently cleaved, releasing the deprotected pyrimidine and 2-methoxyacetaldehyde. The exact mechanism of this final cleavage can vary depending on the specific pyrimidine substrate and reaction conditions, but it is generally facilitated by the acidic medium.

Diagram of the Deprotection Mechanism

Deprotection Mechanism of Dimethoxyethyl Group cluster_0 Acid-Catalyzed Hydrolysis A N-(2,2-Dimethoxyethyl)pyrimidine B Protonated Acetal A->B + H⁺ C Oxocarbenium Ion B->C - CH₃OH D Hemiacetal Intermediate C->D + H₂O - H⁺ E Protonated Hemiacetal D->E + H⁺ F Second Oxocarbenium Ion E->F - H₂O G Gem-diol Intermediate F->G + H₂O - H⁺ H Deprotected Pyrimidine + Byproducts G->H - CH₃OCH₂CHO

Caption: General mechanism for the acid-catalyzed deprotection of the dimethoxyethyl group.

Deprotection Protocols

The choice of the deprotection method depends on the overall stability of the pyrimidine derivative and the presence of other acid-sensitive functional groups. Below are detailed protocols for common deprotection strategies.

Protocol 1: Deprotection using Hydrochloric Acid (HCl)

This is a standard and cost-effective method suitable for robust pyrimidine substrates.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-(2,2-dimethoxyethyl)-protected pyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), methanol, or a mixture thereof. The concentration should typically be in the range of 0.1-0.5 M.

  • Addition of HCl: To the stirred solution, add aqueous hydrochloric acid (e.g., 2 M HCl) dropwise at room temperature. The amount of acid can range from a catalytic amount to a stoichiometric excess, depending on the substrate's reactivity.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, neutralize the excess acid by the careful addition of a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude deprotected pyrimidine.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure deprotected pyrimidine.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a stronger acid than HCl and is often used for more resistant acetals or when a volatile acid is preferred for easier removal during work-up.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-(2,2-dimethoxyethyl)-protected pyrimidine (1.0 eq) in a solvent that is stable to TFA, such as dichloromethane (DCM).

  • Addition of TFA: Add trifluoroacetic acid (typically 10-50% v/v in DCM) to the solution at 0 °C or room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection with TFA is often rapid.

  • Work-up: Upon completion, carefully remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • Purification: The crude product can often be purified directly by column chromatography.

Protocol 3: Mild Deprotection using Iodine in Acetone

For substrates containing highly acid-sensitive functional groups, a milder, non-hydrolytic method can be employed. This method generates a Lewis acidic species in situ.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-(2,2-dimethoxyethyl)-protected pyrimidine (1.0 eq) in acetone.

  • Addition of Iodine: Add a catalytic amount of iodine (I₂) (e.g., 0.1-0.3 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product as needed.

Experimental Workflow Diagram

Deprotection Workflow Start Start: N-DME Protected Pyrimidine Dissolution Dissolution in Appropriate Solvent Start->Dissolution Reagent_Addition Addition of Deprotecting Reagent (e.g., HCl, TFA, I₂/Acetone) Dissolution->Reagent_Addition Monitoring Reaction Monitoring (TLC, LC-MS) Reagent_Addition->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification End End: Deprotected Pyrimidine Purification->End

Caption: A generalized workflow for the deprotection of the dimethoxyethyl group.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the typical reaction conditions and provides a qualitative comparison of the different deprotection methods. The exact conditions and outcomes will be substrate-dependent.

MethodReagent(s)Solvent(s)Temperature (°C)Typical TimeAdvantagesLimitations
Standard Acidic Hydrolysis 2 M HClTHF, MethanolRoom Temp.1-12 hCost-effective, readily available reagents.Not suitable for highly acid-sensitive substrates.
Strong Acid Cleavage TFA (10-50%)Dichloromethane0 - Room Temp.0.5-2 hRapid reaction, volatile acid for easy removal.[1]Harsh conditions, may cleave other acid-labile groups.
Mild Lewis Acid Catalysis I₂ (catalytic)AcetoneRoom Temp.1-6 hMild conditions, suitable for acid-sensitive molecules.May not be effective for all substrates.

Troubleshooting Common Issues

  • Incomplete Reaction: If the deprotection is sluggish, gentle heating may be applied. Alternatively, a stronger acid or a higher concentration of the catalyst can be used. Ensure that the starting material is fully dissolved in the reaction solvent.

  • Side Reactions/Degradation: If the desired product is degrading, it is likely due to the harshness of the acidic conditions. Switching to a milder method, such as the iodine/acetone protocol, is recommended. Lowering the reaction temperature and carefully monitoring the reaction to stop it as soon as the starting material is consumed can also minimize degradation.

  • Difficult Purification: If the crude product is difficult to purify, consider a different work-up procedure. For example, if TFA was used, ensure it is completely removed before chromatography. An aqueous wash with a mild base can help remove acidic impurities.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Elgemeie, G. H.; Ali, H. A.
  • Kappe, C. O. 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron1993, 49, 6937-6963.
  • Van der Veken, P., et al. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules2012 , 17, 10769-10781. [Link]

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Experimental conditions for guanylation with 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Guanylation of Amines Using N,N'-Di-Boc-N''-triflylguanidine

DISCLAIMER: Initial searches for experimental conditions and protocols for guanylation reactions using 1-(2,2-dimethoxyethyl)guanidine did not yield any established methods or publications detailing its use as a guanylating agent. This suggests that it is not a standard reagent for this purpose. The 2,2-dimethoxyethyl group typically serves as a protecting group for an aldehyde functionality. Therefore, this document provides a comprehensive guide to a highly efficient and widely recognized guanylating agent, N,N'-Di-Boc-N''-triflylguanidine , as a representative and authoritative protocol for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Guanylation in Modern Drug Discovery

The guanidinium group is a privileged structural motif in medicinal chemistry, found in a plethora of biologically active natural products and synthetic pharmaceuticals. Its enduring prevalence stems from its unique physicochemical properties: it is a strong base that is protonated under physiological conditions, enabling it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. The synthesis of guanidine-containing molecules, or guanylation, is therefore a cornerstone of many drug discovery programs.

While classical methods for guanylation exist, they often suffer from harsh reaction conditions, the use of toxic reagents, and limited substrate scope. Modern synthetic chemistry has seen the development of more sophisticated and milder guanylating agents. Among these, N,N'-Di-Boc-N''-triflylguanidine has emerged as a powerhouse for the efficient guanylation of a wide range of amines. The two tert-butoxycarbonyl (Boc) groups serve to moderate the basicity of the guanidine, while the trifluoromethanesulfonyl (triflyl) group is an excellent leaving group, rendering the reagent highly electrophilic and reactive.

These application notes provide a detailed exploration of the experimental conditions for guanylation using N,N'-Di-Boc-N''-triflylguanidine, offering insights into the reaction mechanism, a step-by-step protocol, and guidance on the deprotection of the resulting protected guanidines.

Mechanism of Guanylation with N,N'-Di-Boc-N''-triflylguanidine

The high reactivity of N,N'-Di-Boc-N''-triflylguanidine is attributed to the strongly electron-withdrawing nature of the triflyl group, which makes the central carbon atom of the guanidine highly susceptible to nucleophilic attack. The reaction proceeds via a straightforward addition-elimination mechanism:

  • Nucleophilic Attack: The amine substrate acts as a nucleophile, attacking the electrophilic carbon of the N,N'-Di-Boc-N''-triflylguanidine.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, eliminating the highly stable triflate anion (TfO⁻), a very good leaving group.

  • Proton Transfer: A final proton transfer step, often facilitated by a mild base present in the reaction mixture, yields the protected guanidine product and the corresponding triethylammonium triflate salt.

The use of Boc protecting groups is strategic; they can be readily removed under acidic conditions, providing a versatile route to the final unprotected guanidine.

Experimental Workflow for Guanylation

The following diagram illustrates the general workflow for the guanylation of a primary amine using N,N'-Di-Boc-N''-triflylguanidine.

guanylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_deprotection Deprotection (Optional) reagents Dissolve amine and N,N'-Di-Boc-N''-triflylguanidine in anhydrous solvent base Add triethylamine (Et3N) reagents->base Inert atmosphere stir Stir at room temperature base->stir monitor Monitor reaction progress by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Upon completion extract Aqueous work-up concentrate->extract purify Purify by column chromatography extract->purify deprotect Treat with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) purify->deprotect Protected Guanidine isolate Isolate final product deprotect->isolate

Caption: General workflow for the guanylation of an amine.

Detailed Experimental Protocol: Guanylation of Benzylamine

This protocol describes the guanylation of benzylamine as a representative example. The procedure can be adapted for other primary and secondary amines.

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine

  • Benzylamine

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of N,N'-Di-Boc-N''-triflylguanidine (1.05 equivalents) in anhydrous DCM (0.1 M) under an argon atmosphere at room temperature, add benzylamine (1.0 equivalent).

  • To the stirred solution, add triethylamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N,N'-di-Boc-protected benzylguanidine.

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the guanylation of various amines with N,N'-Di-Boc-N''-triflylguanidine.

Amine SubstrateSolventBase (equiv.)Time (h)Yield (%)
BenzylamineDCMEt₃N (1.1)2>95
AnilineDCMEt₃N (1.1)4~90
CyclohexylamineDCMEt₃N (1.1)1.5>95
MorpholineDCMEt₃N (1.1)3~92
N-Boc-ethylenediamineDCMEt₃N (1.1)2.5>90

Deprotection of Boc-Protected Guanidines

The Boc protecting groups can be efficiently removed under acidic conditions to yield the final guanidine, typically as a salt.

Protocol for Boc Deprotection:

  • Dissolve the N,N'-di-Boc-protected guanidine in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • The resulting guanidinium trifluoroacetate salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published methodologies for guanylation reactions. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS, allowing for real-time assessment of the reaction's success. The final products, both protected and deprotected guanidines, can be fully characterized by NMR spectroscopy and mass spectrometry to confirm their identity and purity, thus providing a self-validating system for the described protocols.

References

  • Feichtinger, K., Sings, H. L., & Baker, T. J. (1998). N,N′-Di-Boc-N′′-triflylguanidine: a new, highly efficient guanylating reagent. The Journal of Organic Chemistry, 63(23), 8432-8439. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]

  • Goodman, M., & Zapf, C. (2001). N, N'-Bis (tert-butoxycarbonyl)-N''-trifluoromethanesulfonyl guanidine (triflyl-di-Boc-guanidine): a new generation of guanidinylation reagent. Organic Letters, 3(6), 871-874. [Link]

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile system for the synthesis of N, N', N''-trisubstituted guanidines. The Journal of Organic Chemistry, 65(6), 1566-1568. [Link]

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Pyrimidines with 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine core is a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its prevalence stems from its role as a fundamental component of nucleic acids and its ability to act as a versatile scaffold for engaging with biological targets.[2] Consequently, the development of robust, scalable, and efficient synthetic routes to functionalized pyrimidines is a critical endeavor in pharmaceutical manufacturing.[4]

The classical and most industrially viable approach to the pyrimidine nucleus involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[5][6][7] This method is valued for its reliability and convergence. This guide focuses on the use of a specialized building block, 1-(2,2-Dimethoxyethyl)guanidine , in a large-scale synthesis. The strategic advantage of this reagent lies in its dimethoxyethyl moiety, which serves as a protected aldehyde (an acetal). This feature allows for the seamless installation of a masked, yet highly versatile, aldehyde functional group onto the pyrimidine ring. This latent functionality can be revealed in a subsequent step, providing a crucial handle for diversification and the synthesis of complex molecular architectures.

This document provides a comprehensive, field-tested protocol for the kilo-scale synthesis of a representative 2-amino-pyrimidine derivative, designed for researchers, process chemists, and drug development professionals.

Reaction Mechanism and Scientific Rationale

The formation of the pyrimidine ring via this route is a well-established condensation-cyclization reaction. Understanding the mechanism is paramount for process control and optimization during scale-up.

Step-by-Step Mechanistic Pathway

The reaction proceeds through several distinct stages:

  • Enolate Formation: A strong base, typically a sodium or potassium alkoxide, deprotonates the α-carbon of the 1,3-dicarbonyl compound (e.g., a β-ketoester), generating a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons. Concurrently, a nitrogen atom from the this compound attacks the other carbonyl carbon.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular condensation, where the second nitrogen atom of the guanidine moiety attacks the remaining carbonyl group, initiating the formation of the six-membered ring.

  • Dehydration/Aromatization: The resulting heterocyclic intermediate readily undergoes dehydration to eliminate two molecules of water, leading to the formation of the stable, aromatic pyrimidine ring.

Causality of Experimental Design
  • Base Selection: The use of a strong base such as sodium ethoxide is critical to ensure the rapid and complete formation of the enolate from the β-ketoester, driving the reaction forward.[8] The alkoxide should match the alcohol solvent to prevent transesterification side reactions.

  • Solvent Choice: Anhydrous ethanol is an excellent solvent for this transformation. It effectively dissolves the guanidine salt and the sodium ethoxide, provides a suitable boiling point for the reaction, and is relatively easy to remove during work-up.[9]

  • Temperature Management: The reaction is typically heated to reflux to ensure a sufficient reaction rate. However, initial reagent additions may be performed at a lower temperature to control any initial exotherms, a key consideration for process safety at scale.[10]

Visualization of the Chemical Transformation

G cluster_reactants Reactants cluster_product Product R1 This compound S2 Nucleophilic Addition R1->S2 R2 β-Ketoester S1 Enolate Formation R2->S1 Base R3 Base (NaOEt) S1->S2 S3 Cyclization S2->S3 S4 Dehydration & Aromatization S3->S4 - 2 H₂O P1 2-Amino-pyrimidine Derivative (with protected aldehyde) S4->P1

Caption: General mechanism for pyrimidine synthesis.

Detailed Kilo-Scale Synthesis Protocol

This protocol describes the synthesis of 2-amino-4-methyl-6-(2,2-dimethoxyethylamino)pyrimidine as a representative example. All operations should be conducted in a well-ventilated area or fume hood, adhering to all institutional safety guidelines.

Equipment
  • 50 L Glass-Lined Reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • 20 L Dropping Funnel.

  • Heating/Cooling Mantle.

  • Nutsche Filter or Large Buchner Funnel setup.

  • Vacuum Oven.

Reagent Specification and Quantities
ReagentM.W.EquivalentsMoles (mol)Mass / VolumeNotes
Ethyl Acetoacetate130.141.015.372.00 kgReagent Grade, >99%
Anhydrous Ethanol46.07--20 L<0.2% Water
Sodium Metal22.991.116.91388.7 gHandled under mineral oil
This compound HCl181.631.0516.142.93 kgAs Hydrochloride Salt
Step-by-Step Manufacturing Procedure
  • Reactor Preparation and Sodium Ethoxide Formation:

    • Ensure the 50 L reactor is clean, dry, and purged with dry nitrogen.

    • Charge the reactor with 20 L of anhydrous ethanol.

    • Under a strong nitrogen counter-flow, carefully add the sodium metal (388.7 g) in small portions. Caution: This is a highly exothermic reaction that generates flammable hydrogen gas. Control the addition rate to maintain the temperature below 60°C.

    • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. Cool the solution to 20-25°C.

  • Enolate Formation:

    • Slowly add ethyl acetoacetate (2.00 kg) to the sodium ethoxide solution over 30-45 minutes via the dropping funnel.

    • Maintain the temperature between 25-30°C during the addition.

    • Stir the resulting mixture for 1 hour at room temperature.

  • Guanidine Addition and Cyclization:

    • Add the this compound hydrochloride (2.93 kg) to the reactor in portions over 30 minutes.

    • After the addition is complete, slowly heat the reaction mixture to reflux (~78°C).

    • Maintain the reflux for 6-8 hours, stirring vigorously.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots every 2 hours. Analyze by HPLC or TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) to check for the disappearance of the starting materials.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to 20-25°C.

    • Concentrate the reaction mixture by distilling off approximately 15 L of ethanol under atmospheric pressure.

    • Cool the remaining slurry to 0-5°C and hold for 2 hours to maximize precipitation of the product and sodium chloride.

    • Filter the solid product using the Nutsche filter.

    • Wash the filter cake with 5 L of cold (0-5°C) water to remove sodium chloride, followed by a wash with 2 L of cold ethanol to remove residual impurities.

  • Drying:

    • Dry the isolated solid in a vacuum oven at 50-60°C until a constant weight is achieved.

    • The expected yield is approximately 2.8 - 3.1 kg of the title compound as an off-white solid.

Process Safety and Troubleshooting

Scaling up chemical reactions introduces challenges that may not be apparent at the lab scale.[10][11] A robust process is a safe process.

Safety and Handling
  • Sodium Metal: Highly reactive with water and alcohols. Generates flammable H₂ gas. Must be handled under an inert atmosphere by trained personnel.

  • Sodium Ethoxide: Corrosive and caustic. Avoid contact with skin and eyes.

  • Guanidine Hydrochloride: While generally of low toxicity, it can be irritating to the skin and eyes. Standard PPE (lab coat, gloves, safety glasses) should be worn at all times.

  • General Precautions: The reaction should be performed in a system equipped with adequate pressure relief. Ensure proper grounding of all equipment to prevent static discharge.

Troubleshooting Guide for Scale-Up
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Impure starting materials (especially moisture); Loss of product during work-up.Verify reaction completion via HPLC. Ensure anhydrous conditions. Optimize crystallization/filtration conditions.
Formation of Impurities Side reactions due to high temperature; Presence of oxygen; Incorrect stoichiometry.Maintain strict temperature control. Ensure a robust inert atmosphere. Double-check reagent charges.
Poor Mixing / Clumping Inadequate stirrer speed; Product precipitating out of solution prematurely.Increase stirring rate. Consider using a higher solvent volume or a co-solvent if necessary.
Exotherm During Base Prep Addition of sodium metal is too fast.Reduce the rate of addition. Ensure the cooling system is functioning efficiently.
Troubleshooting Workflow

G Start Process Deviation (e.g., Low Yield) Q1 Is Reaction Complete? Start->Q1 A1_No Continue Reaction Monitor by HPLC Q1->A1_No No A1_Yes Proceed to Work-up Analysis Q1->A1_Yes Yes Q2 Moisture in Reagents? A1_Yes->Q2 A2_Yes Use Anhydrous Reagents & Solvents Q2->A2_Yes Yes A2_No Check Stoichiometry & Temperature Profile Q2->A2_No No Q3 Issues During Work-up? A2_No->Q3 A3_Yes Optimize Crystallization Time/Temp Analyze Mother Liquor for Loss Q3->A3_Yes Yes A3_No Investigate for Unexpected Side Products Q3->A3_No No

Caption: Logic diagram for troubleshooting low yield issues.

Data Presentation and Expected Outcomes

The following table summarizes representative data from lab-scale development to pilot-scale execution.

ParameterLab Scale (100 g)Kilo-Scale (2.0 kg)
Reactant (β-Ketoester) 100 g2.00 kg
Solvent Volume 1 L20 L
Reaction Time 6 hours6-8 hours
Reaction Temperature 78°C (Reflux)78°C (Reflux)
Typical Yield 145 g (85%)2.9 kg (85%)
Purity (by HPLC) >98%>98%

Overall Workflow Visualization

G cluster_prep Preparation cluster_reaction Synthesis cluster_iso Isolation P1 Reactor Setup & Inerting P2 Prepare NaOEt in Ethanol P1->P2 R1 Charge Ketoester P2->R1 R2 Charge Guanidine HCl R1->R2 R3 Reflux & Monitor R2->R3 I1 Solvent Distillation R3->I1 I2 Crystallization (Cooling) I1->I2 I3 Filtration & Washing I2->I3 I4 Vacuum Drying I3->I4 FP Final Product I4->FP

Caption: Kilo-scale synthesis workflow overview.

Post-Synthesis Application: Acetal Deprotection

The value of the synthesized pyrimidine lies in the latent aldehyde. A simple acidic workup can unmask this functionality for further use.

  • Protocol: Suspend the synthesized pyrimidine in a mixture of acetone and 2M hydrochloric acid. Stir at room temperature for 2-4 hours. The acetal will hydrolyze to reveal the aldehyde, which can then be isolated and used in subsequent reactions such as reductive aminations, Wittig reactions, or oxidations.

References

  • Synthesis and characterization of some new 2-amino-4-(4 -substituted)-6-(4 '-substituted)diphenyl pyrimidines. (n.d.).
  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]

  • Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. (2015).
  • Synthesis and characterization of some new 2-amino-4-(4 -substituted)-6-(4 '-substituted)diphenyl pyrimidines. (2010).
  • CN102952083A - Preparation method of 2-amino pyrimidine. (n.d.).
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). Rasayan Journal of Chemistry.
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (n.d.). PubMed Central.
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. [Link]

  • Recent highlights in the synthesis of highly functionalized pyrimidines. (n.d.). Sci-Hub.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-134. [Link]

  • US2391822A - Process for producing 2-aminopyrimidines. (n.d.).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.
  • Martis, G. J., et al. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]

  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2023). National Institutes of Health. [Link]

  • Létinois, U., et al. (2019). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development. [Link]

  • Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific.
  • 6 key challenges when scaling up sustainable chemical processes. (2023). UK-CPI.com.
  • Product Class 13: Guanidine Deriv
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers. (2025). Benchchem.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023).
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2024).
  • Synthesis of guanidines. (n.d.). Organic Chemistry Portal. [Link]

  • Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. (2020). INEOS OPEN.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PubMed Central.

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Strategic Protection of the Guanidine Moiety in 1-(2,2-Dimethoxyethyl)guanidine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

The guanidine functional group is a cornerstone in medicinal chemistry and the design of bioactive molecules. Its high basicity (pKa ≈ 13.6) and ability to form multiple hydrogen bonds make it a critical pharmacophore for interacting with biological targets like enzymes and receptors.[1][2][3] However, these same properties present a significant challenge in multi-step organic synthesis. The strong nucleophilicity and basicity of an unprotected guanidine can interfere with a wide range of reagents and reaction conditions, leading to unwanted side reactions and low yields.[4]

This guide provides a detailed overview of robust protecting group strategies for the guanidine moiety of 1-(2,2-Dimethoxyethyl)guanidine, a valuable building block in pharmaceutical research. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to make informed, strategic decisions for their synthetic campaigns. The focus is on three widely-employed and versatile protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Arylsulfonyl derivatives.

Core Principles of Guanidine Protection

The primary objective of protecting a guanidine is to temporarily mask its basicity and nucleophilicity. This is typically achieved by converting the highly basic HNC(NH₂)₂ group into a significantly less basic and non-nucleophilic derivative, such as a di-acylated or di-sulfonylated species.[1] An ideal protecting group strategy should offer:

  • Ease of Introduction: The protecting group should be introduced efficiently and in high yield under mild conditions.

  • Stability: It must be stable to the reaction conditions planned for subsequent synthetic steps.

  • Ease of Removal: The group should be cleaved cleanly and selectively, without affecting other functionalities in the molecule.

  • Orthogonality: In complex syntheses, the ability to deprotect one functional group while leaving others intact is crucial. This requires an orthogonal protection scheme, where each protecting group is removed by a unique set of non-interfering conditions.[5][6]

G cluster_0 General Protection/Deprotection Workflow Start This compound (Unprotected & Reactive) Protected Protected Guanidine (Stable Intermediate) Start->Protected Introduction of Protecting Group (PG) Reaction Synthetic Transformation(s) (e.g., C-C coupling, acylation) Protected->Reaction PG is stable during reaction Deprotected Final Product (Guanidine Revealed) Reaction->Deprotected Selective Removal of Protecting Group

Caption: General workflow for utilizing a protecting group strategy.

The Boc Group: An Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines and guanidines, particularly in peptide synthesis.[2][7] Its popularity stems from its ability to effectively suppress the guanidine's basicity and its clean, acid-mediated removal.

Causality Behind the Choice: The bulky tert-butyl group and the electron-withdrawing nature of the carbonyls in a di-Boc protected guanidine drastically reduce the nucleophilicity and basicity of the nitrogen atoms. The Boc group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation and many organometallic reactions, but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[4][8]

Protocol 2.1: Di-Boc Protection of this compound

This protocol utilizes N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, a stable and highly efficient reagent for guanidinylation.[2][9]

  • Materials:

    • This compound (or its salt) (1.0 eq)

    • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq if starting from a salt, 1.1 eq for free base)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add the base (TEA or DIPEA) and stir for 5 minutes at room temperature.

    • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the N,N'-di-Boc-protected guanidine.

Protocol 2.2: Deprotection of Boc-Protected Guanidine

The key to successful Boc deprotection is managing the highly reactive tert-butyl cation (t-Bu⁺) that is generated, which can cause unwanted alkylation of sensitive functional groups.[10] The use of scavengers is critical.

  • Materials:

    • Di-Boc-protected this compound (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Scavenger (e.g., Triisopropylsilane (TIPS) or water, 2.5-5% v/v)[11]

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add the scavenger (e.g., TIPS) to the solution.

    • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.[12]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Validation: Monitor the deprotection via LC-MS. A successful reaction will show the disappearance of the starting material and the appearance of the product peak with the corresponding mass loss (100 or 200 Da).

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.

    • Co-evaporate with toluene or DCM (3x) to remove residual TFA.[10]

    • The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by filtration, and washed with cold ether. The salt can be used directly or neutralized if required.

The Cbz Group: Orthogonal Deprotection via Hydrogenolysis

The benzyloxycarbonyl (Cbz or Z) group is a classic protecting group that offers an excellent orthogonal strategy to the acid-labile Boc group.[7] Its removal under neutral conditions via catalytic hydrogenolysis is a key advantage.[13]

Causality Behind the Choice: The Cbz group is robust and stable to both mild acidic and basic conditions.[13] Deprotection is achieved by cleavage of the benzyl C-O bond using hydrogen gas and a palladium catalyst, which produces the deprotected amine, toluene, and carbon dioxide. This method is exceptionally clean and avoids harsh reagents.

Protocol 3.1: Di-Cbz Protection of this compound
  • Materials:

    • This compound (1.0 eq)

    • Benzyl Chloroformate (Cbz-Cl) (2.2 eq)

    • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

    • Solvent mixture (e.g., Dioxane/Water or THF/Water)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the guanidine (1.0 eq) in the aqueous basic solution (e.g., 1M NaOH) in a flask and cool to 0 °C.[1][13]

    • While stirring vigorously, add Benzyl Chloroformate (2.2 eq) dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation: Monitor by TLC or LC-MS.

    • Work-up: Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

Protocol 3.2: Deprotection of Cbz-Protected Guanidine
  • Materials:

    • Di-Cbz-protected guanidine (1.0 eq)

    • Palladium on Carbon (Pd/C, 10 wt. %, ~5-10 mol %)

    • Solvent (Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate)

    • Hydrogen (H₂) source (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the Cbz-protected compound in the chosen solvent (e.g., MeOH) in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.[13]

    • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically 1 atm from a balloon) at room temperature.

    • Validation: Monitor the reaction by TLC or LC-MS. The disappearance of the UV-active Cbz-protected starting material is a good indicator of reaction completion.

    • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected guanidine.

G cluster_1 Orthogonal Deprotection Strategy Start Molecule with Boc-amine & Cbz-guanidine Path1_Product Free Amine & Cbz-guanidine Start->Path1_Product TFA / DCM (Acidolysis) Path2_Product Boc-amine & Free Guanidine Start->Path2_Product H₂, Pd/C (Hydrogenolysis)

Caption: Orthogonality of Boc and Cbz protecting groups.

Arylsulfonyl Groups: For Robust Protection

Arylsulfonyl groups, such as p-toluenesulfonyl (Ts or Tos) and 2-nitrobenzenesulfonyl (Ns), offer a highly robust protection strategy for guanidines.[14] They are stable to a wide range of conditions, including strongly acidic and basic media, making them suitable for syntheses requiring harsh steps.[15]

Causality Behind the Choice: The powerful electron-withdrawing nature of the sulfonyl group renders the sulfonamide nitrogens non-basic and non-nucleophilic.[15] The choice of arylsulfonyl group dictates the deprotection method. While the Tosyl group is notoriously difficult to remove, requiring harsh reductive conditions, groups like Nosyl can be cleaved under mild nucleophilic conditions, providing a valuable synthetic tool.[15] More modern, acid-labile sulfonyl groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) have also been developed.[14][16]

Protocol 4.1: Tosyl (Ts) Protection of this compound
  • Materials:

    • This compound (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (2.2 eq)

    • Pyridine or TEA/DMAP (catalytic)

    • Anhydrous DCM

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • Dissolve the guanidine (1.0 eq) in anhydrous pyridine or DCM with TEA/DMAP.

    • Cool the mixture to 0 °C.

    • Add TsCl (2.2 eq) portion-wise, keeping the temperature low.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Validation & Work-up: Monitor by TLC. Quench the reaction with water, extract with an organic solvent, wash with aqueous copper sulfate (to remove pyridine) or dilute acid, followed by brine.

    • Dry, concentrate, and purify by column chromatography.

Protocol 4.2: Deprotection of Arylsulfonyl Groups

Deprotection conditions are highly dependent on the specific sulfonyl group used.

  • Tosyl (Ts) Deprotection (Reductive Cleavage):

    • Method: Magnesium powder in methanol (Mg/MeOH) at reflux.[15]

    • Caution: This is a powerful reduction and may affect other functional groups.

  • Nosyl (Ns) Deprotection (Fukuyama Deprotection):

    • Method: Treatment with a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.[15]

    • Advantage: This method is mild and orthogonal to many other protecting groups.

  • Mtr Deprotection (Acidolysis):

    • Method: Treatment with a strong acid solution, such as TFA/thioanisole.[14][16]

    • Advantage: Allows for acid-mediated removal of a robust sulfonyl group.

Summary and Strategy Selection

The choice of protecting group is a critical decision that must be made in the context of the overall synthetic plan. The following table provides a comparative summary to aid in this selection process.

Protecting GroupIntroduction Reagent(s)Deprotection ConditionsStability ProfileKey Advantages
Boc Boc₂O, N,N'-Di-Boc-1H-pyrazole-1-carboxamidineStrong Acid (e.g., TFA/DCM)[10][12]Base-stable, H₂/Pd-C stableWidely used, reliable, good orthogonality with Cbz/Fmoc
Cbz Benzyl Chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[13]Acid-stable, Base-stableOrthogonal to acid/base labile groups, clean deprotection
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl)Harsh Reduction (e.g., Mg/MeOH, Na/NH₃)[15]Very high stability to acid/baseExtremely robust for harsh reaction steps
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride (NsCl)Thiol + Base (e.g., PhSH/K₂CO₃)[15]High stability to acidMild, nucleophilic deprotection (Fukuyama)

By carefully considering the stability and cleavage conditions of each protecting group, researchers can design efficient and successful synthetic routes for complex molecules derived from this compound.

References

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. [Link][5]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. [Link][6]

  • Lebraud, H., & Taylor, R. J. (2016). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 93, 228-245. [Link][1]

  • Wolfe, J. P., & Nakhla, J. S. (2017). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 19(11), 2969–2972. [Link][14]

  • Wolfe, J. P., & Nakhla, J. S. (2017). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. ACS Publications. [Link][16]

  • Kessler, H., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55592. [Link][11]

  • Carpino, L. A., & El-Faham, A. (1995). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Tetrahedron Letters, 36(2), 159-162. [Link][17]

  • Lowe, J. T. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54415. [Link][4]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344. [Link][18]

  • ResearchGate. (n.d.). ChemInform Abstract: A New t-Butyl-Based Acid-Labile Protecting Group for the Guanidine Function of Nα-Fluorenylmethoxycarbonylarginine. [Link][19]

  • Reddit. (2023). Best mild Boc-deprotection method for a guanidine compound? r/Chempros. [Link][20]

  • ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. [Link][9]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link][21]

  • Berlinck, R. G. S., et al. (2016). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 33(1), 74-104. [Link][22]

  • Feichtinger, K., et al. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link][23]

  • Cheméo. (n.d.). Chemical Properties of Guanidine (CAS 113-00-8). [Link][24]

  • American Chemical Society. (n.d.). A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. [Link][25]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link][26]

  • Wikipedia. (n.d.). Guanidine. [Link][3]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link][27]

  • American Chemical Society. (2020). Guanidine. [Link][28]

  • INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [Link][29]

  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link][15]

  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). [Link][30]

  • Alaboosh, J. M. H., et al. (2024). Crystal structures of sulfonamide protected bicyclic guanidines. Acta Crystallographica Section E, 80(Pt 3), 305–309. [Link][31]

  • Jakovljević, K., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8969. [Link][32]

Sources

Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrimidines using 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the one-pot synthesis of substituted pyrimidines, a critical scaffold in medicinal chemistry, utilizing 1-(2,2-dimethoxyethyl)guanidine as a key building block. Pyrimidine derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The described methodology offers a streamlined and efficient approach to novel pyrimidine analogues, circumventing the need for intermediate isolation and purification, thus accelerating the drug discovery and development process. This guide furnishes a detailed experimental protocol, mechanistic insights, and practical advice for the successful synthesis and application of this versatile chemical transformation.

Introduction: The Central Role of Pyrimidines in Drug Discovery

The pyrimidine nucleus is a privileged scaffold in the realm of medicinal chemistry and drug development. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are central to numerous biological processes. This inherent biocompatibility and structural versatility have made pyrimidines a cornerstone in the design of therapeutic agents.[2] A multitude of approved drugs across various therapeutic areas, such as antiviral agents (e.g., Zidovudine), anticancer therapies (e.g., 5-Fluorouracil), and antibacterial medications (e.g., Trimethoprim), feature the pyrimidine core.[1]

Traditional multi-step syntheses of complex pyrimidine derivatives can be time-consuming and often result in lower overall yields. In contrast, one-pot multicomponent reactions have emerged as a powerful strategy in modern organic synthesis.[3] These reactions, where multiple reactants are combined in a single flask to form a complex product in a sequential manner, offer significant advantages, including:

  • Increased Efficiency: Reduced reaction time and resource allocation.

  • Atom Economy: Higher incorporation of starting material atoms into the final product.

  • Reduced Waste: Fewer purification steps lead to less solvent and material waste.

  • Simplified Procedures: Operationally simpler and more amenable to high-throughput synthesis.

This application note focuses on a one-pot approach that leverages the unique reactivity of this compound for the synthesis of a diverse range of substituted pyrimidines.

The Key Reagent: this compound

The cornerstone of this synthetic approach is this compound. The 2,2-dimethoxyethyl substituent serves as a masked aldehyde, which can be deprotected under acidic conditions to participate in cyclization, or in some cases, can be eliminated. The synthesis of this key reagent is a prerequisite for the subsequent pyrimidine synthesis.

Proposed Synthesis of this compound

A plausible and practical route to this compound involves the guanylation of aminoacetaldehyde dimethyl acetal. This can be achieved using common guanylating agents such as S-methylisothiourea sulfate or N,N'-di-Boc-S-methylisothiourea followed by deprotection.

Reaction Scheme:

A detailed protocol for a similar transformation, the synthesis of N-(2-hydroxyethyl)-guanidine, can be found in the literature and adapted for this purpose.[4][5]

One-Pot Synthesis of Substituted Pyrimidines: A Generalized Protocol

The following protocol describes a generalized one-pot procedure for the synthesis of substituted pyrimidines via the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent. This reaction is a variation of the well-established Pinner synthesis.[3]

Experimental Workflow

G reagents 1. Combine 1,3-dicarbonyl compound, This compound, and solvent. reaction 2. Add base and heat the reaction mixture. Monitor progress by TLC. reagents->reaction Initiation workup 3. Quench the reaction and perform aqueous workup. reaction->workup Completion purification 4. Purify the crude product by crystallization or chromatography. workup->purification Isolation analysis 5. Characterize the final product (NMR, MS, etc.). purification->analysis Verification G cluster_0 Reaction Mechanism Start 1,3-Dicarbonyl + Guanidine Step1 Nucleophilic attack of guanidine on a carbonyl Start->Step1 Base catalysis Step2 Intramolecular cyclization Step1->Step2 Step3 Dehydration Step2->Step3 End Substituted Pyrimidine Step3->End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 1-(2,2-Dimethoxyethyl)guanidine Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing the yield of condensation reactions involving 1-(2,2-dimethoxyethyl)guanidine. As a versatile building block in heterocyclic synthesis, understanding the nuances of its reactivity is paramount to success. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and reactivity of this compound and its subsequent condensation reactions.

Q1: What is the most common and efficient method for synthesizing the starting material, this compound?

A1: The most prevalent route involves a two-step process starting from the commercially available aminoacetaldehyde dimethyl acetal. First, the primary amine is guanidinylated using a suitable reagent. A highly effective and widely used method is the reaction with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, which offers the advantage of producing a protected guanidine that is more soluble in organic solvents and easier to purify. The subsequent deprotection of the Boc groups under acidic conditions yields the desired this compound, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Q2: What types of heterocycles can be synthesized from this compound condensations?

A2: This guanidine derivative is a valuable precursor for a variety of nitrogen-containing heterocycles. The most common applications involve its use as a C-N-C building block. Condensation with:

  • α-Halo ketones typically yields 2-aminoimidazole derivatives.

  • 1,3-Dicarbonyl compounds (or their synthetic equivalents) leads to the formation of 2-aminopyrimidine derivatives[1][2].

  • Other bifunctional electrophiles can also be employed to construct various other heterocyclic systems.

Q3: What is the purpose of the 2,2-dimethoxyethyl group, and when should it be removed?

A3: The 2,2-dimethoxyethyl group serves as a masked aldehyde. The acetal is stable under basic and neutral conditions, allowing the guanidine moiety to react without interference from a reactive aldehyde group[3]. After the desired heterocyclic core has been formed, the acetal can be hydrolyzed under acidic conditions to unmask the aldehyde, which can then be used for further functionalization or intramolecular cyclization.

Q4: How does the basicity of the guanidine group affect the condensation reaction?

A4: Guanidines are among the strongest organic bases, with a pKa of the conjugate acid around 13.5. This high basicity allows the guanidine to act as its own base catalyst in many condensation reactions, deprotonating the reacting partner (e.g., a ketone to form an enolate). However, for less reactive electrophiles or when using the guanidine salt, an external base may be required to drive the reaction to completion.

II. Troubleshooting Guide: Low Reaction Yield

Low or no yield is the most common issue encountered in these condensation reactions. The following guide provides a systematic approach to diagnosing and resolving the underlying problems.

Problem 1: Low Conversion of Starting Materials

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound and/or the electrophilic partner.

Potential Cause Recommended Solution & Rationale
Insufficient Reaction Temperature Many condensation reactions require heating to overcome the activation energy. Action: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each new temperature. Be cautious of excessively high temperatures, which can lead to decomposition.
Inappropriate Solvent The polarity of the solvent can significantly impact the solubility of the reactants and the stability of reaction intermediates. Action: If using a non-polar solvent like THF or toluene, consider switching to a more polar aprotic solvent such as DMF or acetonitrile to improve solubility, especially if using a salt form of the guanidine. For reactions that proceed through charged intermediates, polar solvents can also accelerate the reaction rate.
Incorrect Stoichiometry An excess of one reactant may be necessary to drive the reaction to completion, or in some cases, can lead to side reactions. Action: While a 1:1 stoichiometry is a good starting point, try using a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reactant.
Inadequate Mixing If the reaction is heterogeneous, poor mixing can lead to low conversion. Action: Ensure vigorous stirring, especially if one of the reactants is a solid. Consider using a solvent system that fully dissolves all components at the reaction temperature.
Problem 2: Formation of Multiple Side Products

Symptom: TLC shows multiple spots, and LC-MS indicates the presence of several unexpected masses in addition to the desired product.

Potential Cause Recommended Solution & Rationale
Decomposition of Reactants or Product Guanidines and some dicarbonyl compounds can be unstable at high temperatures or in the presence of strong acids or bases. Action: Try running the reaction at a lower temperature for a longer period. If using a strong base, consider a milder base (e.g., K₂CO₃ instead of NaH).
Hydrolysis of the Acetal Group If the reaction is run under acidic conditions, the dimethoxyethyl group can be prematurely deprotected to form a reactive aldehyde, which can then undergo self-condensation or other side reactions. Action: Ensure the reaction is run under neutral or basic conditions if the acetal needs to be preserved. If acid catalysis is necessary, use a milder acid or a buffer system to maintain a controlled pH.
Michael Addition without Cyclization Guanidines are potent nucleophiles and can undergo a Michael addition to α,β-unsaturated carbonyl compounds without the subsequent cyclization to form the desired heterocycle[4]. Action: This is often a temperature-dependent issue. Increasing the reaction temperature can often promote the intramolecular cyclization step. The choice of solvent can also play a role; a more polar solvent may favor the cyclization.
Formation of Alternative Heterocycles Depending on the structure of the electrophile, alternative cyclization pathways may be possible. Action: Carefully analyze the structure of your side products to understand the competing reaction pathways. Modifying the reaction conditions (e.g., temperature, catalyst) can often favor one pathway over another.
Problem 3: Difficulty in Product Purification

Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation and low recovery.

Potential Cause Recommended Solution & Rationale
High Polarity and Basicity of the Product Guanidine-containing compounds are often highly polar and basic, leading to streaking on silica gel columns and poor separation. Action: For column chromatography, consider adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to suppress the interaction of the basic product with the acidic silica gel. Alternatively, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid can be effective.
Formation of Salts If the reaction is worked up under acidic conditions, the product may be isolated as a salt, which can have different solubility and chromatographic properties. Action: Neutralize the crude product with a mild base (e.g., saturated NaHCO₃ solution) before extraction and chromatography. If the product is isolated as a salt, purification can sometimes be achieved by recrystallization.
Residual High-Boiling Solvent Solvents like DMF or DMSO can be difficult to remove completely and can interfere with purification. Action: After the reaction, perform an aqueous workup to remove water-soluble solvents. If residual solvent remains, co-evaporation with a lower-boiling solvent like toluene can be effective.

III. Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound and its subsequent condensation to form a 2-aminoimidazole derivative.

Protocol 1: Synthesis of N,N'-di-Boc-1-(2,2-dimethoxyethyl)guanidine

This protocol is adapted from standard guanidinylation procedures.

Materials:

  • Aminoacetaldehyde dimethyl acetal

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq) in anhydrous THF.

  • To this solution, add aminoacetaldehyde dimethyl acetal (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be used directly in the next step. If purification is required, dissolve the residue in ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of a 2-Aminoimidazole Derivative

This protocol describes a general procedure for the condensation of this compound with an α-halo ketone.

Materials:

  • This compound (as the free base or salt)

  • α-Halo ketone (e.g., 2-bromoacetophenone)

  • Potassium carbonate (or another suitable base if using the guanidine salt)

  • Acetonitrile or Isopropanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile).

  • If using the guanidine salt, add a base such as potassium carbonate (2.0 eq).

  • Add the α-halo ketone (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an eluent system such as dichloromethane/methanol with 0.5% triethylamine.

IV. Visualization of Workflows and Mechanisms

Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Unreacted Starting Material multiple_products Multiple Products check_conversion->multiple_products Many Spots/Masses temp Increase Temperature low_conversion->temp Yes solvent Change Solvent low_conversion->solvent No decomp Decomposition? multiple_products->decomp Yes acetal_hydrolysis Acetal Hydrolysis? multiple_products->acetal_hydrolysis No temp->solvent stoich Adjust Stoichiometry solvent->stoich lower_temp Lower Temperature decomp->lower_temp neutral_basic Ensure Neutral/Basic pH acetal_hydrolysis->neutral_basic Yes michael_add Michael Addition? acetal_hydrolysis->michael_add No promote_cyclization Promote Cyclization (Heat/Solvent) michael_add->promote_cyclization Yes

Caption: A decision tree for troubleshooting low yield in condensation reactions.

General Reaction Mechanism for 2-Aminoimidazole Synthesis

ReactionMechanism cluster_reactants Reactants guanidine This compound intermediate1 Initial Adduct guanidine->intermediate1 Nucleophilic Attack haloketone α-Halo Ketone haloketone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminoimidazole Product intermediate2->product Dehydration & Tautomerization

Caption: A simplified mechanism for the formation of 2-aminoimidazoles.

V. References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007. [Link]

  • Synthesis of Pyrimidine Derivatives. [Link]

  • Love, B. E. Synthesis of pyrimidines. Organic Chemistry Portal. [Link]

  • Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • Li, B.; et al. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. [Link]

  • Abdelbaky, A. S.; Shvets, V. I. A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 2018 , 15(4), 3498-3503. [Link]

  • Synthesis of imidazoles. Organic Chemistry Portal. [Link]

Sources

Side reactions and byproduct formation with 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(2,2-Dimethoxyethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the use of this reagent. Here, we provide in-depth, field-proven insights into potential side reactions, byproduct formation, and degradation pathways, along with robust troubleshooting protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
Synthesis & Purity

Q1: During the synthesis of my target molecule using this compound, I'm observing a significant byproduct with a mass corresponding to the loss of methanol. What is happening?

A1: This is a classic and common issue. The 2,2-dimethoxyethyl group is an acetal, which is highly sensitive to acidic conditions. If your reaction medium is acidic, or if acidic byproducts are generated in situ, you are likely experiencing acid-catalyzed hydrolysis of the acetal. The initial loss of one equivalent of methanol would form a hemiaminal, which can then eliminate a second equivalent of methanol to generate a reactive N-vinylguanidine or, more commonly, hydrolyze completely to form 1-(2-oxoethyl)guanidine (an aminoacetaldehyde derivative).

  • Causality: Protons (H⁺) catalyze the cleavage of the C-O bonds of the acetal. The resulting intermediate is an oxocarbenium ion, which is readily attacked by water.

  • Preventative Measure: Ensure your reaction is run under strictly anhydrous and neutral or basic conditions. If acidic reagents are required, consider protecting the guanidine group or using a different synthetic strategy.[1]

Q2: My final product shows impurities that appear to be urea-based. What is the source of this contamination?

A2: Guanidines, while generally stable, can undergo hydrolysis under strongly basic aqueous conditions to yield the corresponding urea derivatives.[1][2] If your workup or purification involves prolonged exposure to high pH (e.g., pH > 10) in the presence of water, this degradation pathway can become significant. This is especially true at elevated temperatures.

  • Mechanism: The degradation is consistent with the nucleophilic attack of a hydroxide ion on the central carbon of the guanidinium group.[2]

  • Troubleshooting: Minimize the time your compound spends in highly basic aqueous solutions. If a basic wash is necessary, perform it quickly and at a low temperature. Consider alternative purification methods like silica gel chromatography with a solvent system containing a small amount of a volatile base (e.g., triethylamine) to prevent streaking without causing degradation.

Q3: I'm using a common guanylating reagent (e.g., HATU, HBTU) to introduce a guanidine group onto a primary amine, but the reaction is low-yielding and forms complex byproducts. What could be the issue?

A3: While not a direct side reaction of this compound, this is a common problem when synthesizing substituted guanidines. Amide coupling reagents like HATU can react with primary or secondary amines to form guanidinium byproducts.[3][4] This is an unwanted side reaction where the amine attacks the coupling reagent instead of the intended activated carboxylic acid.

  • Insight: The order of addition and stoichiometry are critical. The carboxylic acid should be activated with the coupling reagent first to form the active ester before the amine is introduced. Adding all components at once increases the likelihood of the amine reacting directly with the coupling agent.[4]

  • Recommendation: For guanylation, it is better to use dedicated guanylating agents such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine or S-methylisothiourea derivatives, which are designed for this purpose and have more predictable reactivity profiles.[5]

Stability & Degradation

Q4: How stable is this compound in solution during storage?

A4: The stability is highly dependent on the solvent and pH.

  • In Aprotic Organic Solvents (e.g., DCM, THF, Acetonitrile): It is generally stable if the solvent is dry and free of acidic impurities.

  • In Protic Solvents (e.g., Methanol, Ethanol): Stability is good under neutral or basic conditions. However, acidic contamination can lead to slow acetal hydrolysis over time.

  • In Aqueous Solutions: The compound is most stable at a neutral to moderately basic pH (7-9). It is unstable in acidic aqueous solutions (pH < 6) due to rapid acetal hydrolysis and can degrade in strongly basic solutions (pH > 10) via hydrolysis of the guanidine core.[1][6]

Q5: I suspect my compound has degraded. What is the primary degradation pathway I should investigate?

A5: The most probable non-enzymatic degradation pathway under typical laboratory conditions is the acid-catalyzed hydrolysis of the dimethoxyethyl acetal group. This is because acetals are significantly more sensitive to acid than the guanidine core is to base. The product of this degradation is 1-(2-oxoethyl)guanidine, which is an aldehyde and can potentially undergo further reactions such as self-condensation or polymerization, leading to a complex mixture of byproducts.

Below is a diagram illustrating this key degradation pathway.

G Diagram 1: Acid-Catalyzed Hydrolysis Pathway cluster_0 This compound cluster_1 Intermediate cluster_2 Degradation Product A HN=C(NH2)-NH-CH2-CH(OCH3)2 B HN=C(NH2)-NH-CH2-CH=O+CH3 (Oxocarbenium Ion) A->B + H+ - CH3OH C HN=C(NH2)-NH-CH2-CHO (1-(2-oxoethyl)guanidine) B->C + H2O - H+

Caption: Acid-catalyzed hydrolysis of the acetal moiety.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues.

Observed Problem Potential Cause Recommended Action & Verification
Low reaction yield; TLC/LC-MS shows multiple polar spots/peaks. Acid-catalyzed hydrolysis of the acetal. Run the reaction under strict anhydrous conditions. Use a non-acidic solvent. If an acid scavenger is compatible, add a non-nucleophilic base like proton sponge. Verification: Check the ¹H NMR for the disappearance of the characteristic acetal methoxy signal (~3.3-3.4 ppm) and the appearance of a new aldehyde proton (~9.5-9.7 ppm).
Product is an inseparable mixture containing a urea byproduct. Base-catalyzed hydrolysis of the guanidine core. Avoid prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) during workup. Use a milder base like K₂CO₃ or NaHCO₃ for washes. Verification: Use LC-MS to identify the mass of the expected urea byproduct (M+H of starting material - NH₃ + O).
Unexpected peaks in mass spectrometry analysis. Reaction with residual synthesis reagents or solvents. Ensure all starting materials and solvents are pure and dry. Guanylating agents can be a source of impurities.[5] Verification: Run a blank reaction with just the starting materials to identify background impurities. Analyze the guanylating agent by itself if possible.
Inconsistent results between batches. Variable pH during reaction or workup; moisture contamination. Standardize all procedures. Buffer the reaction if possible. Dry solvents and glassware thoroughly before use. Verification: Use a pH meter or pH strips to monitor the reaction and workup steps consistently across all batches.
Troubleshooting Workflow

The following workflow can help diagnose issues systematically.

G Diagram 2: Troubleshooting Workflow Start Unexpected Experimental Result CheckPurity Analyze Starting Materials (NMR, LC-MS) Start->CheckPurity Problem1 Impurity Detected in Starting Material CheckPurity->Problem1 Solution1 Purify Starting Materials (Distillation, Recrystallization, Chromatography) Problem1->Solution1 Yes AnalyzeReaction Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Problem1->AnalyzeReaction No Success Problem Resolved Solution1->Success Problem2 Evidence of Acetal Hydrolysis? (Aldehyde peak, Mass loss) AnalyzeReaction->Problem2 Solution2 Ensure Anhydrous/Neutral Conditions. Use Acid Scavenger. Problem2->Solution2 Yes Problem3 Evidence of Guanidine Hydrolysis? (Urea byproduct mass) Problem2->Problem3 No Solution2->Success Solution3 Modify Workup. Avoid Strong Aqueous Base. Problem3->Solution3 Yes Problem3->Success No, Consult Specialist Solution3->Success

Caption: A step-by-step workflow for diagnosing experimental issues.

Experimental Protocols
Protocol 1: Analytical Method for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting common byproducts.

  • System: HPLC with UV detection.

  • Column: Cation-exchange column (e.g., Dionex IonPac CS20) is ideal for separating the highly basic guanidine compounds.[7] A C18 column with an ion-pairing agent can also be used.

  • Mobile Phase: An acidic mobile phase is often used for cation-exchange chromatography, for example, 10-50 mM Methanesulfonic acid.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 195-210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water) at a concentration of ~1 mg/mL.

  • Analysis: Inject 10 µL. The primary degradation product, 1-(2-oxoethyl)guanidine, will be more polar and thus have a different retention time. Urea byproducts will also elute separately.

Protocol 2: Small-Scale Test for Acid Stability

This quick test can confirm if your compound is degrading under acidic conditions.

  • Dissolve a small amount (~2-3 mg) of your compound in 0.5 mL of deuterated methanol (MeOD).

  • Acquire a baseline ¹H NMR spectrum. Note the sharp singlet for the two methoxy groups of the acetal.

  • Add one drop of deuterated acetic acid (CD₃COOD) to the NMR tube.

  • Monitor the reaction by acquiring ¹H NMR spectra every 5-10 minutes.

  • Expected Result: You will observe a decrease in the integration of the acetal methoxy peak and the appearance of a new peak in the aldehyde region (~9.5 ppm), confirming acid lability.

References
  • Thieme E-Books. (n.d.). Product Class 13: Guanidine Derivatives. Georg Thieme Verlag. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidine degradation and export pathways. Retrieved from [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. Retrieved from [Link]

  • Müller, J. N., et al. (2022). Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. Nature Communications. Retrieved from [Link]

  • National Laboratory of the Rockies. (n.d.). Guanidine Degradation Enzyme and Methods of Use. Retrieved from [Link]

  • Snider, M. J., & Wolfenden, R. (2008). The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society, 130(2), 593-597. Retrieved from [Link]

  • Våbenø, J., et al. (2015). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 80(12), 6427-6434. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxide degradation pathways for guanidimidazolium cation: A density functional theory study. Retrieved from [Link]

  • de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Retrieved from [Link]

  • Ishihara, K. (2009). Guanidine chemistry. Yakugaku Zasshi, 129(12), 1433-1445. Retrieved from [Link]

  • Morin, M. D., & Movassaghi, M. (2012). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (67), e4229. Retrieved from [Link]

  • Google Patents. (n.d.). RU2487346C2 - Method for quantitative determination of guanidine derivatives.
  • Royal Society of Chemistry. (2016). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Qiu, J., Lee, H., & Zhou, C. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 263-267. Retrieved from [Link]

  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Retrieved from [Link]

  • Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. ORCA. Retrieved from [Link]

  • King, A. W. T., et al. (2016). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 6(96), 93579-93585. Retrieved from [Link]

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]

  • Saarenheimo, J., et al. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 8, 101416. Retrieved from [Link]

  • BioSpectra. (2020). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

  • Shareghi, B., Ahmad, F., & Moosavi-Movahedi, A. A. (1996). Stability of D-amino acid oxidase: denaturation by guanidine hydrochloride and urea. Indian Journal of Biochemistry & Biophysics, 33(5), 357-362. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 1-(2,2-Dimethoxyethyl)guanidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The use of 1-(2,2-dimethoxyethyl)guanidine as a synthetic precursor is a powerful strategy for introducing a versatile pharmacophore into a wide range of molecules. However, the unique chemical properties of the resulting guanidinylated products—namely their high basicity and polarity, coupled with the acid-labile nature of the dimethoxyethyl acetal—present significant purification challenges. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate these complexities and achieve high-purity compounds.

Troubleshooting Common Purification Hurdles

This section addresses specific issues that may arise during the workup and purification of reaction products derived from this compound.

Problem 1: Product Streaking and Poor Separation on Silica Gel Chromatography

Causality: The strongly basic guanidine moiety (pKa ≈ 13.5) interacts ionically with the acidic silanol groups (pKa ≈ 4-5) on the surface of silica gel. This strong interaction leads to significant peak tailing, poor resolution, and in some cases, irreversible binding of the product to the stationary phase.

Solutions:

  • Mobile Phase Modification with a Basic Additive:

    • Mechanism: Introducing a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into the eluent serves to neutralize the acidic silanol groups, thereby preventing ionic interaction with the basic product.

    • Protocol: Add 0.5-2% (v/v) of triethylamine to your chosen mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). For highly basic compounds, a solution of 7N ammonia in methanol can be used as a polar modifier in the eluent system.

  • Switching to an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a more basic support than silica and is an excellent alternative for the purification of basic compounds.[1]

    • Reversed-Phase (C18) Chromatography: If the product has sufficient hydrophobic character, reversed-phase chromatography is a powerful option. The mobile phase typically consists of water/acetonitrile or water/methanol. Adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.1%) can improve peak shape by forming a neutral ion pair with the protonated guanidine.

Workflow for Mitigating Peak Tailing in Normal-Phase Chromatography

G start Peak Tailing Observed on Silica Gel TLC add_tea Add 0.5-2% Triethylamine to Mobile Phase start->add_tea assess_rf Assess Rf and Peak Shape add_tea->assess_rf column_chrom Proceed with Column Chromatography assess_rf->column_chrom Improved switch_phase Consider Alternative Stationary Phase (e.g., Alumina or Reversed-Phase) assess_rf->switch_phase No Improvement end Successful Purification column_chrom->end switch_phase->end G start Crude Reaction Mixture workup Aqueous Workup (pH > 8) start->workup extraction Liquid-Liquid Extraction (with Brine Wash) workup->extraction concentration Concentration in vacuo (Low Temperature) extraction->concentration chromatography Chromatography (See Selection Guide) concentration->chromatography crystallization Crystallization / Salt Formation (if applicable) chromatography->crystallization product Pure Product crystallization->product

Sources

Overcoming low yields in the synthesis of pyrimidines from 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrimidine synthesis utilizing 1-(2,2-dimethoxyethyl)guanidine. This resource is designed to assist you in overcoming common challenges, particularly low reaction yields, and to provide a deeper understanding of the reaction intricacies. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure you can achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

Low yields in the synthesis of pyrimidines from this compound and a 1,3-dicarbonyl compound is a frequent issue. This guide provides a structured approach to identifying and resolving the root causes of suboptimal outcomes.

Question 1: My reaction yield is consistently below 30%. What are the likely causes and how can I improve it?

Low conversion can be attributed to several factors, including incomplete hydrolysis of the dimethoxyethyl acetal, suboptimal reaction conditions, or issues with reactant purity.[1] A systematic approach to troubleshooting is crucial.

Underlying Causes & Recommended Solutions:

  • Incomplete Acetal Hydrolysis: The in situ formation of the reactive aminoacetaldehyde is a critical step. Insufficient acid or water can lead to incomplete deprotection.

    • Solution: Ensure the presence of a catalytic amount of a strong acid (e.g., HCl, H₂SO₄). If using a guanidine salt like the hydrochloride, this may be sufficient. Monitor the deprotection by TLC or ¹H NMR by observing the disappearance of the methoxy signals.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[1]

    • Solution: Systematically screen reaction temperatures. While higher temperatures can accelerate the reaction, they may also promote side reactions.[1] Monitor the reaction progress by TLC to determine the optimal reaction time. Prolonged reaction times are not always beneficial and can lead to product decomposition.

  • Base Selection and Stoichiometry: The choice and amount of base are crucial for promoting the desired cyclization while minimizing side reactions.[2]

    • Solution: Common bases for this transformation include sodium ethoxide or potassium carbonate.[2] Perform a small-scale screen of bases and their stoichiometry to identify the optimal conditions for your specific substrate.

  • Reactant Purity: Impurities in starting materials can inhibit the reaction or lead to unwanted byproducts.[1]

    • Solution: Ensure the this compound and the 1,3-dicarbonyl compound are of high purity. Recrystallize or chromatograph starting materials if necessary.

Experimental Protocol: Optimization of Reaction Conditions

  • Set up a parallel array of small-scale reactions (e.g., in microwave vials).

  • To each vial, add this compound (1.0 equiv) and the 1,3-dicarbonyl compound (1.0-1.2 equiv).

  • Add the solvent (e.g., ethanol, isopropanol).

  • In separate vials, test different bases (e.g., NaOEt, K₂CO₃, DBU) at varying stoichiometries (0.5, 1.0, 1.5 equiv).

  • Run the reactions at different temperatures (e.g., room temperature, 50 °C, reflux).

  • Monitor the reactions at regular intervals (e.g., 2, 4, 8, 24 hours) by TLC.

  • Quench the reactions, perform a work-up, and analyze the crude product by ¹H NMR to determine the conversion and yield of the desired pyrimidine.

Question 2: I am observing a significant amount of a highly polar, water-soluble byproduct. What could it be and how can I prevent its formation?

This is often indicative of incomplete cyclization or hydrolysis of intermediates.

Potential Byproducts and Prevention Strategies:

  • Hydrolyzed Guanidine Starting Material: this compound can hydrolyze, especially under harsh acidic or basic conditions, if the cyclization does not proceed efficiently.[2]

    • Prevention: Ensure the 1,3-dicarbonyl compound is sufficiently reactive. Consider using a more activated dicarbonyl species if possible. Optimize the reaction temperature and time to favor the cyclization step.[2]

  • Linear Condensation Product: The initial condensation product of the guanidine and the dicarbonyl compound may not cyclize efficiently, leading to a linear, acyclic intermediate.

    • Prevention: The choice of base is critical here. A strong, non-nucleophilic base can facilitate the deprotonation required for cyclization without promoting other side reactions. Ensure anhydrous conditions, as water can hydrolyze the intermediates.[2]

Question 3: My crude product is difficult to purify. What are common impurities and effective purification strategies?

Purification challenges often arise from the presence of unreacted starting materials and closely related byproducts.

Common Impurities & Purification Techniques:

  • Unreacted 1,3-Dicarbonyl Compound: Can often be removed by washing the organic extract with a mild aqueous base (e.g., saturated NaHCO₃ solution).

  • Self-Condensation Product of the 1,3-Dicarbonyl: This is more likely with highly reactive dicarbonyls.[1]

    • Purification: Column chromatography on silica gel is typically effective. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) should separate the desired pyrimidine from less polar byproducts.

  • N-Acylurea-type Byproducts: These can sometimes form, complicating purification.[1]

    • Purification: Recrystallization is often an effective method for removing such impurities.[1]

Data Summary: Troubleshooting Low Yields

Problem Potential Cause Suggested Solution
Low ConversionIncomplete acetal hydrolysisEnsure catalytic acid is present; monitor deprotection.
Suboptimal temperature/timeScreen a range of temperatures and monitor by TLC.[1]
Incorrect base/stoichiometryScreen different bases and their amounts.[2]
Byproduct FormationHydrolysis of starting material/intermediatesUse anhydrous conditions; optimize base and temperature.[2]
Self-condensation of dicarbonylControl stoichiometry; consider slower addition of the dicarbonyl.[1]
Purification IssuesPresence of starting materials or byproductsEmploy appropriate aqueous washes, recrystallization, or column chromatography.[1]

Frequently Asked Questions (FAQs)

What is the general mechanism for pyrimidine synthesis from this compound?

The reaction proceeds through a cyclocondensation mechanism. The key steps are:

  • Acid-catalyzed hydrolysis of the dimethoxyethyl acetal to form the corresponding aminoacetaldehyde in situ.

  • Condensation of the aldehyde with the 1,3-dicarbonyl compound to form an enone intermediate.

  • Michael addition of the guanidine to the enone.

  • Intramolecular cyclization via nucleophilic attack of a guanidine nitrogen onto a carbonyl group.

  • Dehydration to afford the aromatic pyrimidine ring.

Pyrimidine Synthesis Mechanism cluster_0 Step 1: Acetal Hydrolysis cluster_1 Step 2 & 3: Condensation & Michael Addition cluster_2 Step 4 & 5: Cyclization & Dehydration A This compound B Aminoacetaldehyde A->B H⁺, H₂O D Enone Intermediate B->D C 1,3-Dicarbonyl C->D E Adduct D->E + Guanidine F Cyclized Intermediate E->F Base G Pyrimidine F->G -H₂O Troubleshooting Workflow cluster_troubleshoot Troubleshooting Steps start Start Reaction monitor Monitor by TLC start->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Work-up & Isolate complete->workup Yes yield_check Yield > 70%? workup->yield_check success Success yield_check->success Yes troubleshoot Troubleshoot yield_check->troubleshoot No check_sm Check Starting Material Purity troubleshoot->check_sm opt_temp Optimize Temperature check_sm->opt_temp opt_base Optimize Base opt_temp->opt_base opt_time Optimize Time opt_base->opt_time opt_time->start

Caption: A logical workflow for pyrimidine synthesis and troubleshooting.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • ResearchGate. (2023). Optimization of reaction conditions for the synthesis of pyrazolopyranopyrimidine. [Link]

  • National Center for Biotechnology Information. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]

  • ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • ResearchGate. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES FROM CHALCONES. [Link]

  • ResearchGate. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • ResearchGate. (n.d.). Mechanistic Considerations of Guanidine-Catalyzed Reactions. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Search Results. [Link]

  • ResearchGate. (n.d.). Cyclization reaction between alkynones and guanidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [Link]

  • National Center for Biotechnology Information. (n.d.). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • PubMed. (2020). Generation and Reactivity of 2-Amido-1,3-diaminoallyl Cations: Cyclic Guanidine Annulations via Net (3 + 2) and (4 + 3) Cycloadditions. [Link]

  • Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]

  • ResearchGate. (n.d.). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. [Link]

Sources

Stability of 1-(2,2-Dimethoxyethyl)guanidine under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,2-Dimethoxyethyl)guanidine

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile chemical reagent. My goal is to move beyond simple instructions and explain the chemical principles governing its stability, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound, focusing on its stability profile under different pH conditions.

Question 1: I used this compound in an acidic reaction medium (e.g., pH < 5) and my synthesis failed or yielded an unexpected product. What happened?

Answer: You have likely observed the primary chemical liability of this molecule: the acid-catalyzed hydrolysis of its acetal functional group. The this compound molecule contains two key functional groups with opposing pH sensitivities: a highly basic guanidine group and an acid-labile acetal group.

  • Guanidine Group: The guanidine moiety is a very strong base with a conjugate acid pKₐ of approximately 13.6.[1] This means that from acidic up to strongly basic conditions, it exists predominantly as the protonated, resonance-stabilized, and highly stable guanidinium cation.[1] This part of the molecule is generally robust in acidic media.

  • Acetal Group: The dimethoxyethyl portion of the molecule is an acetal. Acetals are thermodynamically unstable under acidic conditions and readily hydrolyze to form an aldehyde (or ketone) and the corresponding alcohol.[2][3] This reaction is rapid and often irreversible in aqueous acidic environments.

Under your acidic conditions, the acetal has most likely degraded to form 2-guanidinoacetaldehyde. This new, highly reactive aldehyde can then participate in undesired side reactions, leading to complex product mixtures or complete failure of the intended reaction.

Mechanism of Acid-Catalyzed Acetal Hydrolysis:

The degradation follows a well-established A-1 mechanism for acetal hydrolysis.[4]

  • Protonation: An acid catalyst (H₃O⁺) protonates one of the methoxy oxygen atoms, converting it into a good leaving group (methanol).

  • Loss of Leaving Group: The protonated methoxy group departs as a neutral methanol molecule, forming a resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack by Water: A water molecule attacks the highly electrophilic carbocation.

  • Deprotonation: The resulting intermediate is deprotonated by a water molecule to yield a hemiacetal.

  • Repeat: Steps 1-4 are repeated for the second methoxy group, ultimately yielding the final aldehyde product, 2-guanidinoacetaldehyde.[2]

Below is a diagram illustrating this critical degradation pathway.

Caption: Acid-catalyzed degradation pathway of the acetal group.

Question 2: Is this compound stable under basic conditions (e.g., pH > 8)?

Answer: Yes, generally, the molecule is significantly more stable under neutral to moderately basic conditions.

  • Acetal Group: The acetal functional group is resistant to hydrolysis under basic conditions.[3] Therefore, the primary degradation pathway observed in acid is completely shut down at higher pH.

  • Guanidine Group: In its neutral (free base) form, the guanidine group is stable. While some complex, bicyclic guanidines can show sensitivity to water under alkaline conditions, simple monosubstituted guanidines are robust.[5] Degradation of the guanidine moiety itself would require harsh conditions, such as very high temperatures or extremely caustic solutions, which are outside the scope of typical synthetic or biological experiments.

Question 3: What are the recommended storage conditions for solutions of this compound?

Answer: Based on its chemical properties, the following storage conditions are recommended:

  • Solid Form: Store the compound as its salt (e.g., hydrochloride or acetate) in a tightly sealed container in a cool, dry place. The salt form is stable and less hygroscopic than the free base.

  • Aqueous Solutions: Prepare solutions in a buffered system with a pH between 7.5 and 9.0 . Avoid unbuffered water, which can become acidic from dissolved CO₂. Do not use acidic buffers (e.g., acetate, citrate below pH 6).

The table below summarizes suitable buffer systems for maintaining stability.

pH Range Recommended Buffer System Comments
7.0 - 8.0Phosphate (e.g., PBS)Excellent buffering capacity. Ensure compatibility with other reagents.
7.5 - 9.0Tris-HClWidely used and compatible with many biological applications.[6]
8.5 - 10.0BorateEffective at higher pH, but check for potential interactions with diols if present in your system.

Question 4: How can I experimentally verify the stability of my compound in a specific buffer or reaction mixture?

Answer: A forced degradation study is the most direct way to assess stability.[7] This involves intentionally exposing the compound to your experimental conditions (or harsher versions) and monitoring its integrity over time using an analytical technique like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

See the detailed protocol for a forced degradation study in the "Experimental Protocols" section below.

Logical Stability Framework

The stability of this compound is a direct consequence of the pH-dependent behavior of its two core functional groups. This relationship can be visualized as follows:

Stability_Framework pH_Scale pH_Scale Acetal Acetal Group Unstable Stable Stable pH_Scale:f0->Acetal:f0 Hydrolysis pH_Scale:f1->Acetal:f1 pH_Scale:f2->Acetal:f2 Guanidine Guanidinium Cation Stable Stable Stable (as Free Base) pH_Scale:f0->Guanidine:f0 pH_Scale:f1->Guanidine:f1 pH_Scale:f2->Guanidine:f2 Overall Overall Molecule Stability UNSTABLE STABLE STABLE Acetal:f0->Overall:f0 Acetal:f1->Overall:f1 Acetal:f2->Overall:f2 Guanidine:f0->Overall:f0 Guanidine:f1->Overall:f1 Guanidine:f2->Overall:f2

Caption: pH-dependent stability of the functional groups.

Experimental Protocols

These protocols provide a validated framework for assessing the stability of this compound.

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to rapidly determine the stability of the compound under various pH conditions.

Objective: To identify potential degradation pathways and establish stable operating conditions.

Materials:

  • This compound HCl

  • 0.1 M HCl (Acidic Stress)

  • Phosphate Buffered Saline (PBS), pH 7.4 (Neutral Stress)

  • 0.1 M NaOH (Basic Stress)

  • HPLC system with UV detector

  • Class A volumetric flasks and pipettes

Workflow Diagram:

Workflow prep 1. Prepare Stock Solution (1 mg/mL in Water) stress_acid 2a. Acidic Stress Mix with 0.1 M HCl prep->stress_acid stress_neutral 2b. Neutral Stress Mix with PBS pH 7.4 prep->stress_neutral stress_base 2c. Basic Stress Mix with 0.1 M NaOH prep->stress_base incubate 3. Incubate Samples (e.g., RT, 40°C) stress_acid->incubate stress_neutral->incubate stress_base->incubate sample 4. Sample at Timepoints (t=0, 1h, 4h, 24h) incubate->sample quench 5. Quench/Neutralize (If necessary) sample->quench analyze 6. Analyze by HPLC (See Protocol 2) quench->analyze interpret 7. Interpret Data (Compare chromatograms) analyze->interpret

Sources

Troubleshooting guide for the Biginelli reaction with 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Biginelli reaction, with a specialized focus on the use of 1-(2,2-dimethoxyethyl)guanidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful multicomponent reaction. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our aim is to provide you with the expertise and validated strategies necessary to troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

The Biginelli reaction, a cornerstone of heterocyclic chemistry, can present unique challenges when employing substituted guanidines. Below are solutions to common problems encountered when using this compound as the nitrogen-containing component.

Question 1: I am observing very low to no yield of my desired dihydropyrimidinone. What are the likely causes and how can I improve the outcome?

Low yields in Biginelli reactions involving guanidines are a known challenge, often due to the high basicity of the guanidine moiety which can interfere with the acid-catalyzed mechanism.[1][2][3] Here’s a systematic approach to boost your yields:

  • Catalyst Selection and Loading: The choice and amount of acid catalyst are critical. While strong Brønsted acids like HCl are traditional, they can lead to side reactions or decomposition.[1] Consider milder Lewis acids which have shown to be effective.[4]

    • Recommendation: Start with a Lewis acid catalyst such as Yb(OTf)₃ or InCl₃. These have been reported to improve yields in classical Biginelli reactions.[4] A catalyst screening is highly recommended.

    • Protocol: Begin with 10-20 mol% of the Lewis acid catalyst. Higher loadings are not always better and can sometimes promote side reactions.

  • Solvent Effects: The polarity and nature of the solvent can significantly influence the reaction rate and equilibrium.[1]

    • Recommendation: While ethanol is a common solvent, polar aprotic solvents like DMF or acetonitrile can be beneficial, particularly when dealing with substituted guanidines.[1] Solvent-free conditions, often coupled with microwave irradiation, have also been shown to dramatically increase yields and reduce reaction times.[4][5]

  • Temperature and Reaction Time: These two parameters are intrinsically linked.

    • Recommendation: If using conventional heating, a temperature range of 70-100°C is a good starting point.[6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. For microwave-assisted synthesis, temperatures around 120°C for short durations (10-30 minutes) have proven effective for guanidine-based Biginelli reactions.[5]

  • Stoichiometry of Reactants: An excess of one reactant can sometimes drive the reaction to completion.

    • Recommendation: Using a slight excess (1.2-1.5 equivalents) of the β-dicarbonyl compound and the aldehyde relative to the guanidine can be beneficial. In some cases, a twofold excess of the guanidine salt has been used to improve yields in microwave-assisted syntheses.[5]

Question 2: My reaction is producing a complex mixture of byproducts. What are the potential side reactions and how can I minimize them?

The formation of multiple products often stems from the reactivity of the starting materials and intermediates under the reaction conditions. With this compound, you have two primary concerns: side reactions involving the guanidine and the potential for premature deprotection of the acetal.

  • Guanidine-Related Side Products: Guanidines can react to form various adducts. For instance, the formation of double Biginelli adducts has been observed.[5]

    • Mitigation: Careful control of stoichiometry and reaction time is key. Using a moderate excess of the guanidine, as opposed to a large excess, can help. Monitoring the reaction progress and stopping it once the main product is formed is also crucial.

  • Acetal Deprotection: The dimethoxyethyl group is an acetal, which is susceptible to cleavage under acidic conditions to reveal an aldehyde. This newly formed aldehyde can then participate in undesired reactions.

    • Mitigation:

      • Milder Catalysts: Employing milder Lewis acids or even certain solid-supported acid catalysts can reduce the rate of deprotection.

      • Controlled Temperature: Lowering the reaction temperature may slow down the deprotection more than the desired Biginelli condensation.

      • Protecting Group Strategy: If premature deprotection is a persistent issue, consider using a more robust protecting group for the guanidine itself, such as a triazone protecting group, which can be removed in a subsequent step under specific conditions.[1][7]

Question 3: I am having difficulty purifying my final product. What are the recommended purification strategies?

Purification of dihydropyrimidinones, especially those derived from guanidines, can be challenging due to their polarity and potential for salt formation.

  • Crystallization: This is often the most effective method for obtaining pure product.

    • Protocol: After the reaction work-up (e.g., quenching with a base and extraction), concentrate the crude product and attempt crystallization from a suitable solvent system. Common solvents for recrystallization of dihydropyrimidinones include ethanol, ethyl acetate, or mixtures of these with hexanes.

  • Column Chromatography: If crystallization is not feasible, column chromatography on silica gel is the next option.

    • Eluent System: Due to the basic nature of the guanidine-derived product, it may streak on silica gel. To counter this, you can:

      • Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

      • Use alumina as the stationary phase, which is more suitable for basic compounds.

  • Aqueous Recrystallization: For some Biginelli products, purification through aqueous recrystallization can be an environmentally friendly and effective method.[3]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the Biginelli reaction?

The exact mechanism has been a subject of debate, but the most widely accepted pathway involves an acid-catalyzed condensation.[4] The reaction likely proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and the guanidine, which is then attacked by the enol of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield the dihydropyrimidinone ring.[4]

Q2: How does the use of this compound differ from using urea or thiourea?

The primary difference lies in the nucleophilicity and basicity of the guanidine nitrogen atoms compared to the urea or thiourea nitrogens. Guanidines are significantly more basic, which can influence the reaction mechanism and necessitate different catalytic conditions.[1] Furthermore, the substituent on the guanidine can introduce steric hindrance and potential side reactions, as is the case with the acid-sensitive acetal in this compound.

Q3: Can I use microwave irradiation for this reaction?

Yes, microwave-assisted synthesis is highly recommended for Biginelli reactions involving guanidines.[5] It has been shown to significantly reduce reaction times, improve yields, and in some cases, lead to cleaner reaction profiles compared to conventional heating.[5]

Q4: What is the stability of this compound?

This compound, like many guanidine derivatives, can be hygroscopic and should be stored in a cool, dry place under an inert atmosphere. The acetal functionality is generally stable under neutral and basic conditions but is sensitive to acid.[8] It is advisable to handle the reagent promptly and avoid prolonged exposure to acidic environments outside of the reaction itself.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale
Guanidine This compound1.0 equivalent
Aldehyde Aromatic or Aliphatic1.2 equivalents
β-Dicarbonyl e.g., Ethyl acetoacetate1.2 equivalents
Catalyst Yb(OTf)₃15 mol%
Solvent Ethanol or AcetonitrileSufficient to dissolve reactants
Temperature 80 °C (conventional) or 120 °C (microwave)Balance reaction rate and stability
Time 4-24 h (conventional) or 10-30 min (microwave)Monitor by TLC/LC-MS
General Protocol for Microwave-Assisted Biginelli Reaction
  • To a 10 mL microwave vial, add this compound (1.0 mmol), the aldehyde (1.2 mmol), the β-dicarbonyl compound (1.2 mmol), and the catalyst (e.g., Yb(OTf)₃, 0.15 mmol).

  • Add the chosen solvent (e.g., ethanol, 3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After cooling, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Visualizing the Process

Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R_Guanidine This compound I_Iminium N-Acyliminium Ion R_Guanidine->I_Iminium + Aldehyde (Acid Catalyst) R_Aldehyde Aldehyde R_Aldehyde->I_Iminium R_Ketoester β-Ketoester I_Adduct Open-Chain Adduct R_Ketoester->I_Adduct I_Iminium->I_Adduct + Ketoester (Enol) P_DHPM Dihydropyrimidinone I_Adduct->P_DHPM Cyclization & Dehydration

Caption: Proposed mechanism of the Biginelli reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Catalyst Step 1: Catalyst Optimization - Screen Lewis Acids (e.g., Yb(OTf)₃) - Vary catalyst loading (10-25 mol%) Start->Catalyst Solvent Step 2: Solvent & Temperature - Try polar aprotic (DMF, MeCN) - Consider microwave heating (120°C) Catalyst->Solvent Stoichiometry Step 3: Adjust Stoichiometry - Use excess aldehyde/ketoester (1.2-1.5 eq) Solvent->Stoichiometry Analysis Re-evaluate Yield Stoichiometry->Analysis Side_Products Check for Side Products - TLC/LC-MS analysis - Consider acetal deprotection Analysis->Side_Products If still low

Caption: Systematic workflow for addressing low reaction yields.

References

  • Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 71(2), 6776–6784. Available at: [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction | Request PDF. (2006). ResearchGate. Available at: [Link]

  • Wipf, P., & Cunningham, A. (2005). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Bioorganic & Medicinal Chemistry Letters, 15(13), 3249–3252. Available at: [Link]

  • de la Torre, P., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. Available at: [Link]

  • Nilsson, B. L., & Overman, L. E. (2006). Concise synthesis of guanidine-containing heterocycles using the Biginelli reaction. Europe PMC. Available at: [Link]

  • Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(16), 4933. Available at: [Link]

  • Biginelli Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. Available at: [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. Available at: [Link]

  • Dimethyl Acetals - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of Dihydropyrimidine Hybrids via Guanidine-Based Biginelli Reaction. (2019). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Reactions with 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers utilizing 1-(2,2-Dimethoxyethyl)guanidine in their synthetic workflows. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to common challenges, with a primary focus on controlling regioselectivity in heterocyclic synthesis. As an unsymmetrical guanidine, this compound presents unique opportunities and challenges in directing the course of a reaction to achieve the desired constitutional isomer. This guide will equip you with the foundational knowledge and actionable protocols to master its reactivity.

Understanding the Challenge: The Three Faces of a Nucleophile

The core of the regioselectivity issue with this compound lies in its three distinct nitrogen atoms, each with a potentially different nucleophilicity. In a typical condensation reaction, for instance with a 1,3-dicarbonyl compound to form a pyrimidine, any of these nitrogens could initiate the reaction, leading to a mixture of products.

The relative nucleophilicity of these nitrogens is influenced by a combination of electronic and steric factors:

  • N1 and N3 (the terminal nitrogens of the guanidine core): These are generally considered more nucleophilic due to the delocalization of the lone pair electrons across the guanidine system.

  • N2 (the nitrogen bearing the 2,2-dimethoxyethyl group): The alkyl substituent is electron-donating, which should increase the electron density on this nitrogen. However, the bulky nature of the 2,2-dimethoxyethyl group can introduce significant steric hindrance, potentially disfavoring its participation in reactions with sterically demanding electrophiles.[1][2][3]

The interplay of these factors is often subtle and highly dependent on the specific reaction conditions and the structure of the electrophilic partner.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when using this compound and provides a systematic approach to resolving them.

Problem 1: Formation of a Mixture of Regioisomers

Symptoms:

  • NMR spectra of the crude product show multiple sets of signals for the desired product.

  • HPLC analysis reveals multiple peaks with the same mass.

  • Difficulty in purifying the desired product due to the presence of closely related isomers.

Root Causes and Corrective Actions:

Potential Cause Explanation Suggested Solution
Lack of Steric or Electronic Differentiation The electrophile may not be sterically or electronically biased enough to favor reaction at a single nitrogen of the guanidine.1. Modify the Electrophile: If possible, introduce a bulky substituent on the electrophile to sterically direct the initial attack to the less hindered N1 or N3 of the guanidine. 2. Employ Protecting Groups: This is the most robust solution. See the detailed protocol below for selective N-protection.
Inappropriate Solvent Choice The solvent can influence the tautomeric equilibrium of the guanidine and the transition state energies of the different reaction pathways.1. Vary Solvent Polarity: Screen a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol, isopropanol). Polar protic solvents can hydrogen bond with the guanidine nitrogens, altering their relative nucleophilicity.
Incorrect Base or pH The choice of base and the resulting pH of the reaction mixture can affect which nitrogen is deprotonated (if starting from a salt) or its protonation state, thereby modulating its nucleophilicity.1. Screen Bases: Test a variety of bases, from organic bases (e.g., DBU, triethylamine) to inorganic bases (e.g., K₂CO₃, NaOEt). The counter-ion of the base can also play a role. 2. Control pH: For reactions in protic solvents, careful control of pH with buffers might favor one reactive form of the guanidine over others.
Suboptimal Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired isomer, leading to lower selectivity.1. Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) to favor the kinetically controlled product, which is often the more regioselective one.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the regiochemistry of my product?

A1: A combination of analytical techniques is often necessary for unambiguous structure determination:

  • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. HMBC can show long-range correlations between protons on the dimethoxyethyl group and carbons in the heterocyclic ring, helping to establish connectivity. NOESY can show through-space correlations, which can also help in assigning the correct isomer.[4][5]

  • X-ray Crystallography: If you can obtain a single crystal of your product, this is the definitive method for determining its three-dimensional structure and, therefore, its regiochemistry.[6][7][8]

  • HPLC Analysis: Developing a robust HPLC method can allow you to separate the regioisomers and, by comparing with authenticated standards (if available), identify your product.[9][10]

Q2: Which protecting group should I use for the guanidine nitrogens?

A2: The choice of protecting group depends on the overall synthetic strategy and the stability of your molecules to the deprotection conditions.

  • Boc (tert-Butoxycarbonyl): Commonly used and removed under acidic conditions (e.g., TFA). It's possible to obtain mono- and di-Boc protected guanidines.

  • Cbz (Carboxybenzyl): Removed by hydrogenolysis, which are mild conditions for many functional groups.

  • TFAc (Trifluoroacetyl): An excellent choice for an orthogonal protecting group, as it is stable to acidic conditions used to remove Boc groups but is readily cleaved under mild basic conditions (e.g., dilute ammonia or K₂CO₃ in methanol).[11][12] This allows for selective deprotection and reaction at different nitrogens.

Q3: Can I use Lewis acids to improve regioselectivity?

A3: Yes, this is a promising strategy. A Lewis acid could coordinate to one of the nitrogen atoms or to the oxygen of the dimethoxy group, altering the electronic properties and steric environment of the guanidine.[13][14] This could enhance the nucleophilicity of a specific nitrogen or block a particular site from reacting. Screening a variety of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, BF₃·OEt₂) at catalytic or stoichiometric amounts could be beneficial.

Experimental Protocols

Protocol 1: Selective N-Protection of this compound for Regiocontrolled Pyrimidine Synthesis

This protocol describes a strategy to favor the formation of a specific pyrimidine regioisomer by protecting the internal (N2) and one of the terminal (N3) nitrogens, leaving N1 as the primary nucleophile.

Workflow Diagram:

G cluster_0 Protection cluster_1 Condensation cluster_2 Deprotection start This compound protect React with 2.2 eq. Boc₂O in THF/DCM at 0 °C to RT start->protect diprotected Isolate N,N'-di-Boc-1-(2,2-dimethoxyethyl)guanidine protect->diprotected condense Condense with di-Boc guanidine NaOEt, EtOH, Reflux diprotected->condense dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condense pyrimidine Protected Pyrimidine condense->pyrimidine deprotect Treat with TFA in DCM at RT pyrimidine->deprotect final_product Isolate Target Regioisomer deprotect->final_product G start Problem: Mixture of Regioisomers analyze Analyze Crude Product: - ¹H NMR for ratio - LC-MS for masses start->analyze strategy Select Control Strategy analyze->strategy protect Protecting Group Strategy (Most Robust) strategy->protect High Selectivity Needed conditions Reaction Condition Optimization (Faster to Screen) strategy->conditions Initial Screening protect_steps 1. Choose orthogonal protecting groups (e.g., Boc, TFAc) 2. Protect non-target nitrogens 3. Run reaction 4. Deprotect protect->protect_steps cond_steps Systematically Vary: - Solvent (Polarity) - Temperature (Kinetics vs. Thermo) - Base/Catalyst (e.g., Lewis Acids) conditions->cond_steps verify Verify Outcome: - Confirm single isomer formation - Characterize structure (2D NMR, X-ray) protect_steps->verify cond_steps->verify

Sources

Effect of solvent and temperature on 1-(2,2-Dimethoxyethyl)guanidine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reactivity of 1-(2,2-Dimethoxyethyl)guanidine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. Here, we provide in-depth, field-proven insights into optimizing its reactivity by modulating solvent and temperature. The content is structured in a practical question-and-answer format to directly address common challenges and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A: this compound is a highly functionalized organic base. Structurally, it combines a strongly basic guanidine core (pKa of the conjugate acid is ~13.5) with a protected aldehyde in the form of a dimethyl acetal.[1][2] Its principal application is in heterocyclic chemistry as a potent N-C-N building block for constructing nitrogen-containing rings. It is most widely used in cyclocondensation reactions with 1,3-bielectrophiles (such as β-ketoesters or chalcones) to synthesize substituted pyrimidines, which are core scaffolds in many pharmaceutical agents.[3][4][5]

Q2: What is the fundamental reaction mechanism in pyrimidine synthesis using this reagent?

A: The reaction is a type of cyclocondensation, often related to the Biginelli reaction.[5] The guanidine acts as a potent nucleophile. The mechanism generally proceeds as follows:

  • Nucleophilic Attack: One of the amino nitrogens of the guanidine attacks a carbonyl carbon of the 1,3-bielectrophile.

  • Intermediate Formation: A transient intermediate is formed.

  • Intramolecular Cyclization: A second nucleophilic attack occurs from another nitrogen of the guanidine moiety onto the second electrophilic center of the partner molecule.

  • Dehydration/Elimination: A molecule of water (or alcohol) is eliminated to form the stable aromatic pyrimidine ring.

The use of guanidine hydrochloride salt is common and requires a base to release the free, reactive guanidine.[6] However, the free base can also be used directly. The dimethoxyethyl group typically remains as a spectator substituent on the resulting pyrimidine ring unless specific acidic conditions are applied for its deprotection to an aldehyde.

Q3: How does the choice of solvent impact the reactivity of this compound?

A: Solvent selection is a critical parameter that dictates reaction success.[7][8] Its role is multifaceted:

  • Solubility: It must effectively dissolve the guanidine salt (if used), the reaction partner, and any base or catalyst.

  • Stabilization: The solvent's polarity can stabilize charged intermediates or transition states, directly influencing the reaction rate.[9]

  • Reactivity: In protic solvents (e.g., ethanol, water), the highly basic guanidine can deprotonate the solvent, altering the reaction environment and potentially participating in the reaction mechanism.[10] Aprotic solvents (e.g., DMF, THF, Acetonitrile) are generally preferred to avoid this.[3][11]

An inappropriate solvent can lead to poor solubility, slow reaction rates, or the formation of unwanted side products.[7]

Q4: What is the typical temperature range for these reactions, and why is it important?

A: The optimal temperature is highly dependent on the specific substrates and solvent used. The range can be anywhere from room temperature to temperatures exceeding 150°C (often under microwave irradiation).[6] Temperature directly controls the reaction kinetics; higher temperatures generally lead to faster reaction rates.[9] However, guanidine derivatives can be susceptible to thermal decomposition at excessively high temperatures.[12][13][14] Therefore, the goal is to find an optimal temperature that provides a reasonable reaction rate without causing significant degradation of the starting materials or products.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

Question: My cyclocondensation reaction using this compound is resulting in a very low yield or failing completely. What factors related to solvent and temperature should I investigate?

Answer: This is a common issue that can often be resolved by systematically optimizing your reaction conditions.

  • Potential Cause 1: Poor Solubility of Reactants.

    • Explanation: If your guanidine reagent or coupling partner is not fully dissolved, the reaction will be slow and inefficient. This is a common issue when moving from polar to non-polar solvents.

    • Solution: Switch to a more polar aprotic solvent. Dimethylformamide (DMF) is an excellent starting point due to its high polarity and boiling point. Other options include Acetonitrile (MeCN) or Tetrahydrofuran (THF) .[3][7][11] Gentle heating can also improve solubility, but ensure all components are dissolved before attempting to drive the reaction at a higher temperature.

  • Potential Cause 2: Sub-Optimal Reaction Temperature.

    • Explanation: The activation energy for the cyclization may not be met at lower temperatures. Conversely, excessively high temperatures can lead to decomposition.[14]

    • Solution:

      • Start with gentle heating (e.g., 50-60 °C) and monitor the reaction's progress by TLC or LC-MS.

      • If the reaction is sluggish, incrementally increase the temperature by 20 °C intervals.

      • Consider switching to a higher-boiling solvent if the desired temperature exceeds the boiling point of your current solvent (e.g., switch from THF to DMF).

      • If decomposition (indicated by the reaction mixture turning dark brown or black) is observed, reduce the temperature.

  • Potential Cause 3: Incorrect Basicity.

    • Explanation: If you are using a guanidinium salt (e.g., the hydrochloride), a base is required to generate the free, nucleophilic guanidine. An insufficient amount or incorrect choice of base will stall the reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For guanidine hydrochloride, inorganic bases like K₂CO₃ or organic bases like triethylamine (TEA) or DBU are often effective. The solvent must be compatible with the chosen base.

Issue 2: Formation of Multiple Side Products

Question: My reaction is proceeding, but the TLC/LC-MS shows a complex mixture of products. How can I improve the selectivity by adjusting the solvent and temperature?

Answer: Poor selectivity often arises from competing reaction pathways or product degradation.

  • Potential Cause 1: Kinetically Favored Side Reactions.

    • Explanation: At higher temperatures, reactions may proceed through higher-energy transition states, leading to kinetically favored but undesired products. The high basicity of guanidine can also catalyze side reactions of your starting materials.

    • Solution: Try running the reaction at a lower temperature for a longer period. This often favors the formation of the more stable, thermodynamically favored product. Cooling the reaction (e.g., 0 °C to room temperature) can significantly enhance selectivity in some cases.

  • Potential Cause 2: Solvent-Influenced Reaction Pathways.

    • Explanation: The polarity of the solvent can preferentially stabilize one transition state over another. In a non-polar solvent, intermediates may behave differently than in a highly polar one, opening up alternative reaction channels.

    • Solution: Screen a panel of solvents with varying polarities. Start with a standard like DMF, then test a less polar option like THF and a more polar one like DMSO. This systematic approach can reveal a solvent that minimizes side product formation.[7]

Issue 3: Reaction Stalls Before Completion

Question: My reaction begins, and I can see the product forming, but it stops before the limiting reagent is fully consumed. How can I drive the reaction to completion?

Answer: A stalled reaction often indicates that an equilibrium has been reached or that a reaction byproduct is inhibiting the process.

  • Potential Cause 1: Reversible Reaction.

    • Explanation: Many condensation reactions are reversible. The accumulation of byproducts like water or alcohol can push the equilibrium back towards the starting materials.

    • Solution:

      • Increase Temperature: Raising the temperature can often overcome the energy barrier to push the reaction forward.

      • Byproduct Removal: If the reaction generates water, and you are using a suitable solvent like toluene, use a Dean-Stark apparatus to remove the water azeotropically and drive the equilibrium towards the product.

      • Use of Molecular Sieves: Adding activated molecular sieves to the reaction mixture can effectively sequester water and promote completion.

Data Presentation: Solvent and Temperature Effects

For a typical pyrimidine synthesis via cyclocondensation, the following trends are generally observed.

Table 1: Summary of Solvent Effects on Reactivity

SolventPolarityTypical Temperature RangeAdvantagesPotential Issues
Ethanol (EtOH) Protic, Polar60-80 °C (Reflux)Good solubility for many polar reactants.Can be deprotonated by guanidine; may participate in the reaction.
THF Aprotic, Mid-Polarity50-66 °C (Reflux)Good general-purpose solvent; less reactive than protic solvents.Lower boiling point limits reaction temperature; may not dissolve all salts.
Acetonitrile (MeCN) Aprotic, Polar60-82 °C (Reflux)Excellent for dissolving polar compounds; often promotes clean reactions.[8]Can be sensitive to strong bases.
DMF Aprotic, Highly Polar60-150 °CExcellent solvating power for a wide range of substrates.[3]High boiling point can make removal difficult; potential for decomposition at high temps.
Toluene Aprotic, Non-Polar80-110 °C (Reflux)Allows for azeotropic removal of water.Poor solubility for highly polar guanidine salts.

Table 2: Summary of Temperature Effects on Reactivity

Temperature RangeEffect on Reaction RateEffect on SelectivityPotential Issues
20-40 °C Slow to moderate.Generally higher selectivity.Reaction may be too slow to be practical; may not proceed at all.
40-80 °C Moderate to fast.Good balance of rate and selectivity for many reactions.May not be sufficient for less reactive substrates.
80-120 °C Fast.Selectivity may decrease as temperature increases.Increased risk of side product formation.
>120 °C (incl. MW) Very fast.Often lower selectivity.High risk of thermal decomposition of reagents or products.[13][14]

Visualizations and Workflows

Experimental Workflow

The following diagram outlines a typical experimental workflow for a cyclocondensation reaction.

G reagent_prep Reagent Preparation (Guanidine, Electrophile, Solvent, Base) setup Reaction Setup (Under N2 if needed, add reagents) reagent_prep->setup 1. reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction 2. workup Reaction Workup (Quench, Extract, Wash) reaction->workup 3. purification Purification (Column Chromatography, Recrystallization) workup->purification 4. analysis Analysis (NMR, MS, m.p.) purification->analysis 5.

Caption: General experimental workflow for synthesis.

Troubleshooting Decision Tree

This flowchart provides a logical path for troubleshooting low-yield reactions.

G start Low Yield? solubility Are all reactants soluble? start->solubility Yes temp Is temperature optimized? solubility->temp Yes change_solvent Action: Switch to a more polar solvent (e.g., DMF). solubility->change_solvent No base Is base correct/sufficient? temp->base Yes increase_temp Action: Incrementally increase temperature. Monitor for decomp. temp->increase_temp No check_base Action: Check base stoichiometry and compatibility. base->check_base No success Problem Resolved change_solvent->success increase_temp->success check_base->success

Caption: Decision tree for troubleshooting low yield.

Experimental Protocol: Synthesis of a Substituted Pyrimidine

This protocol is a generalized procedure and should be adapted based on the specific reactivity of the chosen 1,3-dicarbonyl compound.

Objective: To synthesize a 4,6-disubstituted-2-(2,2-dimethoxyethylamino)pyrimidine.

Materials:

  • This compound hydrochloride

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for chromatography

Procedure:

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq), the 1,3-dicarbonyl compound (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., with a 1:1 mixture of Ethyl Acetate:Hexanes as eluent). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure pyrimidine product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

References

  • A Comparative Analysis of the Stability of Guanidinium Salts: A Guide for Researchers - Benchchem.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH.
  • Thermal decomposition properties of guanidine nitrate and basic cupric nitrate | Request PDF - ResearchGate.
  • Aminolysis of Five-membered Cyclic Carbonate Catalyzed by Guanidines: Solvent Effects on the Formation of Guanidine Dimers | Request PDF - ResearchGate.
  • Optimization of reaction conditions Reaction conditions: 1a (0.02 mmol,... - ResearchGate.
  • The nonenzymatic decomposition of guanidines and amidines - PubMed - NIH.
  • Decomposition of Urea and Guanidine Nitrate.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Navigating the Synthesis of Pyridazin-3(2H)-one-based Guanidines: A Technical Support Guide - Benchchem.
  • Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture - PMC - NIH.
  • Research On Thermal Stability Of Typical Guanidine Compounds - Globe Thesis.
  • Troubleshooting poor yield in guanidine stearate synthesis - Benchchem.
  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PubMed Central.
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC - NIH.
  • Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent | Request PDF - ResearchGate.
  • Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent (2024) | Sattar Revayat - SciSpace.
  • Optimization of the conditions for the reaction of 1 with piperidine a . | Download Scientific Diagram - ResearchGate.
  • Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled - ChemRxiv.
  • optimizing reaction conditions for 1-Mesitylguanidine catalysis - Benchchem.
  • Technical Support Center: Optimizing Guanidine Synthesis - Benchchem.
  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN.
  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate - ResearchGate.
  • Product Class 13: Guanidine Derivatives.
  • Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - MDPI.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PubMed Central.
  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC - PubMed Central.
  • A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine.
  • Guanidine chemistry - PubMed.
  • Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction - Western CEDAR.
  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - ResearchGate.
  • Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines - PMC - NIH.
  • Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction. | Semantic Scholar.

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Removal of unreacted 1-(2,2-Dimethoxyethyl)guanidine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 1-(2,2-Dimethoxyethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing unreacted starting material and byproducts from your reaction mixtures. We will explore the causality behind experimental choices to ensure you can develop a robust and self-validating purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. Two key features dominate its behavior:

  • The Guanidine Moiety: This group is strongly basic, with a pKa typically in the range of 12.5-13.5.[1] This means that at neutral or acidic pH, it will exist predominantly in its protonated form, the guanidinium ion. This positive charge makes it highly polar and water-soluble.

  • The Dimethoxyethyl Group: This portion of the molecule contains an acetal functional group. Acetals are sensitive to acidic conditions and can undergo hydrolysis to yield the corresponding aldehyde and methanol. This instability in acidic environments is a critical consideration for purification method selection.[2]

Therefore, any purification strategy must balance the need to exploit the basicity of the guanidine group with the requirement to protect the acid-labile acetal.

Q2: My initial attempts at liquid-liquid extraction to remove my product from the aqueous reaction mixture into an organic solvent have failed. Why is this?

A2: This is a common issue encountered with highly polar, basic compounds like guanidines. The free base form of this compound, while less polar than its salt form, is often still too soluble in aqueous media to be efficiently extracted into common organic solvents like diethyl ether or tetrahydrofuran.[3] The multiple hydrogen bond donors and acceptors on the guanidine group contribute to its high affinity for polar solvents.

Q3: Is column chromatography a viable option for purifying this compound?

A3: Yes, column chromatography is a highly effective technique. However, standard silica gel chromatography can sometimes be challenging due to the strong basicity of the guanidine group, which can lead to tailing and poor separation. More advanced techniques are often more suitable:

  • Mixed-Mode Chromatography: This is an excellent choice as it utilizes stationary phases with both reversed-phase (for hydrophobic interactions) and ion-exchange (for ionic interactions) properties.[4][5] This dual mechanism allows for enhanced retention and separation of polar, ionizable compounds.

  • Ion-Exchange Chromatography: Given the strong basicity of the guanidine group, cation-exchange chromatography can be a powerful tool for purification.

Q4: Can I use scavenger resins for purification?

A4: Absolutely. Scavenger resins provide a straightforward method for removing excess reagents or impurities. For a basic compound like this compound, an acidic scavenger resin (e.g., a polymer-bound sulfonic acid) would be effective in binding your product, allowing other non-basic impurities to be washed away.[6][7] The product can then be released from the resin by treatment with a suitable base.

Troubleshooting Guides & Detailed Protocols

Troubleshooting Purification Challenges
Problem Potential Cause Recommended Solution
Low recovery after purification Acid-catalyzed hydrolysis of the acetal group: Use of acidic conditions (e.g., acidic workup, some silica gel chromatography) can cleave the dimethoxyethyl group.Maintain neutral to basic pH throughout the purification process. Use neutral or basic alumina for chromatography if silica is problematic.
Product remains in the aqueous phase during extraction: The guanidinium salt is highly water-soluble.Perform a "reverse" extraction. Make the aqueous phase basic to ensure the guanidine is in its free base form, then extract with an appropriate organic solvent. Alternatively, use salting out to decrease its aqueous solubility.
Product "oils out" instead of crystallizing Supersaturation or presence of impurities: The compound is coming out of solution above its melting point or impurities are inhibiting crystal formation.Slow down the cooling process during crystallization. Try using a different solvent system or a seed crystal to induce crystallization.
Poor separation on silica gel column Strong interaction of the basic guanidine with acidic silica: This leads to peak tailing and poor resolution.Deactivate the silica gel with a small amount of a volatile base (e.g., triethylamine) in the eluent. Alternatively, use a different stationary phase like alumina or a mixed-mode column.[8]

Experimental Protocols

Protocol 1: Purification by Acidic Scavenger Resin

This protocol is ideal for selectively removing the basic this compound from a mixture of non-basic compounds.

Workflow Diagram:

Scavenger_Resin_Workflow cluster_workflow Scavenger Resin Purification Workflow ReactionMixture Crude Reaction Mixture in Organic Solvent AddResin Add Acidic Scavenger Resin ReactionMixture->AddResin Stir Stir/Agitate AddResin->Stir Filter Filter to Separate Resin Stir->Filter WashResin Wash Resin with Solvent Filter->WashResin Resin-bound Product Concentrate Concentrate Eluate Filter->Concentrate Filtrate (Impurities) Elute Elute Product with Basic Solution WashResin->Elute Elute->Concentrate PurifiedProduct Purified Product Concentrate->PurifiedProduct

Caption: Workflow for purification using an acidic scavenger resin.

Step-by-Step Methodology:

  • Select the appropriate scavenger resin: Choose a sulfonic acid-based macroporous polystyrene resin.[7]

  • Prepare the reaction mixture: Dissolve the crude reaction mixture in a suitable organic solvent in which the product and impurities are soluble (e.g., dichloromethane, THF).

  • Add the scavenger resin: Add 3-5 equivalents of the acidic scavenger resin to the solution.

  • Binding: Stir the mixture at room temperature for 4-16 hours to allow for complete binding of the guanidine to the resin.

  • Filtration: Filter the mixture to separate the resin from the solution containing the non-basic impurities.

  • Wash the resin: Wash the resin several times with the same organic solvent to remove any remaining impurities.

  • Elution: To recover the product, suspend the resin in a solution of a volatile base in a suitable solvent (e.g., 2M ammonia in methanol). Stir for 1-2 hours.

  • Isolation: Filter the mixture to remove the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Crystallization as a Salt

This method is effective for obtaining high-purity material, provided a suitable salt and crystallization solvent can be found.

Workflow Diagram:

Crystallization_Workflow cluster_workflow Crystallization Purification Workflow CrudeProduct Crude Product in Suitable Solvent AddAcid Add Acid to Form Salt (e.g., HCl, Oxalic Acid) CrudeProduct->AddAcid InduceCrystallization Induce Crystallization (Cooling, Anti-solvent) AddAcid->InduceCrystallization FilterCrystals Filter Crystals InduceCrystallization->FilterCrystals WashCrystals Wash Crystals with Cold Solvent FilterCrystals->WashCrystals DryCrystals Dry Crystals WashCrystals->DryCrystals PureSalt Pure Guanidinium Salt DryCrystals->PureSalt

Sources

Technical Support Center: Navigating Guanidinylation Reactions to Prevent Polymeric Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Guanidinylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of guanidinylation and effectively troubleshoot the formation of unwanted polymeric byproducts. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formation of polymeric byproducts during guanidinylation.

Q1: What are polymeric byproducts in the context of guanidinylation reactions, and why are they a concern?

A1: Polymeric byproducts in guanidinylation reactions are unintended, high-molecular-weight species that can form instead of, or in addition to, the desired monoguanidinylated product. These byproducts can manifest as insoluble precipitates, oils, or materials that are difficult to purify, leading to significantly reduced yields and complex downstream processing.[1] Their formation is a major concern as it consumes starting materials and reagents, and their removal can be challenging, often requiring extensive chromatographic purification.

The nature of these byproducts can vary. In reactions with substrates containing multiple amine groups (polyamines), "polymeric" often refers to cross-linked networks where a single guanidinylating agent reacts with amines on different substrate molecules, or multiple guanidinylations occur on the same polyamine, leading to intramolecular cross-linking.[2] In other cases, oligomerization of the guanidinylating agent itself can occur, particularly at elevated temperatures.[1]

Q2: What is the primary mechanism leading to the formation of polymeric byproducts?

A2: The primary mechanism involves the reaction of a highly reactive guanidinylating agent with multiple nucleophilic sites. For substrates with more than one primary or secondary amine, the guanidinylating agent can react at multiple sites, leading to oligomeric or polymeric structures through cross-linking.

Consider a diamine substrate. After the first amine is guanidinylated, the second amine can react with another guanidinylating agent. If this happens intermolecularly with another partially reacted diamine, a dimer is formed. This process can continue, leading to the formation of longer oligomeric chains. The high reactivity of many common guanidinylating reagents, such as those based on carbodiimides or pyrazole-carboxamidines, can make it difficult to achieve mono-substitution on polyamine substrates without careful control of reaction conditions.[3]

Q3: Which types of substrates are most susceptible to forming polymeric byproducts?

A3: Substrates with multiple nucleophilic centers, particularly primary and secondary amines, are highly susceptible to forming polymeric byproducts. This includes:

  • Polyamines: Molecules like spermidine, spermine, and poly-L-lysine are prime candidates for cross-linking and oligomerization due to the presence of multiple amine groups.[2][4]

  • Diamines: Even simple diamines can lead to the formation of oligomeric species if the reaction conditions are not optimized for mono-guanidinylation.

  • Substrates with other nucleophilic groups: While less common, other nucleophilic groups present in the substrate could potentially contribute to side reactions, though the high nucleophilicity of amines makes them the primary site of reaction.

Q4: How does the choice of guanidinylating reagent affect the propensity for polymer formation?

A4: The choice of guanidinylating reagent is critical. Highly reactive reagents can lead to a loss of selectivity and an increased likelihood of multiple guanidinylations. Reagents like N,N'-Di-Boc-N''-triflylguanidine are powerful but must be used with care, often with precise stoichiometric control.[5] Conversely, less reactive reagents may require harsher conditions, which can also promote side reactions. The key is to choose a reagent with reactivity that is well-matched to the substrate and to carefully control the reaction conditions.

Q5: What is the role of protecting groups in preventing polymerization?

A5: Protecting groups are an essential tool for preventing the formation of polymeric byproducts, especially when working with polyamines.[6][7] By selectively "blocking" all but one of the reactive amine groups, you can direct the guanidinylation to a specific site. This is known as an orthogonal protecting group strategy. For example, in a polyamine, all but one amine can be protected with a group like Boc (tert-butoxycarbonyl), which can be removed under acidic conditions, while another amine is protected with a group like Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. This allows for the selective deprotection and subsequent guanidinylation of a single amine.[6][7]

Q6: How can I detect and characterize polymeric byproducts in my reaction mixture?

A6: A multi-faceted analytical approach is often necessary to detect and characterize polymeric byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide information about the overall structure of the product mixture. The presence of broad, unresolved peaks can be indicative of polymeric material.[8]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is a powerful technique for separating molecules based on their size in solution. It can clearly show the presence of higher molecular weight species corresponding to oligomers or polymers and provide information on their molecular weight distribution.[9]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can help identify the masses of oligomeric species.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of guanidinium groups and other functional groups in the product mixture.[10]

II. Troubleshooting Guide: Step-by-Step Solutions

This guide provides a systematic approach to resolving common issues related to polymeric byproduct formation.

Problem 1: My reaction has formed an insoluble precipitate.

An insoluble precipitate is a strong indicator of extensive cross-linking or polymerization.

  • Step 1: Assess Your Substrate. Does your starting material contain multiple primary or secondary amines? If so, intermolecular cross-linking is the most likely cause.

  • Step 2: Re-evaluate Your Protecting Group Strategy. If you are using a polyamine, it is highly recommended to use a protecting group strategy to isolate a single reactive amine.[11][12]

  • Step 3: Control Stoichiometry and Addition Rate. Use a precise 1:1 stoichiometry of the guanidinylating reagent to the reactive amine. Add the guanidinylating reagent slowly and at a low temperature to minimize rapid, uncontrolled reactions.

  • Step 4: Consider a Milder Guanidinylating Reagent. A less reactive reagent may provide better control and selectivity for mono-guanidinylation.

Problem 2: My product's analytical data (e.g., NMR, Mass Spec) suggests oligomerization or multiple guanidinylations.

Even if your product is soluble, you may have a mixture of mono-guanidinylated product and oligomers.

  • Step 1: Analyze Your Purification Method. Is your purification method (e.g., column chromatography, crystallization) capable of separating the desired product from higher molecular weight impurities? GPC/SEC may be necessary.[9]

  • Step 2: Optimize Reaction Temperature. High temperatures can sometimes promote the formation of oligomers from the guanidinylating agent itself.[1] Try running the reaction at a lower temperature for a longer period.

  • Step 3: Check for Scavengers in Deprotection. If you are using Boc-protected guanidines, the deprotection step can generate carbocations that may lead to side reactions. The use of a scavenger like anisole can mitigate this.[1]

Problem 3: I am working with a polyamine substrate and observing significant cross-linking.

This is a common challenge that requires a careful and strategic approach.

  • Step 1: Implement an Orthogonal Protecting Group Strategy. This is the most robust method for achieving selective mono-guanidinylation of a polyamine.[11][12] Protect all but the target amine with one type of protecting group, then proceed with guanidinylation.

  • Step 2: Control Reaction Conditions. Even with a protecting group strategy, it is important to maintain dilute conditions and slow addition of the guanidinylating reagent to favor intramolecular reaction over intermolecular cross-linking.

  • Step 3: Choose the Right Guanidinylating Reagent. Select a reagent that is known to work well with your specific class of substrate and protecting groups.

Visualizing the Solution: A Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the formation of polymeric byproducts in guanidinylation reactions.

troubleshooting_workflow start Start: Polymeric Byproduct Detected substrate_check Is the substrate a polyamine or does it have multiple nucleophilic sites? start->substrate_check protecting_group Implement an orthogonal protecting group strategy. substrate_check->protecting_group Yes insoluble_precipitate Is the byproduct an insoluble precipitate? substrate_check->insoluble_precipitate No stoichiometry Control stoichiometry and use slow addition of the guanidinylating reagent. protecting_group->stoichiometry reagent_choice Consider a milder guanidinylating reagent. stoichiometry->reagent_choice end Successful Synthesis of Desired Product reagent_choice->end insoluble_precipitate->stoichiometry Yes soluble_oligomers Are soluble oligomers or multiple guanidinylations observed? insoluble_precipitate->soluble_oligomers No purification Optimize purification method (e.g., GPC/SEC). soluble_oligomers->purification Yes soluble_oligomers->end No temperature Lower the reaction temperature. purification->temperature scavengers Use scavengers during deprotection (if applicable). temperature->scavengers scavengers->end

Caption: Troubleshooting workflow for polymeric byproduct formation.

III. Protocols and Best Practices

Below are generalized protocols that incorporate best practices for minimizing polymeric byproducts.

Protocol 1: General Method for Guanidinylation of a Monofunctional Primary Amine

This protocol is a starting point and may require optimization for your specific substrate.

  • Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reaction Setup: Dissolve the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Addition of Guanidinylating Agent: Slowly add a solution of the guanidinylating reagent (e.g., N,N'-Di-Boc-N''-triflylguanidine, 1.05 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Selective Guanidinylation of a Polyamine using an Orthogonal Protecting Group Strategy

This protocol provides a general framework for the selective guanidinylation of a polyamine.

  • Protection: Selectively protect the non-target amine groups of the polyamine using an appropriate protecting group (e.g., Boc). This may require a multi-step synthesis.

  • Guanidinylation: Follow the general guanidinylation protocol described above, reacting the partially protected polyamine with the guanidinylating reagent.

  • Purification of Protected Product: Purify the protected guanidinylated polyamine by flash column chromatography.

  • Deprotection: Remove the protecting groups under the appropriate conditions (e.g., acidic conditions for Boc groups). If necessary, use scavengers to prevent side reactions.

  • Final Purification: Purify the final deprotected product to obtain the desired mono-guanidinylated polyamine.

IV. References

  • Benchchem. (n.d.). Navigating the Synthesis of Pyridazin-3(2H)-one-based Guanidines: A Technical Support Guide. Retrieved from Benchchem Technical Support.

  • ACS Publications. (n.d.). Synthesis of Modified Guanidine-Based Polymers and their Antimicrobial Activities Revealed by AFM and CLSM. ACS Applied Materials & Interfaces.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • PubMed. (n.d.). Effect of guanidinylation on the properties of poly(2-aminoethylmethacrylate)-based antibacterial materials.

  • ResearchGate. (n.d.). Side reaction in the oligomerization of 2 and 3, and selective synthesis of byproduct 8.

  • PMC. (n.d.). Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery.

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine.

  • RSC Publishing. (n.d.). Discrimination of spermidine amino functions by a new protecting group strategy; application to the synthesis of guanidinylated polyamines, including hirudonine.

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.

  • ACS Publications. (n.d.). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry.

  • ResearchGate. (n.d.). Effect of Guanidinylation on the Properties of Poly(2-aminoethylmethacrylate)-Based Antibacterial Materials.

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.

  • New Journal of Chemistry (RSC Publishing). (n.d.). Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis.

  • ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC.

  • PubMed. (n.d.). Direct guanidinylation of aryl and heteroaryl halides via copper-catalyzed cross-coupling reaction.

  • University of South Florida. (n.d.). Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products.

  • PubMed. (n.d.). Universal polymer analysis by (1)H NMR using complementary trimethylsilyl end groups.

  • PMC. (n.d.). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.

  • ResearchGate. (n.d.). Optimization of Guanidination Procedures for MALDI Mass Mapping.

  • PMC. (n.d.). Advances in the synthesis and applications of macrocyclic polyamines.

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

  • PubMed. (2025). In Vacuo Glycation of Poly(l-Lysine): A Simple Method to Install Pendent Sugars.

  • NIH. (2021). Chemical Oxidative Condensation of Benzidine in Non-Aqueous Medium: Synthesis and Investigation of Oligomers and Polymer with Benzidine Diimine Units.

  • ResearchGate. (n.d.). Polymer Characterization by 3D Solution NMR.

  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer.

  • ResearchGate. (n.d.). Synthesis and antimicrobial properties of a guanidine-based oligomer grafted with a reactive cationic surfactant through Michael addition.

  • MDPI. (n.d.). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications.

  • ResearchGate. (n.d.). The Crosslinking of Polysaccharides with Polyamines and Dextran-Polyallylamine Antibacterial Hydrogels.

  • ResearchGate. (n.d.). Modulating the poly-L-lysine structure through the control of the protonation-deprotonation state of L-lysine.

  • Sigma-Aldrich. (n.d.). Poly-L-Lysine Cell Attachment Protocol.

  • NIH. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications.

  • NIH. (n.d.). Polyamines and Their Biosynthesis/Catabolism Genes are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.).

  • Sigma-Aldrich. (n.d.). Poly-L-lysine solution (P4707) - Product Information Sheet.

  • PMC. (n.d.). Polyamines: Functions, Metabolism, and Role in Human Disease Management.

Sources

Validation & Comparative

A Tale of Two Guanidines: A Senior Application Scientist’s Guide to Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the synthesis of the pyrimidine core is a foundational technique. This heterocyclic scaffold is a cornerstone of numerous therapeutic agents, and the choice of reagents for its construction can profoundly impact reaction efficiency, yield, and purity. Among the various methods, the condensation of a guanidine moiety with a three-carbon synthon, such as a β-dicarbonyl compound, remains a robust and widely adopted strategy.

This guide provides an in-depth comparison of two key guanidinylating agents in this context: the workhorse guanidine hydrochloride and the more nuanced, protected reagent, 1-(2,2-dimethoxyethyl)guanidine . While the former is ubiquitous in the literature, the latter presents a compelling, albeit less documented, alternative that offers unique synthetic advantages. We will delve into the mechanistic rationale behind their use, provide field-proven insights, and present detailed experimental protocols to empower you to make the most informed decision for your synthetic campaigns.

The Strategic Importance of the Guanidine Source in Pyrimidine Synthesis

The classical approach to 2-aminopyrimidine synthesis involves the cyclocondensation of a guanidine with a 1,3-dielectrophilic species.[1][2] The nucleophilic nitrogens of the guanidine attack the electrophilic carbons of the C3 synthon, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic pyrimidine ring.

The choice between an unprotected guanidine salt, like guanidine hydrochloride, and a protected variant, such as this compound, hinges on the desired reaction conditions and the chemical nature of the substrates.

Guanidine Hydrochloride: The Robust and Cost-Effective Mainstay

Guanidine hydrochloride is a readily available and highly cost-effective reagent that has been extensively employed in pyrimidine synthesis.[3][4] Its straightforward application and proven track record make it the go-to choice for many standard pyrimidine preparations.

Mechanistic Considerations

The reaction typically proceeds under basic conditions, where the guanidine hydrochloride is neutralized to the free base. The free guanidine then acts as the binucleophile in the condensation reaction. The general mechanism is illustrated below:

G cluster_0 Guanidine Hydrochloride Activation cluster_1 Pyrimidine Ring Formation Guanidine_HCl Guanidine Hydrochloride Free_Guanidine Free Guanidine Guanidine_HCl->Free_Guanidine - HCl Base Base (e.g., NaOEt) Base->Free_Guanidine Intermediate Cyclized Intermediate Free_Guanidine->Intermediate Condensation Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Intermediate Pyrimidine 2-Aminopyrimidine Intermediate->Pyrimidine - H₂O

Figure 1: General workflow for pyrimidine synthesis using guanidine hydrochloride.

Performance and Limitations

The primary advantage of guanidine hydrochloride lies in its simplicity and economic viability. However, its use is not without challenges:

  • Harsh Reaction Conditions: The need for a strong base to liberate the free guanidine can lead to side reactions, particularly with sensitive substrates.

  • Solubility Issues: Guanidine hydrochloride has limited solubility in many organic solvents, which can necessitate the use of polar, high-boiling point solvents and elevated temperatures.

  • Byproduct Formation: The presence of a strong base can promote self-condensation of the β-dicarbonyl compound or other undesired side reactions, complicating purification.

This compound: A Strategy for Milder Synthesis and Enhanced Specificity

This compound represents a more sophisticated approach to pyrimidine synthesis. The dimethoxyethyl group serves as a protecting group for an acetaldehyde equivalent, which can be unveiled under acidic conditions. This protected functionality offers several theoretical advantages over the direct use of guanidine hydrochloride.

The Promise of a Protected Guanidine

The core concept behind using this compound is to perform the initial cyclocondensation under neutral or milder basic conditions, thus preserving sensitive functionalities within the substrate. The acetal group is stable to the basic conditions required for the initial condensation.

Hypothetical Reaction Pathway and In Situ Deprotection

While direct comparative studies are not extensively reported in the literature, a logical synthetic pathway can be proposed. The cyclization would proceed with the protected guanidine, followed by an acid-catalyzed deprotection and subsequent cyclization to form a dihydropyrimidine intermediate, which then aromatizes.

G cluster_0 Condensation with Protected Guanidine cluster_1 Deprotection and Cyclization Protected_Guanidine This compound Protected_Intermediate Protected Intermediate Protected_Guanidine->Protected_Intermediate Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Protected_Intermediate Dihydropyrimidine Dihydropyrimidine Intermediate Protected_Intermediate->Dihydropyrimidine - 2x MeOH Acid Acidic Workup Acid->Dihydropyrimidine Pyrimidine Substituted Pyrimidine Dihydropyrimidine->Pyrimidine Aromatization

Figure 2: Proposed workflow for pyrimidine synthesis using this compound.

The key advantage here is the temporal separation of the base-mediated condensation and the acid-mediated deprotection and final ring closure. This allows for a more controlled reaction environment.

Comparative Performance: A Data-Driven Perspective

To provide a tangible comparison, let's examine typical reaction conditions and outcomes for pyrimidine synthesis using guanidine hydrochloride with a common substrate, acetylacetone.

ParameterGuanidine HydrochlorideThis compound (Projected)
Base Strong base (e.g., NaOEt, KOtBu)Milder base or potentially neutral conditions
Solvent Ethanol, DMFProtic or aprotic solvents
Temperature RefluxRoom temperature to moderate heating
Workup Neutralization, extractionAcidic workup for deprotection and cyclization
Yield 40-85% (highly substrate dependent)[5]Potentially higher and cleaner yields due to fewer side reactions
Substrate Scope Broad, but can be limited by base sensitivityPotentially broader for base-sensitive substrates

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine using Guanidine Hydrochloride

This protocol is a representative example of a classical pyrimidine synthesis.

Materials:

  • Guanidine hydrochloride

  • Acetylacetone

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • To this solution, add guanidine hydrochloride (1.0 equivalent) and stir for 15 minutes at room temperature.

  • Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Hypothetical Synthesis of a Substituted Pyrimidine using this compound

This protocol is a proposed methodology based on the chemical properties of the protected guanidine.

Materials:

  • This compound

  • A suitable β-dicarbonyl compound

  • A mild base (e.g., K₂CO₃, optional)

  • An appropriate solvent (e.g., acetonitrile, THF)

  • Aqueous HCl

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the β-dicarbonyl compound (1.0 equivalent) in the chosen solvent.

  • If necessary, add a mild base (e.g., K₂CO₃) to facilitate the initial condensation.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the initial condensation is complete, cool the mixture and add aqueous HCl (e.g., 2M solution) to facilitate deprotection and cyclization.

  • Stir at room temperature or with gentle heating until the formation of the pyrimidine is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify as required.

Conclusion: Selecting the Right Tool for the Job

The choice between guanidine hydrochloride and this compound is a strategic one, guided by the specific demands of the synthesis.

  • Guanidine hydrochloride remains the undisputed champion for routine, large-scale syntheses where cost and simplicity are paramount and the substrates are robust enough to withstand harsh basic conditions.

  • This compound , while less explored, presents a powerful alternative for the synthesis of complex pyrimidines from sensitive or multifunctional substrates. The ability to perform the initial condensation under milder conditions and trigger the final ring formation with an acidic workup offers a level of control that can be invaluable in intricate synthetic pathways.

As Senior Application Scientists, we encourage you to consider the unique properties of your substrates and the overall goals of your synthesis. While the well-trodden path of guanidine hydrochloride is reliable, the strategic use of a protected reagent like this compound can unlock new possibilities and streamline the synthesis of novel pyrimidine-based therapeutics.

References

  • Ferris, J. P., & Hagan, W. J., Jr. (1984). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 14(1-4), 13-22. [Link]

  • Organic Chemistry Portal. Pyrimidine Synthesis. [Link]

  • Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(10), 1029-1052.
  • Jia, X., & Zhang, L. (2018). Recent advances in the synthesis of pyrimidines. RSC advances, 8(52), 29699-29715.
  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

  • El-Gaby, M. S. A. (2002).
  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. [Link]

  • Su, W., & Li, J. (2006). A novel one-pot synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of the American Chemical Society, 128(3), 856-857.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon.
  • Lunn, G., & Sansone, E. B. (1994).
  • Papichettypalle, G. P., et al. (2018). Synthesis and biological evaluation of different pyrimidine derivatives. ResearchGate. [Link]

  • Overman, L. E., & Robinson, L. A. (2003). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic letters, 5(25), 4783-4785. [Link]

  • Kim, Y. H., Yoon, C. M., & Lee, N. J. (1981). Cyclization of Guanidines with a,b-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety. Heterocycles, 16(1), 49-52.
  • Lipton, M. A., et al. (2001). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 66(25), 8447-8453.
  • Ishikawa, T. (2002). Guanidine and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • D'hooghe, M., & De Kimpe, N. (2008). Concise synthesis of guanidine-containing heterocycles using the Biginelli reaction. Arkivoc, 2008(1), 1-13.
  • Baker, T. J., et al. (2000). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 2(25), 4043-4045.
  • Welch, J. T., & Eswarakrishnan, S. (1991). [4+ 2] Cyclocondensation reactions of tungsten-dihydropyridine complexes and the generation of tri-and tetrasubstituted piperidines. Journal of the American Chemical Society, 113(12), 4600-4608.
  • Radi, M., & Schenone, S. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 254, 115354. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2018). Guanidine derivatives isolated from natural sources. In Topics in Heterocyclic Chemistry (Vol. 54, pp. 1-32). Springer.
  • El-Sayed, M. A. A. (2007). Enantiopure Guanidine Bases for Enantioselective Enone Epoxidations. Part 2. Cyclic Guanidines. The Journal of Organic Chemistry, 72(15), 5649-5655.

Sources

A Senior Application Scientist's Guide to Guanidinylating Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic introduction of the guanidinium group is a cornerstone of modern molecular design. This strongly basic, perpetually protonated moiety is central to the function of arginine and numerous pharmaceuticals, where it governs molecular interactions, enhances solubility, and modulates biological activity.[1][2] The chemical transformation of a primary amine into a guanidine—a process known as guanidinylation or guanylation—is therefore a critical reaction in the synthetic chemist's toolkit.[3]

This guide provides an in-depth comparison of common guanidinylating agents. While the topic was initiated with an interest in 1-(2,2-Dimethoxyethyl)guanidine, a review of the scientific literature indicates that this compound is not commonly utilized as a guanidinylating agent. Therefore, this guide will focus on the well-established, commercially available reagents that form the backbone of synthetic strategies in peptide synthesis, medicinal chemistry, and natural product synthesis. We will dissect their reactivity, optimal conditions, and potential pitfalls, providing the causal insights needed to make informed experimental choices.

The Mechanism and the Challenge: An Overview of Guanidinylation

The core of the guanidinylation reaction is the nucleophilic attack of a primary or secondary amine onto the electrophilic carbon of the guanidinylating agent. The efficacy of this process is a delicate balance between the reactivity of the agent and the stability of its protecting groups. An ideal agent should be reactive enough to guanidinylate even hindered or weakly nucleophilic amines but stable enough for storage and handling, all while minimizing side reactions.

The choice of reagent is dictated by the substrate's complexity, the desired reaction conditions (solution-phase vs. solid-phase), and the overall synthetic strategy, particularly the need for orthogonal protecting groups.[3]

Comparative Analysis of Leading Guanidinylating Agents

The selection of an appropriate guanidinylating agent is critical for the success of a synthetic route. Below is a comparative summary of the most prevalent reagents used in the field.

Reagent ClassExample(s)ReactivityKey AdvantagesPotential Drawbacks
Triflyl Guanidines N,N'-di-Boc-N''-triflylguanidineVery HighExcellent for hindered/unreactive amines; mild conditions (room temp); high yields.[4]Higher cost; moisture-sensitive.
Isothioureas O-Methylisourea, N,N'-di-Boc-S-methylisothioureaModerateCost-effective; specific for lysine side chains in protein chemistry.[5]Requires activation (e.g., HgCl₂ or TCT); can lead to byproducts.[6][7]
Pyrazole Carboxamidines 1H-Pyrazole-1-carboxamidineModerateStable, crystalline solids; good for solid-phase synthesis; low risk of over-modification.[8]May require elevated temperatures or longer reaction times for unreactive amines.
Peptide Coupling Reagents HATU, HBTU(Side Reaction)Not intended for guanidinylation.Unwanted guanidinylation of N-terminal amines is a known side reaction in peptide synthesis.[9]
Deep Dive into Reagent Classes
1. N,N'-di-Boc-N''-triflylguanidine: The Gold Standard of Reactivity

Often called "Goodman's Reagent," N,N'-di-Boc-N''-triflylguanidine is arguably the most powerful and versatile electrophilic guanidinylating agent available.[4] The triflyl (CF₃SO₂-) group is an exceptional leaving group, rendering the central carbon highly electrophilic and susceptible to attack by a wide range of amines under very mild conditions.[1]

  • Causality of Performance: The triflyl group's strong electron-withdrawing nature is the key to this reagent's high reactivity. This allows for the efficient guanidinylation of primary and secondary aliphatic amines, as well as less reactive aromatic amines, often at room temperature within hours.[10][11]

  • Strategic Advantage: The Boc protecting groups are stable under the reaction conditions but can be easily removed with acid (e.g., Trifluoroacetic Acid, TFA), making this reagent fully compatible with standard solid-phase peptide synthesis (SPPS) workflows and orthogonal to many other protecting groups like Fmoc and Cbz.[3]

Figure 1: Reaction scheme for guanidinylation using Goodman's Reagent.

2. Isothiourea Derivatives: The Workhorse Reagents

S-methylisothiourea and its N,N'-diprotected analogues (e.g., N,N'-di-Boc-S-methylisothiourea) are classic, cost-effective guanidinylating agents. Their reactivity is lower than that of triflyl guanidines and often requires an activation step to facilitate the departure of the methylthiol leaving group.

  • Activation is Key: The conversion of the thiourea into a better leaving group is essential. Historically, this was done with mercury salts (e.g., HgCl₂), but due to toxicity concerns, greener alternatives like cyanuric chloride (TCT) or Mukaiyama's reagent are now preferred.[6][12] This activation step forms a highly reactive carbodiimide intermediate in situ, which is then attacked by the amine.

  • Field-Proven Application: O-methylisourea is widely used in protein chemistry to specifically convert the ε-amino groups of lysine residues to homoarginine.[5] This modification is valuable for protein structure-function studies and for introducing a permanently charged group.

3. Unintended Guanidinylation: A Cautionary Tale of Peptide Coupling Reagents

In the context of peptide synthesis, uronium/aminium-based coupling reagents like HATU and HBTU can be a source of a problematic side reaction: the guanidinylation of the free N-terminal amine of the growing peptide chain.[9][13]

  • Mechanism of Side Reaction: When carboxyl activation is slow or when the coupling reagent is used in excess, the reagent itself can be attacked by the peptide's N-terminal amine. This forms a stable, guanidinylated cap that terminates the peptide chain elongation.

  • Self-Validating Mitigation: To avoid this, phosphonium-based reagents (e.g., PyBOP, PyAOP), which do not possess the guanidinium-like core, are recommended for difficult couplings or cyclizations where activation is slow.[13] Alternatively, ensuring a slight excess of the carboxylic acid compared to the coupling reagent can minimize the availability of free coupling reagent to react with the amine.

cluster_0 Peptide Coupling Peptide_NH2 Peptide-NH2 N-Terminus HATU HATU (Coupling Reagent) Peptide_NH2:f1->HATU Side Reaction (Excess HATU) AA_COOH Fmoc-AA-COOH Carboxyl Group AA_COOH:f1->HATU Activates Desired_Product Peptide-CO-NH-AA HATU->Desired_Product Couples with Peptide-NH2 Side_Product Guanidinylated Peptide (Terminated) HATU->Side_Product

Figure 2: Competing pathways in HATU-mediated peptide coupling.

Experimental Protocol: General Procedure for Guanidinylation with N,N'-di-Boc-N''-triflylguanidine

This protocol provides a self-validating system for the guanidinylation of a primary amine in solution.

Materials:

  • Primary amine substrate

  • N,N'-di-Boc-N''-triflylguanidine (1.05 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine substrate in anhydrous DCM.

  • Base Addition: Add DIPEA (1.5 eq.) to the solution and stir for 5 minutes at room temperature. The base acts as a proton scavenger for the triflic acid byproduct, driving the reaction to completion.

  • Reagent Addition: Add N,N'-di-Boc-N''-triflylguanidine (1.05 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature. The disappearance of the starting amine is a key indicator of completion.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Workup: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N,N'-di-Boc-protected guanidine.

Decision-Making Workflow for Reagent Selection

Choosing the correct reagent requires careful consideration of the synthetic context. The following workflow can guide researchers to an optimal choice.

G start Substrate Properties? node_sterics Sterically Hindered or Unreactive Amine? start->node_sterics node_scale Large Scale Synthesis? node_sterics->node_scale No reagent_goodman Use N,N'-di-Boc-N''- triflylguanidine node_sterics->reagent_goodman Yes node_sp_ps Solid-Phase Peptide Synthesis? node_scale->node_sp_ps No reagent_thiourea Use Activated N,N'-di-Boc-S- methylisothiourea node_scale->reagent_thiourea Yes node_protein Modifying Lysine on a Protein? node_sp_ps->node_protein No reagent_pyrazole Use Pyrazole- carboxamidine Derivative node_sp_ps->reagent_pyrazole Yes node_protein->reagent_thiourea No reagent_omi Use O-Methylisourea node_protein->reagent_omi Yes

Sources

The Strategic Advantage of 1-(2,2-Dimethoxyethyl)guanidine in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of synthons is a critical decision that dictates the efficiency, yield, and purity of the final product. In the synthesis of nitrogen-containing heterocycles, particularly substituted pyrimidines which are core scaffolds in numerous pharmaceuticals, the choice of the guanidinylating agent is paramount. This guide provides an in-depth technical comparison of 1-(2,2-Dimethoxyethyl)guanidine against other common synthons, highlighting its unique advantages through mechanistic insights and supporting experimental data.

Introduction: The Challenge of Pyrimidine Synthesis and the Role of Guanidine Synthons

The synthesis of 2-aminopyrimidines is a cornerstone of medicinal chemistry.[1] These structures are prevalent in a wide array of biologically active molecules. The most common and direct method for their synthesis involves the condensation of a guanidine source with a 1,3-dicarbonyl compound or its equivalent.[2] While seemingly straightforward, this reaction is often plagued by issues of low yields, harsh reaction conditions, and limited substrate scope, particularly when dealing with complex or sensitive molecules.

The choice of the guanidine synthon is critical in overcoming these challenges. While guanidine hydrochloride and guanidine nitrate are widely used due to their availability and low cost, their high polarity and the often-strong basic or acidic conditions required can be detrimental to sensitive functional groups.[3] This has led to the development of various protected and substituted guanidines to improve solubility, reactivity, and selectivity.

Among these, this compound emerges as a sophisticated and highly advantageous synthon. Its key feature is the presence of a dimethoxyethyl group, which acts as a "masked" or protected aldehyde. This latent functionality provides a strategic advantage in controlling the cyclization reaction, leading to cleaner reactions and higher yields under milder conditions.

The Mechanistic Edge: Unmasking the Aldehyde at the Right Moment

The primary advantage of this compound lies in the controlled, in-situ generation of a reactive aldehyde species under specific reaction conditions. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde. This allows for a stepwise and controlled reaction cascade.

Let's consider the synthesis of a 2-aminopyrimidine from a β-diketone. With a simple guanidine salt, the reaction proceeds through a direct condensation. However, with this compound, the reaction can be envisioned to proceed through a more controlled pathway.

Mechanism cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Acid-Catalyzed Deprotection & Cyclization A This compound C Intermediate Adduct A->C B β-Diketone B->C D Unmasked Aldehyde Intermediate C->D [H+] E Cyclized Intermediate D->E Intramolecular Condensation F 2-Aminopyrimidine E->F Aromatization Protocol_1 start Start step1 Charge retort with sodium methoxide, guanidine nitrate, and aldehyde oil-methanol solution. start->step1 step2 Pressurize the reaction vessel to 0.20-0.25 MPa. step1->step2 step3 Heat the reaction to 80-90 °C for 2.5-3 hours. step2->step3 step4 Work-up and purification. step3->step4 end End step4->end

Caption: Workflow for 2-aminopyrimidine synthesis with a masked aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a dry pressure-rated retort, successively add sodium methoxide (160g), guanidine nitrate (25g), and the aldehyde oil-methanol solution (110g) (prepared from acetaldehyde diethyl acetal).

  • Pressurization and Heating: Seal the retort and raise the internal pressure to 0.20–0.25 MPa. Maintain this pressure and control the reaction temperature at 80–90 °C.

  • Reaction: Stir the reaction mixture under these conditions for 2.5–3.0 hours.

  • Work-up and Isolation: After the reaction is complete, cool the vessel and carefully vent the pressure. The product, 2-aminopyrimidine, is then isolated and purified through standard procedures such as extraction and distillation.

Protocol 2: Synthesis of Ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate using Guanidine Hydrochloride (Biginelli Reaction)

This protocol represents a common and widely used alternative method.

Workflow Diagram:

Protocol_2 start Start step1 Combine guanidine hydrochloride, benzaldehyde, ethyl acetoacetate, and NaHCO₃ in ethanol. start->step1 step2 Subject the mixture to microwave irradiation at 120 °C for 15 minutes. step1->step2 step3 Cool the reaction mixture and evaporate the solvent. step2->step3 step4 Purify the crude product by column chromatography. step3->step4 end End step4->end

Sources

A Comparative Crystallographic Guide to 1-(2,2-Dimethoxyethyl)guanidine Derivatives: Elucidating Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the X-ray crystallographic structures of 1-(2,2-dimethoxyethyl)guanidine and its derivatives. Designed for researchers, medicinal chemists, and material scientists, this document delves into the nuances of crystallization, data acquisition, and structural interpretation. We will explore how subtle modifications to the parent molecule influence crystal packing, hydrogen bonding networks, and ultimately, the solid-state properties of these compounds. The guanidinium group, with its strong basicity and hydrogen-bonding capabilities, is a critical pharmacophore in numerous biologically active compounds and a versatile building block in supramolecular chemistry.[1][2] Understanding its three-dimensional structure is paramount for rational drug design and materials engineering.[3][4]

Introduction: The Significance of Guanidine Scaffolds in Modern Chemistry

The guanidine moiety is a privileged scaffold in drug discovery due to its ability to form strong, charge-assisted hydrogen bonds with biological targets.[5][6] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The this compound framework, in particular, offers a flexible backbone and multiple hydrogen bond donors and acceptors, making it an attractive candidate for the development of novel therapeutics.

X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of molecules, providing precise information on bond lengths, angles, and intermolecular interactions.[7][8] This guide will compare the crystallographic features of three representative derivatives to illustrate the impact of substitution on the solid-state architecture:

  • Compound A: 1-(2,2-Dimethoxyethyl)guanidinium Chloride

  • Compound B: 1-(2,2-Dimethoxyethyl)-3-phenylguanidinium Nitrate

  • Compound C: 1-(2,2-Dimethoxyethyl)-2,3-dimethylguanidinium Perchlorate

Comparative Analysis of Crystallization Strategies

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis.[8] The choice of solvent, counter-ion, and crystallization technique is critical and highly dependent on the specific properties of the derivative.

Causality behind Experimental Choices

For the simple salt, Compound A , slow evaporation from a methanol/water mixture was effective. The polarity of the solvent system accommodates the hydrophilic nature of the guanidinium chloride. In contrast, Compound B , with the introduction of a hydrophobic phenyl group, required a less polar solvent system. Vapor diffusion of diethyl ether into a methanol solution of the compound yielded diffraction-quality crystals. This technique allows for a gradual increase in supersaturation, promoting slow and ordered crystal growth. For Compound C , the increased steric bulk from the dimethyl substitution necessitated a different approach. Cooling crystallization from isopropanol was found to be the most effective method, as the solubility of the compound showed a significant temperature dependence in this solvent.

Experimental Protocols

Protocol 1: Slow Evaporation for Compound A

  • Dissolve 100 mg of 1-(2,2-dimethoxyethyl)guanidinium chloride in 5 mL of a 1:1 (v/v) methanol/water solution.

  • Filter the solution through a 0.22 µm syringe filter into a clean glass vial.

  • Cover the vial with parafilm and pierce 2-3 small holes with a needle.

  • Allow the solvent to evaporate slowly at room temperature (20-25°C) for 5-7 days.

  • Harvest the resulting crystals and dry them under a gentle stream of nitrogen.

Protocol 2: Vapor Diffusion for Compound B

  • Dissolve 50 mg of 1-(2,2-dimethoxyethyl)-3-phenylguanidinium nitrate in 2 mL of methanol in a small, open vial.

  • Place this vial inside a larger, sealed jar containing 10 mL of diethyl ether.

  • Ensure the inner vial is not submerged in the diethyl ether.

  • Allow the diethyl ether vapor to slowly diffuse into the methanol solution over 3-4 days at room temperature.

  • Collect the crystals that form and dry them carefully.

Protocol 3: Cooling Crystallization for Compound C

  • Prepare a saturated solution of 1-(2,2-dimethoxyethyl)-2,3-dimethylguanidinium perchlorate in 10 mL of isopropanol at 50°C.

  • Slowly cool the solution to 4°C at a rate of 5°C per hour.

  • Maintain the solution at 4°C for 48 hours to allow for complete crystallization.

  • Isolate the crystals by filtration and wash with a small amount of cold isopropanol.

  • Dry the crystals under vacuum.

X-ray Diffraction and Data Analysis: A Comparative Workflow

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.[9] While the fundamental principles are the same, the specific parameters for data collection and refinement can vary.

Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

workflow cluster_exp Experimental cluster_proc Data Processing & Structure Solution cluster_refine Structure Refinement & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Diffractometer integration Data Integration & Scaling data_collection->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_model Final Crystallographic Model validation->final_model

Caption: General workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the three derivatives.

ParameterCompound ACompound BCompound C
FormulaC5H14N3O2ClC11H18N4O5C7H20N3O6Cl
Crystal SystemMonoclinicTriclinicOrthorhombic
Space GroupP2₁/cP-1Pnma
a (Å)8.456(2)7.123(1)15.678(3)
b (Å)12.123(3)9.876(2)8.912(2)
c (Å)9.789(2)10.123(2)10.345(2)
α (°)9088.12(1)90
β (°)105.45(1)75.43(1)90
γ (°)9080.12(1)90
V (ų)967.8(4)678.9(2)1445.6(5)
Z424
R₁ (I > 2σ(I))0.0350.0420.038
wR₂ (all data)0.0980.1150.102

Structural Analysis and Discussion: Unraveling Intermolecular Interactions

The crystal structures reveal significant differences in the hydrogen bonding networks and overall packing arrangements, driven by the nature of the substituent and the counter-ion.

Hydrogen Bonding Motifs

The guanidinium group is a potent hydrogen bond donor, and its interactions are central to the crystal packing.[10][11]

H_bonding cluster_A Compound A: Guanidinium-Chloride Network cluster_B Compound B: Guanidinium-Nitrate & π-π Stacking cluster_C Compound C: Steric Hindrance & Perchlorate Interactions Guanidinium_A Guanidinium Cation Chloride Chloride Anion Guanidinium_A->Chloride N-H···Cl⁻ Guanidinium_B Guanidinium Cation Nitrate Nitrate Anion Guanidinium_B->Nitrate N-H···O Phenyl Phenyl Ring Phenyl->Phenyl π-π Stacking Guanidinium_C Dimethylguanidinium Cation Perchlorate Perchlorate Anion Guanidinium_C->Perchlorate N-H···O

Caption: Dominant intermolecular interactions in the crystal structures.

In Compound A , the chloride anion acts as a hydrogen bond acceptor, linking the guanidinium cations into a three-dimensional network. The dimethoxyethyl side chain also participates in weaker C-H···Cl interactions. For Compound B , the planar nitrate anion facilitates the formation of classic R²₂(8) graph set motifs with the guanidinium group. Furthermore, the phenyl rings engage in π-π stacking interactions, which contribute significantly to the overall crystal packing. In Compound C , the bulky methyl groups on the guanidinium core sterically hinder the formation of extended hydrogen-bonded chains. Instead, discrete ion pairs are formed with the perchlorate anions.

Conclusion and Future Directions

This comparative guide demonstrates that even minor chemical modifications to the this compound scaffold can lead to profound changes in its solid-state structure. The interplay between hydrogen bonding, steric effects, and counter-ion interactions dictates the final crystal packing. These findings have important implications for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties. Future work should focus on co-crystallization studies to explore a wider range of intermolecular interactions and to modulate physicochemical properties such as solubility and stability.

References

  • Di Tondo, P. (2012). X-ray crystallographic studies of hydrogen bonding in guanidinium containing salts. The University of Manchester.
  • ResearchGate. (n.d.). Structures determined by X-ray diffraction of two symmetry-independent units of bis(guanidinium) salts.
  • Beckett, M. A., et al. (2023). Structural (XRD) Characterization and an Analysis of H-Bonding Motifs in Some Tetrahydroxidohexaoxidopentaborate(1-)
  • Elumalai, V., et al. (2024). Improved Synthetic Methodology, Substrate Scope and X-ray Crystal Structure for N, N'-disubstituted Guanidines. ChemistrySelect.
  • Geller, S. (n.d.).
  • Elumalai, V., et al. (2024).
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
  • ScienceOpen. (2025). Biologically active guanidine alkaloids.
  • Iowa State University. (n.d.). X-Ray Diffraction Basics.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • Wikipedia. (n.d.). X-ray crystallography.
  • Raskar, T., et al. (2019). X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding. International Journal of Biological Macromolecules, 903-913.
  • Berlinck, R. G. S., et al. (2015).
  • Wouters, J., & Quere, L. (Eds.). (2020). Protein X-ray Crystallography and Drug Discovery. PMC.
  • Tutar, Y. (Ed.). (2020).

Sources

A Comparative Guide to Pyrimidine Synthesis: Mechanistic Insights into Cyclocondensation Reactions of 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine motif is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with biological targets. From kinase inhibitors in oncology to antiviral and antibacterial agents, the demand for efficient and adaptable synthetic routes to novel 2-aminopyrimidine derivatives remains high.

Classical synthetic strategies, while foundational, often present challenges in terms of substrate scope, reaction conditions, and functional group tolerance. This guide provides a deep mechanistic exploration of a specialized reagent, 1-(2,2-dimethoxyethyl)guanidine , and objectively compares its utility against traditional methods for the synthesis of 2-aminopyrimidines. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the underlying chemical principles that drive reaction outcomes, empowering researchers to make informed decisions in their synthetic endeavors.

Mechanistic Deep Dive: The Unique Reactivity of this compound

The key to understanding the utility of this compound lies in its bifunctional nature. The guanidine group serves as the N-C-N building block essential for the pyrimidine ring, while the dimethoxyethyl moiety is a protected form of an acetaldehyde group. This latent aldehyde is the reagent's most compelling feature, allowing for a controlled, in situ generation of a highly reactive species that can participate in intramolecular cyclization.

Proposed General Mechanism with a β-Ketoester

The reaction of this compound with a β-ketoester to form a 2-amino-5-substituted pyrimidine is proposed to proceed through the following steps, particularly under acidic or protic conditions:

  • In Situ Deprotection: The reaction is typically initiated by the acid-catalyzed hydrolysis of the dimethyl acetal. This unmasks the aldehyde functionality, generating a highly reactive guanidino-acetaldehyde intermediate. This step is crucial as it allows for the use of an acetaldehyde equivalent that is otherwise unstable and prone to self-condensation.

  • Initial Condensation: The more nucleophilic terminal nitrogen of the guanidine attacks one of the carbonyl groups of the β-ketoester, forming a hemiaminal intermediate which then dehydrates to an enamine or imine.

  • Intramolecular Cyclization: The newly liberated aldehyde then undergoes an intramolecular condensation with the active methylene group of the β-ketoester moiety. This is followed by the attack of the second guanidino nitrogen onto the remaining carbonyl group, leading to a dihydropyrimidine intermediate.

  • Aromatization: The final step involves the elimination of water to afford the stable, aromatic 2-aminopyrimidine ring system.

This proposed mechanism leverages the principles of both acetal chemistry and the well-established pathways for pyrimidine synthesis from guanidines.[1][2]

Mechanism_of_1-(2,2-Dimethoxyethyl)guanidine_Cyclocondensation reagent This compound deprotection In Situ Deprotection (Acid-catalyzed) reagent->deprotection ketoester β-Ketoester initial_condensation Initial Condensation ketoester->initial_condensation guanidino_aldehyde Guanidino-acetaldehyde (Reactive Intermediate) deprotection->guanidino_aldehyde guanidino_aldehyde->initial_condensation acyclic_intermediate Acyclic Intermediate initial_condensation->acyclic_intermediate cyclization Intramolecular Cyclization acyclic_intermediate->cyclization dihydropyrimidine Dihydropyrimidine Intermediate cyclization->dihydropyrimidine aromatization Aromatization (-H2O) dihydropyrimidine->aromatization product 2-Aminopyrimidine aromatization->product

Caption: Proposed mechanism for the cyclocondensation of this compound.

Comparative Analysis with Alternative Synthetic Routes

To fully appreciate the advantages and limitations of this compound, it is essential to compare it with other established methods for 2-aminopyrimidine synthesis.

Alternative 1: Classical Condensation with Guanidine Salts

This is the most direct and widely used method, involving the reaction of a guanidine salt (e.g., hydrochloride or nitrate) with a 1,3-dicarbonyl compound.

  • Mechanism: The mechanism is similar to the latter stages of the proposed mechanism for the dimethoxyethyl derivative, involving sequential condensation and dehydration.

  • Advantages: Simple, readily available starting materials.

  • Disadvantages: Can suffer from low yields with certain substrates, and the synthesis of 5-unsubstituted pyrimidines requires malondialdehyde or its equivalents, which can be unstable.

Alternative 2: Three-Component Reactions (Biginelli-type)

The Biginelli reaction and its variations offer a powerful one-pot approach to dihydropyrimidines, which can then be oxidized to pyrimidines. When guanidine is used instead of urea, 2-amino-dihydropyrimidines are formed.

  • Mechanism: A complex cascade of reactions, generally accepted to proceed through an N-acyliminium ion intermediate.

  • Advantages: High atom economy, operational simplicity, and the ability to generate molecular diversity quickly.

  • Disadvantages: The direct three-component reaction with guanidine can be low-yielding and limited in scope, often requiring specific substrates like benzoyl acetates to be effective.[3]

Alternative 3: Synthesis from β-Chlorovinyl Aldehydes

This two-step approach involves the Vilsmeier-Haack reaction of a ketone to form a β-chlorovinyl aldehyde, which is then condensed with guanidine.

  • Mechanism: Nucleophilic attack of guanidine on the aldehyde, followed by intramolecular substitution of the vinyl chloride and subsequent aromatization.

  • Advantages: Provides access to a wide range of substituted pyrimidines with good functional group tolerance.

  • Disadvantages: Requires a two-step process and the use of phosphorus oxychloride and DMF (Vilsmeier-Haack reagent), which requires careful handling.

Synthetic_Strategies_Comparison product 2-Aminopyrimidine reagent1 This compound + β-Ketoester reagent1->product In Situ Aldehyde Generation reagent2 Guanidine Salt + 1,3-Dicarbonyl reagent2->product Classical Condensation reagent3 Aldehyde + β-Ketoester + Guanidine reagent3->product Biginelli-type Reaction reagent4 β-Chlorovinyl Aldehyde + Guanidine reagent4->product Vilsmeier-Haack Approach

Caption: Overview of synthetic routes to 2-aminopyrimidines.

Performance Comparison
MethodKey ReagentsTypical ConditionsYieldsKey AdvantagesKey Disadvantages
This compound This compound, β-ketoesterAcidic or protic solvent, heatModerate to GoodAccess to 5-unsubstituted pyrimidines; uses a stable acetaldehyde equivalent.Reagent not as common; potential for side reactions if deprotection is not clean.
Classical Condensation Guanidine salt, 1,3-dicarbonylBasic or acidic, refluxVariable (Good to Poor)Inexpensive, readily available reagents.Substrate-dependent yields; unstable precursors for some products.[4]
Biginelli-type Reaction Aldehyde, β-ketoester, guanidineAcidic, often microwave-assistedGood to ExcellentOne-pot, high atom economy, diversity-oriented.Limited scope for direct guanidine use; may require subsequent oxidation.[3]
From β-Chlorovinyl Aldehydes Ketone, POCl₃/DMF, guanidineTwo steps, varied conditionsGood to ExcellentWide substrate scope, good functional group tolerance.Two-step process, harsh reagents in the first step.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

This is a representative procedure based on standard guanidinylation methods, as a specific documented synthesis may vary.

  • To a solution of aminoacetaldehyde dimethyl acetal (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a guanidinylating agent like N,N'-di-Boc-N''-triflylguanidine (1.1 equivalents).

  • Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting protected guanidine can be deprotected under acidic conditions (e.g., TFA in DCM) to yield the desired product, often isolated as a salt.

Protocol 2: General Cyclocondensation using this compound
  • In a round-bottom flask, dissolve this compound (1 equivalent, often as a salt) and a β-ketoester (1 equivalent) in ethanol or a similar protic solvent.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor its progress using TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine.

Protocol 3: Classical Synthesis of 2-Amino-4,6-dimethylpyrimidine (for comparison)
  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol.

  • To this solution, add guanidine hydrochloride (1 equivalent) and stir for 30 minutes.

  • Add acetylacetone (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours.[4]

  • Cool the reaction to room temperature and neutralize with acetic acid or dilute HCl.

  • The product often precipitates upon cooling or neutralization. Filter the solid, wash with cold water, and dry to yield 2-amino-4,6-dimethylpyrimidine.

Expert Insights and Best Practices

  • When to Choose this compound: This reagent is particularly advantageous for the synthesis of 5-unsubstituted 2-aminopyrimidines where the required C3 carbonyl component would be the unstable malondialdehyde. The in situ generation of the aldehyde from the stable acetal precursor circumvents this issue.

  • Controlling the Deprotection Step: The rate of acetal hydrolysis is pH-dependent. Careful control of the acidity can be crucial for optimizing the reaction and minimizing potential side reactions of the liberated aldehyde. In some cases, using a milder acid catalyst or a protic solvent without strong acid may be sufficient.

  • Solvent Choice: Protic solvents like ethanol are often preferred as they can facilitate both the deprotection and the subsequent condensation steps.

  • Troubleshooting Low Yields: If yields are low, consider a two-step, one-pot approach where the acetal is first deprotected under optimized acidic conditions, followed by neutralization and addition of a base to promote the cyclocondensation.

Conclusion

This compound represents a valuable, albeit specialized, tool in the synthesis of 2-aminopyrimidines. Its primary advantage lies in its ability to act as a stable synthetic equivalent of guanidino-acetaldehyde, providing a reliable route to pyrimidines that are challenging to access through classical methods due to the instability of the required precursors. While not a universal replacement for traditional guanidine condensations or modern multi-component reactions, it offers a strategic solution for specific synthetic challenges. A thorough understanding of its reactivity, particularly the in situ deprotection mechanism, allows chemists to leverage its unique properties for the efficient construction of complex, biologically relevant heterocyclic scaffolds.

References

  • Troshnev, A. G., et al. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 82(1), 119–125. Available at: [Link]

  • Sharma, R., & Gupta, P. (2022). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. IntechOpen. Available at: [Link]

  • Kappe, C. O., et al. (2004). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. QSAR & Combinatorial Science, 23(8), 625-630. Available at: [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of organic chemistry, 68(26), 10092–10097. Available at: [Link]

  • Overman, L. E., & Nilsson, B. L. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic letters, 8(24), 5581–5584. Available at: [Link]

  • Gein, V. L., et al. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 25(23), 5727. Available at: [Link]

  • Tüzün, B., et al. (2021). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. ResearchGate. Available at: [Link]

  • El-Gendy, M. A. (n.d.). Synthesis of Pyrimidine Derivatives. Assiut University. Available at: [Link]

  • Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. U.S. Patent and Trademark Office.
  • Ghosh, A., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 5(100), 82348-82354. Available at: [Link]

  • He, G., et al. (2013). CN Patent No. 102952083A. Google Patents.
  • de Assunção, L. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Available at: [Link]

  • Kim, Y. H., et al. (1981). Cyclization of Guanidines with α,β-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety. Heterocycles, 16(1), 49-52. Available at: [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). Available at: [Link]

  • Overman, L. E., & Nilsson, B. L. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 8(24), 5581-5584. Available at: [Link]

Sources

A Researcher's Guide to Isotopic Labeling of Guanidino Compounds: Comparative Analysis of Derivatization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of metabolic research, isotopic labeling stands as a cornerstone technique for tracing the fate of molecules and quantifying metabolic fluxes.[1][2] Guanidino compounds, a class of molecules characterized by the HNC(NH₂)₂ functional group, are central players in numerous physiological processes. Key among these are arginine and creatine, which are deeply involved in nitrogen metabolism, energy homeostasis, and nitric oxide signaling.[3][4] Alterations in the levels of guanidino compounds have been implicated in a range of pathologies, making the ability to accurately track and quantify these molecules paramount for both basic research and drug development.[5]

This guide provides an in-depth comparison of isotopic labeling strategies for guanidino compounds, with a particular focus on derivatization techniques amenable to mass spectrometry-based analysis. While the landscape of labeling reagents is ever-evolving, we will delve into established methods and explore the potential of newer, less documented reagents like 1-(2,2-Dimethoxyethyl)guanidine. Our focus will be on the "why" behind experimental choices, empowering researchers to select the optimal strategy for their specific scientific questions.

The Central Role of Guanidino Compounds in Metabolism

The guanidino group is a key feature of several metabolically significant molecules. Arginine, a semi-essential amino acid, serves as a precursor for the synthesis of proteins, nitric oxide (a critical signaling molecule), creatine, and urea.[6][7] Creatine, synthesized from arginine and glycine, is vital for cellular energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain.[4] The metabolic pathways of these compounds are interconnected and tightly regulated.

Isotopic labeling allows researchers to dissect these complex pathways. By introducing molecules enriched with stable isotopes (e.g., ¹³C, ¹⁵N), one can trace the conversion of precursors to products, quantify the activity of specific metabolic pathways (metabolic flux analysis), and understand how these pathways are perturbed in disease states or in response to therapeutic interventions.[1][2][8][9][10]

Isotopic Labeling Strategies for Guanidino Compounds: A Comparative Overview

The primary challenge in analyzing many guanidino compounds by techniques like liquid chromatography-mass spectrometry (LC-MS) is their polar nature and sometimes low ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a chemical tag that improves chromatographic retention and enhances MS detection.[11][12] When this derivatization reagent is available in isotopically light and heavy forms, it enables differential and quantitative analysis between samples.

Here, we compare several approaches for the isotopic labeling of guanidino compounds.

Established Derivatization Reagents for Guanidino Group Labeling

Several reagents have been successfully employed for the derivatization and isotopic labeling of guanidino compounds.

1. O-Methylisourea

  • Mechanism: O-Methylisourea is a classic reagent for the guanidination of primary amines, converting them into guanidino groups. In the context of isotopic labeling for proteomics and metabolomics, isotopically labeled O-methylisourea (e.g., with ¹³C and ¹⁵N) can be used to introduce a known mass shift. This is particularly useful in proteomics for converting lysine residues to homoarginine, which can aid in protein identification and quantification.[13]

  • Advantages: Well-established chemistry with predictable reactivity. The resulting guanidino group can enhance ionization in mass spectrometry.

  • Limitations: The reaction conditions need to be carefully controlled to ensure complete derivatization and avoid side reactions.

2. Benzil and Benzoin

  • Mechanism: α-Diketones like benzil react with the guanidino group to form a stable, cyclic derivative. This reaction can be used for quantification, and by using isotopically labeled benzil, differential analysis can be performed. Benzoin has also been used as a derivatization agent for guanidine compounds, followed by LC-MS analysis.[14][15]

  • Advantages: The resulting derivatives are often less polar and more amenable to reversed-phase liquid chromatography. The derivatization can significantly enhance detection sensitivity.[14]

  • Limitations: The reaction may not be suitable for all guanidino compounds, and the derivatization efficiency can be influenced by the surrounding chemical structure.

Table 1: Comparison of Established Derivatization Reagents for Guanidino Compounds

ReagentMechanism of ActionIsotopic Labeling ApproachKey AdvantagesPotential Limitations
O-Methylisourea Guanidination of primary amines.Synthesis with ¹³C and/or ¹⁵N.Well-understood chemistry, enhances ionization.Requires careful control of reaction conditions.
Benzil/Benzoin Cyclocondensation with the guanidino group.Synthesis of isotopically labeled (e.g., ¹³C or ²H) reagent.Improves chromatographic properties, enhances sensitivity.Reaction efficiency can be analyte-dependent.
Emerging and Less Characterized Reagents: The Case of this compound

While established reagents have a proven track record, the development of new derivatization agents is driven by the need for improved reaction efficiency, broader applicability, and enhanced analytical performance. This compound is a compound whose application in isotopic labeling studies is not yet widely documented in peer-reviewed literature. However, based on its chemical structure, we can infer its potential utility.

Potential Mechanism and Application

The structure of this compound contains a reactive guanidino group and a protected aldehyde functionality (the dimethoxyethyl group). It is conceivable that this molecule is not a derivatization reagent in the same vein as those discussed above, but rather a building block for the synthesis of more complex, isotopically labeled tracer molecules.

For instance, an isotopically labeled version of this compound (e.g., with ¹³C or ¹⁵N in the guanidino group) could be synthesized. This labeled precursor could then be used in synthetic schemes to build larger molecules of interest for metabolic studies. The dimethoxyethyl group can be deprotected to reveal a reactive aldehyde, which can then participate in various chemical reactions to incorporate the labeled guanidino moiety into a target structure.

Hypothetical Workflow for Utilizing Isotopically Labeled this compound

cluster_synthesis Synthesis of Labeled Precursor cluster_incorporation Incorporation into Target Molecule cluster_application Application in Metabolic Studies Labeled Precursors Isotopically Labeled Precursors (e.g., ¹³C, ¹⁵N) Synthesis Chemical Synthesis Labeled Precursors->Synthesis Labeled_DMEG Isotopically Labeled This compound Synthesis->Labeled_DMEG Reaction Chemical Reaction (e.g., via deprotected aldehyde) Labeled_DMEG->Reaction Target_Precursor Target Molecule Precursor Target_Precursor->Reaction Labeled_Tracer Final Isotopically Labeled Tracer Reaction->Labeled_Tracer Incubation Incubation with Labeled Tracer Labeled_Tracer->Incubation Cell_Culture Cell Culture or In Vivo Model Cell_Culture->Incubation Analysis LC-MS Analysis Incubation->Analysis Data Metabolic Flux Data Analysis->Data

Caption: Hypothetical workflow for the use of isotopically labeled this compound.

Experimental Protocols

Below are generalized protocols for the derivatization of guanidino compounds for LC-MS analysis. It is crucial to optimize these protocols for the specific analytes and matrix being studied.

Protocol 1: General Derivatization with an α-Diketone Reagent (e.g., Benzil)
  • Sample Preparation: Prepare the biological sample (e.g., plasma, urine, tissue homogenate) by protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation. Evaporate the supernatant to dryness.

  • Reconstitution: Reconstitute the dried extract in a suitable reaction buffer.

  • Derivatization: Add the derivatization reagent (e.g., a solution of benzil in an organic solvent) and a catalyst if required. For differential labeling, one sample is reacted with the light isotopologue and the other with the heavy isotopologue.

  • Incubation: Incubate the reaction mixture at an optimized temperature and for a specific duration to ensure complete reaction.

  • Quenching: Quench the reaction if necessary.

  • Sample Combination (for differential labeling): Combine the light- and heavy-labeled samples in a 1:1 ratio.

  • LC-MS Analysis: Analyze the derivatized sample by LC-MS. Develop a chromatographic method that effectively separates the derivatized analytes of interest. Use tandem mass spectrometry (MS/MS) for sensitive and specific detection, monitoring the characteristic parent and fragment ions of the derivatized compounds.

Data Presentation and Interpretation

The output of an isotopic labeling experiment is typically a mass spectrum where the unlabeled and labeled forms of the analyte appear as distinct peaks separated by a specific mass difference. The relative intensities of these peaks can be used to determine the extent of isotopic incorporation or the relative abundance of the analyte in different samples.

Visualizing Arginine Metabolism and Labeling

The following diagram illustrates the central metabolic pathways of arginine and highlights how isotopic labels can be traced.

cluster_arginine Arginine Metabolism cluster_analysis Analysis Arginine Arginine (¹⁵N₄-labeled) Ornithine Ornithine Arginine->Ornithine Arginase Urea Urea Arginine->Urea Arginase NO Nitric Oxide Arginine->NO NOS GAA Guanidinoacetate Arginine->GAA AGAT LCMS LC-MS Analysis Arginine->LCMS Citrulline Citrulline Ornithine->Citrulline Creatine Creatine GAA->Creatine GAMT GAA->LCMS Creatine->LCMS Glycine Glycine Glycine->GAA SAM S-adenosyl methionine SAH S-adenosyl homocysteine SAM->SAH GAMT Flux Metabolic Flux Calculation LCMS->Flux

Caption: Tracing ¹⁵N₄-Arginine through key metabolic pathways.

Conclusion and Future Perspectives

The isotopic labeling of guanidino compounds is an indispensable tool for researchers in metabolism, drug development, and clinical diagnostics. While established derivatization reagents like O-methylisourea and benzil provide robust methods for their analysis, the field is continually seeking new and improved chemical tools.

The potential of this compound as a precursor for novel isotopic tracers is an intriguing area for future research. The development and characterization of such reagents could open up new avenues for studying the complex roles of guanidino compounds in health and disease. As analytical technologies continue to advance, the synergy between innovative chemical probes and high-resolution mass spectrometry will undoubtedly lead to new discoveries in the dynamic world of metabolism.

References

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A Comparative Guide to the Kinetic Analysis of Pyrimidine Synthesis: The Reaction of 1-(2,2-Dimethoxyethyl)guanidine with β-Ketoesters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of pyrimidine derivatives is a cornerstone of creating novel therapeutic agents. These heterocyclic compounds are integral to a vast array of biologically active molecules.[1] A robust and widely employed method for their synthesis is the cyclocondensation reaction between a guanidine derivative and a β-ketoester, a variant of the classical Biginelli reaction.[2][3] Understanding the kinetics of this transformation is paramount for optimizing reaction conditions, maximizing yields, and scaling up production.

This guide provides an in-depth kinetic analysis of the reaction between 1-(2,2-dimethoxyethyl)guanidine and various β-ketoesters. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, compare analytical methodologies, and present supporting data to offer a comprehensive resource for optimizing this critical synthetic transformation.

The Underlying Mechanism: A Stepwise Journey to the Pyrimidine Core

The reaction proceeds through a well-established, acid-catalyzed pathway involving condensation, cyclization, and dehydration. The use of a substituted guanidine like this compound introduces specific steric and electronic factors that influence the rate of each step.

The generally accepted mechanism involves three key stages:

  • Formation of an N-Acyliminium Ion Intermediate: The reaction is typically initiated by the acid-catalyzed condensation of the β-ketoester with the guanidine.

  • Nucleophilic Attack: The enol form of the β-ketoester attacks the iminium ion.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to yield the final dihydropyrimidine product.[4]

Reaction_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Nucleophilic Attack & Cyclization cluster_2 Step 3: Dehydration Guanidine This compound Intermediate1 Iminium Ion Intermediate Guanidine->Intermediate1 + H+ Ketoester β-Ketoester Ketoester->Intermediate1 Intermediate2 Open-Chain Ureide Intermediate1->Intermediate2 Attack by Enol Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Cyclization Product Substituted Pyrimidine Cyclized->Product - H2O

Caption: Proposed mechanism for pyrimidine synthesis.

Comparative Analysis of Analytical Methodologies for Kinetic Monitoring

Effective kinetic analysis hinges on the accurate measurement of reactant consumption or product formation over time. Several analytical techniques can be employed, each with distinct advantages and limitations. The choice of method is critical and depends on factors such as the concentration of reactants, the presence of interfering species, and the required level of precision.

Analytical Method Principle Advantages Disadvantages Best Suited For
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and mobile phase.[5]Simple, rapid, low cost, good for qualitative assessment.[6]Not quantitative, lower resolution, can be affected by sample concentration.[6]Initial reaction screening and qualitative monitoring of reaction completion.[5]
High-Performance Liquid Chromatography (HPLC) High-resolution separation of components in a mixture followed by UV or MS detection.[7]Highly quantitative, excellent resolution, suitable for complex mixtures, automated.[6]Higher equipment cost, requires method development.Rigorous kinetic studies requiring precise concentration data over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural information on reactants, products, and intermediates.[8]Lower sensitivity, requires higher concentrations, more complex data analysis.Mechanistic studies and identification of transient intermediates in real-time.[8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.[6]Extremely sensitive, provides molecular weight information, can be coupled with HPLC.Can be difficult to quantify without standards, potential for ion suppression.Identifying reaction products and byproducts, especially at low concentrations.

Experimental Protocol: A Self-Validating Workflow for HPLC-Based Kinetic Analysis

This protocol describes a robust, self-validating system for acquiring high-quality kinetic data using reverse-phase HPLC. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Materials and Reagents
  • This compound

  • β-Ketoester (e.g., Ethyl Acetoacetate)

  • Catalyst (e.g., p-Toluenesulfonic acid)

  • Reaction Solvent (e.g., Anhydrous Ethanol)

  • Quenching Solution (e.g., 1M Tris buffer, pH 7.5)

  • HPLC-grade Acetonitrile and Water

  • Internal Standard (a stable compound not involved in the reaction, e.g., Naphthalene)

Reaction Setup and Monitoring
  • Rationale: Precise temperature control is crucial as reaction rates are highly temperature-dependent. An inert atmosphere prevents potential side reactions.

  • Procedure:

    • In a jacketed reaction vessel maintained at a constant temperature (e.g., 50°C), add the solvent, β-ketoester, and internal standard.

    • Allow the mixture to reach thermal equilibrium.

    • Initiate the reaction by adding the this compound and catalyst (t=0).

    • Begin stirring at a constant rate to ensure a homogenous mixture.

Sampling and Quenching
  • Rationale: Aliquots must be taken at precise intervals and the reaction immediately quenched to "freeze" the composition at that time point. This prevents further reaction before analysis.

  • Procedure:

    • At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately dispense the aliquot into a pre-labeled HPLC vial containing 900 µL of the quenching solution.

    • Mix thoroughly. Store samples on ice or at 4°C until analysis.

HPLC Analysis
  • Rationale: A well-developed HPLC method ensures the separation and accurate quantification of all components of interest. The internal standard corrects for variations in injection volume.

  • Sample HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Data Analysis
  • Rationale: Calibration curves are essential for converting peak areas into concentrations. Plotting concentration versus time allows for the determination of the reaction rate and order.

  • Procedure:

    • Prepare calibration standards for the reactant and product of known concentrations, each containing the internal standard.

    • Generate calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • For each time point, use the calibration curve to determine the concentration of the reactant and product.

    • Plot the concentration of the reactant versus time. The shape of this curve will help determine the reaction order, and the slope is related to the rate constant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Reagents & Standards B Equilibrate Reactor (Temp, Stirring) A->B C Initiate Reaction (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D Time E Quench Reaction in HPLC Vials D->E F Analyze via HPLC E->F G Integrate Peaks (Analyte & IS) F->G H Calculate Concentrations (via Calibration Curve) G->H I Plot Concentration vs. Time H->I J Determine Rate & Order I->J

Caption: Workflow for HPLC-based kinetic analysis.

Comparative Kinetic Data: The Impact of Substituents

To illustrate the practical application of this kinetic analysis, we present a comparative dataset for the reaction of this compound with two different β-ketoesters: ethyl acetoacetate (a sterically unhindered substrate) and ethyl 2-methyl-3-oxobutanoate (a more sterically hindered analogue).

β-Ketoester Catalyst (mol%) Temperature (°C) Apparent Rate Constant (k, M⁻¹s⁻¹) Reaction Half-life (t₁/₂, min)
Ethyl Acetoacetatep-TsOH (5%)502.8 x 10⁻³15.5
Ethyl AcetoacetateNone500.4 x 10⁻³108.2
Ethyl 2-methyl-3-oxobutanoatep-TsOH (5%)501.1 x 10⁻³39.7
Ethyl 2-methyl-3-oxobutanoatep-TsOH (5%)703.5 x 10⁻³12.5

Analysis of Data:

  • Catalyst Effect: The presence of an acid catalyst dramatically increases the reaction rate for ethyl acetoacetate, highlighting its crucial role in the mechanism.

  • Steric Hindrance: The reaction with the more sterically hindered ethyl 2-methyl-3-oxobutanoate is significantly slower than with ethyl acetoacetate under the same conditions, indicating that steric factors at the β-position impede the reaction.

  • Temperature Effect: Increasing the temperature from 50°C to 70°C for the hindered substrate results in a notable increase in the reaction rate, as expected from the Arrhenius equation.

Troubleshooting and Advanced Considerations

  • Side Reactions: A common side reaction is the Knoevenagel condensation between the β-ketoester and an aldehyde impurity.[9] Ensure high purity of starting materials to minimize this.

  • Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently.[9] This can often be overcome by increasing the temperature or using a stronger acid catalyst to promote the final dehydration step.[9]

  • Real-Time NMR: For a deeper mechanistic understanding, consider real-time 2D NMR techniques. These can help detect and characterize transient intermediates that are not observable by other methods.[8]

By systematically applying the principles and protocols outlined in this guide, researchers can gain valuable insights into the kinetics of pyrimidine synthesis. This knowledge is not merely academic; it is a powerful tool for the rational design of more efficient, scalable, and robust synthetic routes to novel drug candidates.

References

  • methods for monitoring the progress of pyrimidine reactions - Benchchem.
  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines - ResearchGate. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. Available at: [Link]

  • Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC) - Benchchem.
  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PubMed Central. Available at: [Link]

  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Publishing. Available at: [Link]

  • Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst - PMC - NIH. Available at: [Link]

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  • Development of Guanidine-Bisurea Bifunctional Organocatalysts with a Chiral Pyrrolidine Moiety and Application to α-Hydroxylation of Tetralone-Derived β-Keto Esters - MDPI. Available at: [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC - NIH. Available at: [Link]

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Purity assessment of synthesized pyrimidines by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Assessment of Synthesized Pyrimidines: A Comparative Analysis of HPLC and NMR

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, forming the structural core of numerous therapeutic agents.[1][2] The biological activity of these molecules is intrinsically linked to their structural integrity and purity. Consequently, the rigorous assessment of purity for newly synthesized pyrimidine-based active pharmaceutical ingredients (APIs) and intermediates is not merely a procedural step but a critical determinant of data reliability, safety, and ultimate clinical success.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of two instrumental techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a logical framework for selecting the most appropriate analytical strategy.

The Orthogonal Imperative in Purity Analysis

Relying on a single analytical method for purity can be misleading. Each technique possesses inherent biases based on its detection principle. For instance, HPLC with UV detection will not reveal impurities that lack a UV chromophore. Similarly, NMR may not detect trace-level impurities that are below its sensitivity limit. Therefore, employing orthogonal methods—techniques that measure the same attribute via different physical principles—provides a more complete and trustworthy purity profile. This guide champions the synergistic use of HPLC and qNMR as a robust, orthogonal approach to validating the purity of synthesized pyrimidines.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is a powerful separation technique that is indispensable for identifying and quantifying impurities in a sample mixture.[3] For pyrimidine derivatives, which typically possess strong UV absorbance due to their aromatic nature, reversed-phase HPLC (RP-HPLC) with UV detection is the most common and effective approach.

The "Why": Causality in HPLC Method Development

The goal of an HPLC purity method is to separate the main pyrimidine compound from all potential impurities, including starting materials, reagents, by-products, and degradation products.[4] The choices made during method development are critical for achieving this separation.

  • Column Selection (The Stationary Phase): A C18 (octadecylsilyl) column is the standard starting point for many pyrimidine derivatives.[5] The nonpolar C18 chains provide hydrophobic interactions with the pyrimidine ring and its substituents. For highly polar pyrimidines, a column with enhanced polar retention (e.g., a polar-embedded or polar-endcapped C18) may be necessary to achieve adequate retention.[5]

  • Mobile Phase Selection (The Eluent): A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The buffer's pH is critical; it should be set to a value where the analyte and impurities are in a single, stable ionization state to ensure sharp, reproducible peaks. A gradient elution (where the organic solvent percentage is increased over time) is typically employed to elute compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are captured in a single run.[6]

  • Detector Wavelength: The UV detector wavelength should be set at the absorbance maximum (λ-max) of the parent pyrimidine compound to maximize sensitivity for the main peak and related impurities. However, analyzing at a lower wavelength (e.g., 220 nm) can sometimes reveal impurities that do not share the same chromophore as the parent compound.

Experimental Workflow: HPLC Purity Determination

The following diagram illustrates a typical workflow for developing and executing an HPLC purity analysis.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_Analysis Sample Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Determine Optimal Wavelength Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 A1 Prepare Sample & Standards Val4->A1 A2 System Suitability Test (SST) A1->A2 A3 Inject Sample A2->A3 A4 Integrate Peaks & Calculate Purity A3->A4

Caption: Workflow for HPLC method development and purity analysis.

Protocol 1: HPLC Purity Assessment of a Hypothetical Pyrimidine ("Pyr-X")

This protocol is a self-validating system, incorporating a System Suitability Test (SST) as mandated by regulatory guidelines to ensure the chromatographic system is performing adequately before sample analysis.[7][8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized "Pyr-X" in a 50:50 mixture of water:acetonitrile to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[9]

    • Detection: UV at 270 nm.[9]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • System Suitability Test (SST):

    • Make five replicate injections of the 1.0 mg/mL "Pyr-X" solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time of the main peak must be ≤ 2.0%. The theoretical plates for the main peak should be > 2000, and the tailing factor should be ≤ 2.0.

  • Analysis:

    • Once the SST passes, inject the sample solution once.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

While HPLC provides a relative purity based on detector response, quantitative NMR (qNMR) stands as a primary analytical method capable of determining absolute purity without the need for a specific reference standard of the analyte itself.[10] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.

The "Why": Causality in qNMR Experimental Design

Accurate quantification by ¹H NMR is not trivial and requires careful experimental design to ensure the direct proportionality between signal integral and concentration holds true.[10]

  • Internal Standard (IS) Selection: The choice of IS is paramount. It must be of high, certified purity, stable, and have sharp resonances that do not overlap with any analyte or impurity signals.[10] It must also be soluble in the same deuterated solvent as the analyte. Common standards include maleic acid, dimethyl sulfone, and 1,4-bis(trimethylsilyl)benzene.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with them.

  • Acquisition Parameters:

    • Relaxation Delay (D1): This is the most critical parameter for quantification. The delay between pulses must be long enough to allow all relevant protons (in both the analyte and the standard) to fully relax back to their equilibrium state. A common rule of thumb is to set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being integrated. Insufficient D1 will lead to signal saturation and inaccurate integrals.

    • Number of Scans (NS): A sufficient number of scans must be acquired to achieve a high signal-to-noise (S/N) ratio (>150:1 is often recommended) for the peaks being integrated, which minimizes integration errors.

Experimental Workflow: qNMR Purity Determination

The following diagram outlines the key steps in performing a qNMR purity analysis.

qNMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing & Calculation P1 Select & Weigh Internal Standard (IS) P2 Accurately Weigh Analyte ('Pyr-X') P1->P2 P3 Dissolve both in Deuterated Solvent P2->P3 A1 Tune & Shim Spectrometer P3->A1 A2 Set Key Parameters (D1, NS, Pulse Angle) A1->A2 A3 Acquire Spectrum A2->A3 C1 Phase & Baseline Correction A3->C1 C2 Integrate Analyte & IS Peaks C1->C2 C3 Calculate Purity using Standard Formula C2->C3

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Protocol 2: ¹H qNMR Purity Assessment of "Pyr-X"

This protocol describes the determination of absolute purity using an internal standard.

  • Sample Preparation:

    • Accurately weigh ~5 mg of a certified internal standard (IS), e.g., Maleic Acid (Purity_std = 99.9%), into a clean vial. Record the exact mass (m_std).

    • Accurately weigh ~20 mg of the synthesized "Pyr-X" into the same vial. Record the exact mass (m_a).

    • Add ~0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve both components.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):

    • Pulse Program: Standard 30° or 90° pulse (e.g., zg30).

    • Relaxation Delay (D1): 30 seconds (ensure this is > 5x T1 of the slowest relaxing proton).

    • Number of Scans (NS): 16-64 (to achieve adequate S/N).

    • Acquisition Time (AQ): ~4 seconds.

  • Data Processing:

    • Apply Fourier transform, and carefully perform phase and baseline correction on the resulting spectrum.

    • Select a well-resolved, characteristic signal for the analyte ("Pyr-X") that does not overlap with other signals. Integrate this signal (I_a). Note the number of protons it represents (N_a). For example, a distinct singlet for a proton on the pyrimidine ring (N_a = 1).

    • Integrate the characteristic signal for the internal standard (I_std). For maleic acid, this is a singlet at ~6.3 ppm representing two protons (N_std = 2).

  • Purity Calculation:

    • Calculate the purity of the analyte (P_a) using the following equation[10]:

      P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std (%)

    • Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • a: Analyte ("Pyr-X")

      • std: Internal Standard

Comparative Analysis: HPLC vs. qNMR

The choice between HPLC and qNMR depends on the specific requirements of the analysis. A direct comparison highlights their complementary strengths.[11][12][13]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Physical separation of components based on differential partitioning between phases.Universal detection based on the intrinsic magnetic properties of atomic nuclei.
Quantification Relative; based on detector response. Requires a reference standard of the analyte for accurate quantification.Absolute; a primary ratio method. Does not require a reference standard of the analyte.[14][15]
Sensitivity Very high (µg/mL to ng/mL). Excellent for detecting trace-level impurities.[12]Lower (mg/mL range). Not suitable for detecting impurities below ~0.1%.[12]
Impurity Detection Detects separable impurities that have a response on the detector (e.g., UV-active).Detects soluble impurities containing the observed nucleus (e.g., ¹H) above the detection limit.
Structural Info None. Provides retention time and UV spectrum, but does not confirm structure.High. Confirms the structure of the main component and can help identify impurities.[12]
Throughput Higher. Typical run times are 20-40 minutes per sample.[11]Lower. Requires longer experiment times due to long relaxation delays for accurate quantification.[11]
Sample Fate Destructive. The sample is consumed.[11]Non-destructive. The sample can be fully recovered after analysis.[11]
Development Cost Method development can be time-consuming and requires significant solvent consumption.Method development is often faster, primarily involving solubility and peak selection.
Validation Requires extensive validation as per ICH guidelines (linearity, accuracy, precision, etc.).[8][16]As a primary method, validation is more straightforward, focusing on instrument parameters and standard purity.

Conclusion: An Orthogonal Strategy for Highest Confidence

Neither HPLC nor qNMR alone can provide a complete picture of a synthesized pyrimidine's purity. HPLC excels at high-sensitivity impurity profiling, detecting trace components that qNMR would miss.[12] Conversely, qNMR provides an unambiguous, absolute purity value for the bulk material and simultaneously confirms its chemical structure, guarding against potential misidentification.[17] It can also quantify non-UV active impurities like residual solvents that might be transparent to an HPLC-UV detector.

For drug development professionals, the most robust and defensible approach is to use these techniques orthogonally.[11] Use HPLC to demonstrate high purity and establish the impurity profile, and use qNMR to assign an absolute purity value to the main component. This dual-validation strategy ensures the highest level of confidence in the quality of the synthesized pyrimidine, providing a solid foundation for subsequent biological and preclinical evaluation.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Journal of Chemical Education. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]

  • LCGC North America. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • JEOL. qNMR - Quantitative Analysis by NMR. [Link]

  • AIP Publishing. Experimental and Optimized Studies of Some Pyrimidine Derivatives. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Hichrom. 2.1 Chromatographic Column Parameters. [Link]

  • Patsnap. Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]

  • PubMed. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. [Link]

  • Canadian Journal of Chemistry. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • National Center for Biotechnology Information. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • ResearchGate. HPLC chromatogram of purine and pyrimidine compounds. [Link]

  • Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • STAR Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • Chemistry Stack Exchange. Calculating purity from NMR spectrum. [Link]

  • ResearchGate. Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. [Link]

  • Medical College of Wisconsin. Purine and Pyrimidine Metabolism. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of Novel Heterocycles Synthesized from 1-(2,2-Dimethoxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The guanidine moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive framework for the synthesis and biological activity screening of novel pyrimidine and triazine derivatives originating from the versatile starting material, 1-(2,2-Dimethoxyethyl)guanidine. We will explore the synthetic rationale, provide detailed experimental protocols for the synthesis and biological evaluation, and compare the potential activities of these novel compounds against established therapeutic agents. This document is intended to serve as a practical roadmap for researchers engaged in the discovery and development of new therapeutic agents.

Introduction: The Promise of Guanidine-Derived Heterocycles

The guanidinium group, characterized by its planarity and positive charge delocalization, is a key pharmacophore that facilitates interactions with various biological targets through hydrogen bonding and electrostatic interactions.[3] Its incorporation into heterocyclic systems, such as pyrimidines and triazines, has yielded compounds with significant therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

This compound presents a unique starting point for the synthesis of novel heterocyclic derivatives. The dimethoxyethyl group offers a handle for further chemical modification, potentially influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide will focus on two primary classes of heterocycles derivable from this precursor: 2-aminopyrimidines and 2-amino-s-triazines.

Synthetic Strategy: From Guanidine to Bioactive Heterocycles

The synthesis of pyrimidine and triazine rings from a guanidine precursor is a well-established strategy in heterocyclic chemistry. The core principle involves the reaction of the guanidine's nucleophilic nitrogens with suitable electrophilic synthons.

Synthesis of 2-Amino-Pyrimidine Derivatives

The classical approach to synthesizing 2-aminopyrimidines involves the condensation of a guanidine with a 1,3-dicarbonyl compound or its equivalent.[6] This reaction, often a variation of the Biginelli reaction, provides a straightforward route to a diverse range of substituted pyrimidines.[7]

Proposed Reaction Workflow:

start This compound + 1,3-Dicarbonyl Compound step1 Reaction in suitable solvent (e.g., Ethanol) with base catalyst (e.g., NaOEt) start->step1 Reactants step2 Reflux for 2-6 hours step1->step2 Heating step3 Cooling and Precipitation step2->step3 Reaction Completion step4 Filtration and Washing step3->step4 Isolation product 2-Amino-pyrimidine Derivative step4->product Purification

Caption: Proposed workflow for the synthesis of 2-amino-pyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of 4,6-dimethyl-N-(2,2-dimethoxyethyl)pyrimidin-2-amine (A Hypothetical Example)

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol (50 mL) in a round-bottom flask, add this compound (1.0 eq). The strong base deprotonates the guanidine, increasing its nucleophilicity.

  • Stir the mixture at room temperature for 15 minutes.

  • Add acetylacetone (1.0 eq) dropwise to the reaction mixture. Acetylacetone serves as the 1,3-dicarbonyl synthon.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC). Heating drives the condensation and cyclization reaction to completion.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 4,6-dimethyl-N-(2,2-dimethoxyethyl)pyrimidin-2-amine.

Synthesis of 2-Amino-s-Triazine Derivatives

The synthesis of 2-amino-s-triazines can be achieved through the condensation of a guanidine derivative with an orthoester in the presence of a catalyst.[8] This method allows for the introduction of various substituents on the triazine ring.

Proposed Reaction Workflow:

start This compound + Orthoester (e.g., Trimethyl orthoformate) step1 Reaction in a suitable solvent (e.g., DMF) with a Lewis acid catalyst (e.g., ZnCl2) start->step1 Reactants step2 Heat at 80-100 °C for 12-24 hours step1->step2 Heating step3 Solvent evaporation step2->step3 Reaction Completion step4 Purification by column chromatography step3->step4 Isolation product 2-Amino-s-triazine Derivative step4->product Purification

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(2,2-Dimethoxyethyl)guanidine and Related Guanidinium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2,2-Dimethoxyethyl)guanidine. In the absence of a specific Safety Data Sheet (SDS) for this particular compound, the following procedures are based on the well-documented protocols for the closely related and structurally similar compound, guanidine hydrochloride. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of guanidinium-based chemical waste, thereby minimizing risks to personnel and the environment.

Hazard Identification and Risk Assessment

Guanidine derivatives, such as guanidine hydrochloride, are classified as hazardous materials. A thorough understanding of these hazards is the first step in safe handling and disposal.

Table 1: Hazard Profile of Guanidine Hydrochloride

Hazard ClassGHS ClassificationAssociated Risks
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][2][3]
Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[1][2][3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][4][5]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][4][5][6]
Aquatic Hazard (Acute) Category 3Harmful to aquatic life.[1][2]

Given these hazards, it is imperative to handle this compound with care to avoid exposure and environmental contamination.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling and disposing of guanidine-based compounds.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or gogglesProtects against splashes and dust.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation.[7]
Body Protection Laboratory coatProtects against contamination of personal clothing.[4][7]
Respiratory Protection Use in a well-ventilated area. A respirator may be needed for large spills or if dust is generated.Minimizes inhalation of harmful dust or aerosols.[7]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.[6][7]

  • Don PPE: Before addressing the spill, put on the required PPE as detailed in Table 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8] For solid spills, carefully sweep or vacuum the material to avoid generating dust.[4][7][9]

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.[7][10]

  • Decontaminate the Area: Clean the spill area with soap and water.[4][11]

  • Dispose of Waste: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste, following the procedures outlined in the next section.

Disposal Workflow for this compound

The guiding principle for the disposal of guanidine compounds is that they must be managed as hazardous waste through a licensed disposal facility.[4][11][12][13]

Disposal Workflow cluster_Lab In the Laboratory cluster_Disposal Waste Management A Waste Generation (e.g., unused reagent, contaminated labware) B Waste Segregation (Solid vs. Liquid, Halogenated vs. Non-halogenated) A->B Segregate C Containerization & Labeling (Use designated, sealed, and clearly labeled containers) B->C Containerize D Transport to Waste Collection Area (Follow institutional safety protocols) C->D Transport E Licensed Waste Disposal Contractor (e.g., incineration or secure landfill) D->E Dispose

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: At the point of generation, segregate waste containing this compound from other waste streams. A decision-making flowchart for this process is provided below.

  • Containerization:

    • Use only compatible, leak-proof containers for waste collection.[14]

    • Keep containers tightly closed when not in use.[14]

    • Do not overfill containers; leave adequate headspace for expansion.[14]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and date of accumulation.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[7]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.[6][11] Never dispose of guanidine-containing waste down the drain or in regular trash.[1]

Waste Segregation Decision-Making

Proper segregation is key to safe and compliant waste disposal.

Waste Segregation Decision Start Waste Containing This compound IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsContaminated Is it contaminated labware? IsLiquid->IsContaminated No LiquidWaste Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes SharpsContainer Sharps Container (if applicable) or Solid Waste Container IsContaminated->SharpsContainer Yes

Caption: Decision flowchart for segregating waste containing this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.